1-(3-Chlorophenyl)cyclohexanecarboxylic acid
Description
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Properties
IUPAC Name |
1-(3-chlorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAIZSGHPLHGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585503 | |
| Record name | 1-(3-Chlorophenyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610791-40-7 | |
| Record name | 1-(3-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610791-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid
This guide provides a comprehensive technical overview of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from analogous compounds, predictive models, and established chemical principles to offer a robust working profile.
Introduction
This compound belongs to the family of substituted cyclohexanecarboxylic acids. Its structure, featuring a cyclohexane ring and a 3-chlorophenyl group attached to the same carbon as the carboxylic acid, suggests its potential as a versatile building block in medicinal chemistry and material science. The isomeric position of the chlorine atom on the phenyl ring is expected to significantly influence its physicochemical properties and biological activity compared to its more studied 4-chloro counterpart. This guide will delve into its chemical properties, propose a viable synthetic route, outline analytical characterization methods, and discuss its potential applications.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented, we can infer its properties from its structure and by comparison with closely related analogs.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid |
| Molecular Formula | C13H15ClO2[1] | C13H15ClO2[2][3] | C13H15ClO2[4] |
| Molecular Weight | 238.71 g/mol [1] | 238.71 g/mol [2][3] | 238.71 g/mol [4] |
| Appearance | White to off-white solid (predicted) | White crystalline solid[4] | White crystalline solid |
| Melting Point | Not available | Not available | ~235 °C[4] to 252-262 °C[4] |
| Boiling Point | Not available | Not available | 387.1 °C (Predicted) |
| Density | Not available | Not available | 1.225 g/cm³ (at 25 °C)[4] |
| Solubility | Likely soluble in organic solvents like DMSO and chloroform; sparingly soluble in water. | Slightly soluble in DMSO, chloroform[4] | Slightly soluble in DMSO, chloroform |
| pKa | ~4-5 (estimated) | Not available | 4.80 (Predicted) |
| LogP | 4.0 (Predicted)[1] | 3.86[3] | 3.7 |
The positioning of the chlorine atom at the meta position of the phenyl ring in this compound is expected to influence its electronic properties and intermolecular interactions, potentially leading to differences in melting point and solubility compared to the para-substituted analog.
Synthesis and Purification
A robust synthetic route for this compound can be proposed based on established methodologies for similar compounds, such as the synthesis of its 4-chloro analog[5][6]. The following proposed synthesis involves a Friedel-Crafts reaction followed by hydrolysis.
Proposed Synthetic Pathway
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An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Molecular Identification and Isomeric Context
Definitive identification of a chemical entity is paramount for research and development. For 1-(3-Chlorophenyl)cyclohexanecarboxylic acid, while a dedicated CAS number is not indexed, its molecular structure can be unequivocally represented by other standard identifiers.
Structural Identifiers:
-
Molecular Formula: C₁₃H₁₅ClO₂[1]
-
SMILES: C1CCC(CC1)(C2=CC(=CC=C2)Cl)C(=O)O[1]
-
InChI: InChI=1S/C13H15ClO2/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,15,16)[1]
It is crucial to distinguish this compound from its isomers, which possess distinct CAS numbers and potentially different biological activities:
| Compound Name | CAS Number |
| 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | 58880-37-8 |
| trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 49708-81-8 |
The isomeric purity is a critical parameter in drug development, as different isomers can exhibit varied pharmacological and toxicological profiles.
Predicted Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, which are essential for designing experimental protocols and predicting its behavior in biological systems.
| Property | Predicted Value |
| Molecular Weight | 238.71 g/mol [2] |
| Monoisotopic Mass | 238.07605 Da[1] |
| XlogP | 4.0[1] |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 2 |
Synthesis and Mechanistic Rationale
A plausible and efficient laboratory-scale synthesis of this compound can be achieved via a Grignard reaction followed by carboxylation. This approach offers a straightforward pathway from commercially available starting materials.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Formation of 3-Chlorophenylmagnesium Bromide (Grignard Reagent)
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 3-chlorobromobenzene in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Cyclohexanone
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.
Step 3: Carboxylation and Acidic Workup
-
Pour the reaction mixture slowly onto an excess of crushed dry ice (solid CO₂) with constant stirring. The dry ice serves as the source of the carboxylic acid group.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Perform an acidic workup by slowly adding a cold, dilute solution of hydrochloric or sulfuric acid to protonate the carboxylate and hydrolyze the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the Grignard reagent.
-
Initiation: The iodine crystal acts as an initiator by reacting with the magnesium surface to expose fresh, reactive metal.
-
Controlled Addition: The dropwise addition of reactants helps to control the exothermic nature of the reactions, preventing side reactions and ensuring safety.
-
Excess Dry Ice: Using a large excess of dry ice maximizes the carboxylation reaction and minimizes the formation of ketone byproducts from the reaction of the Grignard reagent with the newly formed carboxylate.
Predicted Spectroscopic Profile
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected key signals are summarized below.
| Technique | Expected Signals |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm.- Cyclohexyl Protons: Broad multiplets between δ 1.2-2.5 ppm.- Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which is D₂O exchangeable. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of δ 175-185 ppm.- Aromatic Carbons: Signals between δ 120-145 ppm, with the carbon attached to the chlorine showing a characteristic shift.- Quaternary Cyclohexyl Carbon: A signal around δ 45-55 ppm.- Other Cyclohexyl Carbons: Signals in the aliphatic region of δ 20-40 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹[3].- C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹. |
Applications in Research and Drug Development
Cyclohexanecarboxylic acid derivatives are valuable building blocks in medicinal chemistry due to the conformational rigidity and lipophilicity imparted by the cyclohexane ring.[4]
Potential as a Pharmaceutical Intermediate: The primary application of this compound is likely as an intermediate in the synthesis of more complex molecules with potential therapeutic activity. For instance, the related compound, trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid, is a known key precursor in the synthesis of Atovaquone, an antimalarial drug.[3][5] This highlights the importance of such structures in accessing biologically active compounds.
Scaffold for Novel Therapeutics: The 1-(aryl)cyclohexanecarboxylic acid scaffold can be explored for the development of novel therapeutic agents targeting a variety of diseases. The substitution pattern on the phenyl ring can be modified to modulate the pharmacological properties of the molecule. Derivatives of cyclohexene carboxylic acid have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[6]
Safety and Handling
Based on the GHS classifications for the structurally similar 1-(4-Chlorophenyl)cyclohexanecarboxylic acid and 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid, this compound should be handled with care.[7][8]
Predicted GHS Hazard Statements:
-
Harmful if swallowed.[8]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse thoroughly with water.
Conclusion
This compound represents a valuable, albeit not extensively cataloged, chemical entity for synthetic and medicinal chemists. While a specific CAS number is not readily found, its structure is well-defined, and its synthesis is achievable through established organometallic procedures. Its potential as a building block for novel therapeutics, underscored by the applications of its isomers, makes it a compound of interest for further investigation. The predictive data on its properties, synthesis, and spectroscopy provided in this guide serve as a solid foundation for researchers embarking on studies involving this molecule.
References
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PubChem. 1,3-Cyclohexanedicarboxylic acid. [Link]
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PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. [Link]
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Autech Industry Co.,Limited. Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. [Link]
- Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
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PubChemLite. This compound (C13H15ClO2). [Link]
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PharmaCompass. 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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PrepChem.com. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. [Link]
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PubMed Central. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
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SpectraBase. 1-(p-Chlorophenyl)cyclohexanecarboxylic acid, methyl ester. [Link]
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SIELC Technologies. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. [Link]
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MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
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PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. [Link]
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Technical Guide: Spectroscopic Characterization of 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid
Introduction: The Imperative for Spectroscopic Verification
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is paramount. 1-(3-Chlorophenyl)cyclohexanecarboxylic acid, a substituted cycloalkane carboxylic acid, possesses distinct structural motifs—a chiral quaternary carbon, a cyclohexane ring, a carboxylic acid, and a 1,3-disubstituted aromatic ring—that demand a multi-faceted analytical approach for confirmation. The precise placement of the chlorine atom on the phenyl ring significantly influences the molecule's electronic properties and, consequently, its biological activity and spectroscopic signature.
This document serves as a technical whitepaper, detailing the expected spectroscopic data and the rationale behind the interpretation. By understanding the characteristic spectral fingerprints, researchers can confidently identify the target molecule, differentiate it from its isomers, and assess its purity.
Molecular Structure and Analytical Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound dictate the expected spectral outcomes.
Caption: Molecular structure of this compound.
Our analytical workflow is designed to probe different parts of this structure systematically.
Caption: A systematic workflow for spectroscopic analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble compounds and will ensure the observation of the acidic carboxylic acid proton.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexane ring.
-
Acquisition: Perform a standard one-pulse experiment with a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
Predicted ¹H NMR Data and Interpretation
The spectrum is predicted to show distinct regions for the carboxylic acid, aromatic, and aliphatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
| ~12.0 | Broad Singlet | 1H | -COOH | The acidic proton signal is typically very broad due to hydrogen bonding and chemical exchange. Its presence is a key indicator of the carboxylic acid group. In CDCl₃, this peak can sometimes be difficult to observe. |
| ~7.45 | Singlet (or narrow t) | 1H | Ar-H (H2') | This proton is situated between two electron-withdrawing groups (the chloro and the alkyl-substituted carbon), leading to a downfield shift. Its multiplicity will be a narrow triplet or singlet depending on the resolution of meta-coupling. |
| ~7.30 | Multiplet | 2H | Ar-H (H4', H6') | These protons are expected to be in a similar chemical environment. Their signals will likely overlap and be split by adjacent protons. |
| ~7.15 | Multiplet | 1H | Ar-H (H5') | This proton is ortho to the chlorine and will be influenced by its electronic effects. |
| 1.20 - 2.50 | Multiplets | 10H | Cyclohexane CH₂ | These protons present as a complex series of overlapping multiplets. The lack of symmetry in the molecule makes all 10 protons chemically non-equivalent. Protons on carbons adjacent to the quaternary center will be the most downfield. |
Causality in Interpretation: The key differentiator between the 3-chloro and 4-chloro isomers lies in the aromatic region. A 1,4-disubstituted (para) ring would show two distinct doublets, a highly symmetric AA'BB' system.[1] In contrast, our 1,3-disubstituted (meta) target will exhibit a more complex and less symmetric pattern as described in the table, providing a definitive means of identification.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum on the same spectrometer, typically at a frequency of ~100 MHz for a 400 MHz instrument.
-
Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope and the presence of a quaternary carbon, which typically has a long relaxation time.
Predicted ¹³C NMR Data and Interpretation
Based on data from the para-isomer and established substituent effects, we can predict the approximate chemical shifts.[2][3]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |
| ~182 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. This is a highly characteristic peak. |
| ~145 | Ar-C (C1') | The aromatic carbon directly attached to the cyclohexane ring. |
| ~134 | Ar-C (C3') | The ipso-carbon attached to the chlorine atom, its chemical shift is strongly influenced by the halogen. |
| ~125-130 | Ar-CH | The four protonated aromatic carbons will appear in this region. DEPT-135 or APT experiments can be used to confirm their identity as CH groups. |
| ~45-50 | Quaternary C | The quaternary carbon of the cyclohexane ring. This peak is often of lower intensity due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. |
| ~20-40 | Cyclohexane CH₂ | The five methylene carbons of the cyclohexane ring will appear in the aliphatic region. The exact shifts depend on their position relative to the bulky phenyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful tool for identifying key functional groups within a molecule.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Acquisition: Collect a background spectrum of the empty ATR. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient. This protocol is self-validating as any impurities or residual solvent would present their own characteristic peaks.
Predicted IR Data and Interpretation
The IR spectrum is dominated by the features of the carboxylic acid functional group.[4]
| Wavenumber (cm⁻¹) | Vibration | Intensity/Shape | Interpretation |
| 2500-3300 | O-H stretch | Strong, Very Broad | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer. It often obscures the C-H stretching region. |
| 2850-2950 | C-H stretch (aliphatic) | Medium, Sharp | These peaks arise from the C-H bonds of the cyclohexane ring and are often superimposed on the broad O-H band. |
| ~1700 | C=O stretch | Strong, Sharp | The carbonyl stretch of the carboxylic acid is a prominent and reliable feature. Its position can be influenced by conjugation and hydrogen bonding. |
| ~1450 | C=C stretch (aromatic) | Medium | Absorptions characteristic of the phenyl ring. |
| ~1250 | C-O stretch | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |
| ~700-800 | C-Cl stretch | Medium-Strong | The carbon-chlorine bond vibration. |
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.
-
Ionization: A standard electron ionization energy of 70 eV is used. This high energy ensures fragmentation, providing a characteristic fingerprint.
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
Predicted Mass Spectrum and Interpretation
The mass spectrum for this compound (Molecular Formula: C₁₃H₁₅ClO₂) is expected to show key features.[2]
-
Molecular Ion (M⁺): The molecular weight is 238.71 g/mol . The spectrum will show a molecular ion peak at m/z 238 and a characteristic M+2 peak at m/z 240 with an intensity of approximately one-third that of the M⁺ peak. This M/M+2 ratio is a definitive indicator of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
-
Key Fragments:
-
m/z 193: Loss of the carboxyl group (-COOH, 45 Da). This is often a significant fragmentation pathway for carboxylic acids.
-
m/z 125/127: Represents the chlorophenyl fragment, also showing the characteristic isotopic pattern.
-
Further fragmentation of the cyclohexane ring would lead to a complex pattern of smaller ions in the lower mass region.
-
Conclusion
The structural verification of this compound is reliably achieved through a concerted application of NMR, IR, and MS techniques. ¹H NMR confirms the substitution pattern on the aromatic ring, while ¹³C NMR verifies the total carbon count and functional groups. IR spectroscopy provides a rapid confirmation of the crucial carboxylic acid moiety, and Mass Spectrometry establishes the molecular weight and the presence of the chlorine atom. By understanding these predicted spectral characteristics, researchers can proceed with confidence in their synthetic and developmental endeavors.
References
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PubChem. 1,3-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. [Link]
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SpectraBase. 1-(p-Chlorophenyl)cyclohexanecarboxylic acid, methyl ester. John Wiley & Sons, Inc. [Link]
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PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
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NIST. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. National Institute of Standards and Technology. [Link]
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Gable, K. 13C NMR Chemical Shift. Oregon State University. [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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1-(3-Chlorophenyl)cyclohexanecarboxylic acid solubility profile
An In-depth Technical Guide to the Solubility Profile of 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid
Introduction
This compound is a substituted cyclohexanecarboxylic acid derivative. While specific therapeutic applications are not widely documented in public literature, its structural motif, featuring a lipophilic chlorophenyl group and a carboxylic acid, makes it a relevant analogue for compounds in medicinal chemistry and material science. Understanding the solubility of such active pharmaceutical ingredients (APIs) is a cornerstone of drug development. Poor aqueous solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and complicate in vitro assay results.[1] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of this compound, intended for researchers and scientists in pharmaceutical development.
Physicochemical Properties Influencing Solubility
The solubility of a compound is dictated by its intrinsic physicochemical properties. For this compound, these key parameters provide a predictive foundation for its behavior in various solvent systems.
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)cyclohexane-1-carboxylic acid | PubChem |
| CAS Number | 610791-40-7 | BLD Pharm[2] |
| Molecular Formula | C₁₃H₁₅ClO₂ | PubChem |
| Molecular Weight | 238.71 g/mol | PubChem[3] |
| Physical Form | White crystalline solid | Benchchem[4] |
| pKa (Predicted) | ~4.8 | Estimated based on similar structures[5] |
| logP (Predicted) | ~3.5 - 4.0 | Estimated |
Note: Experimental pKa and logP values were not found in the initial search; these are estimations based on the structure and data for similar compounds like cyclohexanecarboxylic acid.
Theoretical Framework: The Impact of pH on Solubility
As a carboxylic acid, the aqueous solubility of this compound is fundamentally dependent on the pH of the medium.[6][7] The carboxylic acid moiety (–COOH) can exist in a protonated (neutral) form or a deprotonated (anionic, –COO⁻) form.
-
At low pH (pH < pKa): The compound will be predominantly in its neutral, protonated form. This form is less polar and is expected to have low aqueous solubility, driven by the lipophilic nature of the chlorophenyl and cyclohexane rings.
-
At high pH (pH > pKa): The compound will be primarily in its ionized, deprotonated (carboxylate) form. The negative charge significantly increases the molecule's polarity, leading to stronger interactions with water molecules and thus, a substantial increase in aqueous solubility.[8]
This equilibrium is described by the Henderson-Hasselbalch equation and is a critical factor in predicting how the compound will behave in different physiological environments, such as the stomach (low pH) versus the intestine (higher pH).
Caption: Assay selection for solubility determination.
Thermodynamic Solubility Profiling
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. [1]The shake-flask method is the gold standard for this determination. [9] Rationale: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing the most accurate and relevant solubility value for biopharmaceutical classification and formulation development. [10]The extended incubation time allows for the dissolution of the most stable crystalline form.
Step-by-Step Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Compound Addition: Add an excess of solid this compound to vials containing each buffer. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for an extended period (e.g., 24-48 hours). [11][12]4. Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.45 µm PVDF filter). This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [1][13]A standard calibration curve must be prepared to ensure accurate quantification.
-
Data Analysis: Report the solubility in µg/mL or µM. A minimum of three replicate determinations at each pH is recommended to ensure reproducibility. [10]
Kinetic Solubility Profiling
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). [14][9] Rationale: This is a high-throughput method ideal for the early stages of drug discovery when large numbers of compounds need to be screened quickly with minimal material. [14]It provides an estimate of solubility under non-equilibrium conditions, which can be useful for identifying compounds with potential solubility liabilities early on. [9] Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Addition to Buffer: Add a small aliquot of the DMSO stock solution to the aqueous buffer at each desired pH. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its co-solvent effects.
-
Incubation: Shake the mixture for a shorter period than the thermodynamic assay (e.g., 1-2 hours) at a constant temperature. [12]4. Precipitate Removal: Filter the samples to remove any precipitate that has formed.
-
Quantification: Analyze the filtrate to determine the concentration of the compound remaining in solution, typically using LC-MS/MS or HPLC-UV. [11]6. Data Analysis: The kinetic solubility is reported as the concentration measured in the filtrate.
Data Summary and Interpretation
The solubility data should be compiled into a clear, concise table and visualized in a graph plotting solubility against pH.
Expected Solubility Profile:
| pH | Expected Solubility | Rationale |
| 1.2 | Low | Compound is fully protonated (R-COOH) and non-polar. |
| 4.5 | Moderate | Nearing the pKa, a significant fraction exists in the more soluble ionized form (R-COO⁻). |
| 6.8 | High | Well above the pKa, the compound is predominantly in its highly soluble ionized form. |
| 7.4 | High | Similar to pH 6.8, the compound remains in its ionized form. |
This pH-dependent profile is characteristic of a weak acid and has significant implications for oral absorption. The compound may have low solubility in the acidic environment of the stomach but will dissolve more readily in the more neutral pH of the small intestine, where most drug absorption occurs.
Conclusion
The solubility of this compound is critically dependent on pH, a characteristic feature of its carboxylic acid functional group. It is expected to exhibit low solubility in acidic conditions and significantly higher solubility in neutral to basic conditions. For accurate characterization, especially for late-stage development, the thermodynamic shake-flask method is indispensable. For high-throughput screening in early discovery, kinetic solubility assays provide a rapid and material-efficient alternative. A thorough understanding and experimental determination of this solubility profile are essential for guiding formulation strategies and predicting the in vivo performance of this and structurally related compounds.
References
[4]Benchchem. 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid | CAS 49708-81-8. [1]Evotec. Thermodynamic Solubility Assay. [3]PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. [15]PubChem. 1,3-Cyclohexanedicarboxylic acid. [11]BioDuro. ADME Solubility Assay. [9]Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [14]WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. [16]Wikipedia. Cyclohexanecarboxylic acid. [12]Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [2]BLD Pharm. trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 49708-81-8. [10]World Health Organization (WHO). Annex 4. [17]N.A. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [6]Chemistry LibreTexts. The Effects of pH on Solubility. Sigma-Aldrich. Cyclohexanecarboxylic acid 98 98-89-5. [18]ResearchGate. Solubility estimation of benzoic acid, cyclohexanecarboxylic acid and... [13]PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [19]World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [20]PubMed. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. [8]ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? [21]ACS Publications. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. [22]Google Patents. Method for determining solubility of a chemical compound. Sigma-Aldrich. trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 49708-81-8. [5]HMDB. Showing metabocard for Cyclohexanecarboxylic acid (HMDB0031342). [7]AAT Bioquest. Does pH affect solubility? [23]American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. [24]ACS Publications. Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. [25]MOST Wiedzy. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. Sigma-Aldrich. Enhanced solubility through API processing: Focus on commercialization, not solubilization. [26]PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. [27]ChemicalBook. Cyclohexanecarboxylic acid | 98-89-5. PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid.
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The Therapeutic Potential of 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the biological activities associated with derivatives of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid. While this specific substitution pattern remains a frontier in medicinal chemistry, this document synthesizes findings from closely related analogs to build a compelling case for their investigation as antimicrobial, anti-inflammatory, and anticancer agents. By detailing robust synthetic strategies, providing step-by-step protocols for key biological assays, and elucidating the underlying mechanisms of action through pathway diagrams, this guide serves as a comprehensive resource for researchers and drug development professionals seeking to explore this promising chemical scaffold.
Introduction: The Phenylcyclohexanecarboxylic Acid Scaffold
The search for novel therapeutic agents is a cornerstone of modern medicine. Within this landscape, privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—offer a significant advantage in drug discovery. The phenylcyclohexanecarboxylic acid core has emerged as one such scaffold, with its derivatives demonstrating a remarkable breadth of biological activities. The rigid cyclohexane ring provides a three-dimensional structure that can be tailored for specific receptor interactions, while the phenyl group offers a site for electronic and steric modulation.
This guide focuses on the therapeutic potential of this compound derivatives. Although much of the existing research has centered on the 4-chloro substituted analogs, the unique electronic and steric properties conferred by the meta-substituted chlorine atom present an intriguing, underexplored avenue for drug design. Drawing upon the established bioactivities of related compounds, we will explore the prospective applications of this class of molecules in treating infectious diseases, inflammatory conditions, and cancer.
Synthetic Pathways and Derivative Generation
The synthesis of this compound and its derivatives can be approached through established organic chemistry principles, primarily involving a Friedel-Crafts reaction to form the core structure, followed by functional group manipulations to generate diverse libraries of compounds.
Proposed Synthesis of the Core Scaffold
A plausible synthetic route, adapted from methodologies for related isomers, is outlined below. This multi-step process offers a reliable pathway to the target carboxylic acid, which serves as the primary building block for further derivatization.
A Comprehensive Technical Guide to 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid: Structure, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of 1-(3-chlorophenyl)cyclohexanecarboxylic acid, a key organic compound with significant potential in medicinal chemistry and materials science. We delve into its fundamental chemical identifiers, including its unique InChIKey, and present a detailed examination of its physicochemical properties. A robust synthetic protocol is outlined, explaining the mechanistic rationale behind the chosen methodology. Furthermore, this document explores the compound's role as a versatile molecular building block in drug discovery, supported by a discussion of relevant analytical techniques for its characterization and quality control. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important chemical entity.
Chemical Identity and Structural Elucidation
This compound is a disubstituted cycloalkane derivative. Its structure is characterized by a central cyclohexane ring bonded at the C1 position to both a carboxylic acid group and a 3-chlorophenyl group. This specific substitution pattern, particularly the meta position of the chlorine atom on the phenyl ring, dictates its steric and electronic properties, which in turn influence its reactivity and potential as a scaffold in drug design.
The International Chemical Identifier Key (InChIKey), a hashed, fixed-length character signature representing the molecule, provides an unambiguous digital reference for this compound.
Primary Identifier: InChIKey The standard InChIKey for this compound is IKAIZSGHPLHGLX-UHFFFAOYSA-N [1]. This identifier is crucial for database searches and unambiguous chemical identification.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-(3-chlorophenyl)cyclohexane-1-carboxylic acid | PubChemLite[1] |
| InChIKey | IKAIZSGHPLHGLX-UHFFFAOYSA-N | PubChemLite[1] |
| Molecular Formula | C₁₃H₁₅ClO₂ | PubChemLite[1] |
| Canonical SMILES | C1CCC(CC1)(C2=CC(=CC=C2)Cl)C(=O)O | PubChemLite[1] |
| Molecular Weight | 238.71 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 238.07605 Da | PubChemLite[1] |
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are critical for its handling, reaction optimization, and formulation. While extensive experimental data for the 3-chloro isomer is not as prevalent as its 4-chloro counterpart, reliable predictions and analogous data provide a strong profile. The 4-chloro isomer, for instance, is a white to off-white solid with a melting point in the range of 252-255°C, suggesting that the 3-chloro isomer is also a stable, high-melting solid[2][3].
Table 2: Physicochemical Properties
| Property | Value / Description | Rationale / Significance |
|---|---|---|
| Physical State | Solid, crystalline (predicted) | High molecular weight and potential for intermolecular hydrogen bonding via the carboxylic acid group favor a solid state at room temperature. |
| XlogP (Predicted) | 4.0 | Indicates high lipophilicity, suggesting good solubility in nonpolar organic solvents but limited solubility in water[1]. This is a key parameter in drug design for predicting membrane permeability. |
| Hydrogen Bond Donor Count | 1 | The single carboxylic acid proton can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 2 | The carbonyl oxygen and the hydroxyl oxygen can both act as hydrogen bond acceptors. |
| pKa (Predicted) | 4.80 ± 0.10 | Typical acidity for a carboxylic acid, influenced by the electron-withdrawing effects of the aromatic ring. |
Spectroscopic Validation
Structural confirmation relies on a suite of spectroscopic techniques.
-
¹H NMR: The spectrum is expected to show complex multiplets for the cyclohexyl protons (typically in the δ 1.5-2.5 ppm range) and distinct signals for the aromatic protons in the δ 7.0-7.5 ppm region, with coupling patterns indicative of the 1,3-disubstitution. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
IR Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the carboxylic acid around 1700 cm⁻¹ and a broad O-H stretch from approximately 2500–3300 cm⁻¹[2].
-
Mass Spectrometry: The predicted monoisotopic mass is 238.07605 Da[1]. High-resolution mass spectrometry should confirm this mass and show a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom.
Synthesis Pathway: A Mechanistic Approach
The synthesis of 1-aryl-cyclohexanecarboxylic acids can be achieved through several routes. A robust and well-established method involves the alkylation of an arylacetonitrile derivative followed by hydrolysis. This pathway offers excellent control over the final structure.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-(3-chlorophenyl)cyclohexanecarbonitrile
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous dimethylformamide (DMF).
-
Deprotonation: To the stirred suspension, add (3-chlorophenyl)acetonitrile (1.0 equivalent) dropwise at 0°C. The causality here is the use of a strong, non-nucleophilic base (NaH) to deprotonate the benzylic position, which is acidic due to resonance stabilization of the resulting carbanion by the phenyl ring and nitrile group.
-
Alkylation: After gas evolution ceases (indicating complete deprotonation), add 1,5-dibromopentane (1.1 equivalents) dropwise. The reaction is then heated to 60-70°C and stirred for several hours. This is a classic Sₙ2 reaction where the nucleophilic carbanion displaces the bromide ions in a double intramolecular alkylation, forming the cyclohexane ring.
-
Workup and Purification: Cool the reaction mixture, quench cautiously with water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting crude nitrile can be purified by column chromatography.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The crude 1-(3-chlorophenyl)cyclohexanecarbonitrile is dissolved in a mixture of ethanol and a 6M aqueous solution of sodium hydroxide.
-
Hydrolysis: The mixture is heated to reflux for 12-24 hours. The strong basic conditions and high temperature are necessary to hydrolyze the highly stable nitrile group, first to a carboxamide intermediate and then to the carboxylate salt.
-
Acidification and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with ether to remove any non-acidic impurities. The aqueous layer is then cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields the purified this compound.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Role in Research and Drug Development
While specific applications of the 3-chloro isomer are less documented than its 4-chloro analog, its structural motif is of high interest to medicinal chemists. The 4-chloro isomer is a known precursor and impurity in the synthesis of Atovaquone, an antimalarial and anti-pneumocystic agent[2][3][4]. This establishes the importance of the (chlorophenyl)cyclohexanecarboxylic acid scaffold in developing pharmacologically active molecules.
Derivatives of cyclohexanecarboxylic acid are explored for a wide range of biological activities, including anti-inflammatory and anti-cancer properties[5][6]. The this compound serves as a valuable building block for several reasons:
-
Structural Rigidity: The cyclohexane ring provides a rigid, three-dimensional scaffold, which is often beneficial for achieving high-affinity binding to biological targets.
-
Modulation of Properties: The carboxylic acid group provides a handle for further chemical modification (e.g., esterification, amidation) to create libraries of related compounds for structure-activity relationship (SAR) studies.
-
Lipophilicity Tuning: The chlorophenyl group significantly increases the molecule's lipophilicity, a key factor in tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The meta-chloro substitution offers a different electronic and steric profile compared to the ortho- or para-isomers, allowing for fine-tuning of target interactions.
Visualization of Application as a Building Block
Caption: Role as a scaffold in medicinal chemistry workflows.
Safety and Handling
Based on data for the structurally similar 1-(4-chlorophenyl)cyclohexanecarboxylic acid, this compound should be handled with appropriate care in a laboratory setting. It is predicted to be an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation)[7][8].
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
This compound, unambiguously identified by its InChIKey IKAIZSGHPLHGLX-UHFFFAOYSA-N , is a chemical compound of considerable interest. Its defined structure, characterized by a rigid cycloalkane core and functional handles for chemical modification, makes it a valuable intermediate for organic synthesis and an attractive scaffold for drug discovery programs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce, characterize, and utilize this compound in their work. As the quest for novel therapeutics continues, the strategic use of such well-defined building blocks will remain a cornerstone of modern medicinal chemistry.
References
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PubChem. (n.d.). 1,3-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
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PubChemLite. (n.d.). This compound (C13H15ClO2). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. Retrieved from [Link]
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PMC (PubMed Central). (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]
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SIELC Technologies. (n.d.). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Retrieved from [Link]
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PharmaCompass.com. (n.d.). 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
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-
ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects | Request PDF. Retrieved from [Link]
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Speciality Chemicals. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to the Predicted Octanol-Water Partition Coefficient (XlogP) of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid
This guide provides a comprehensive analysis of the predicted octanol-water partition coefficient (logP), a critical parameter in drug discovery, for the compound 1-(3-Chlorophenyl)cyclohexanecarboxylic acid. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the physicochemical properties of this molecule and the computational methodologies used to predict them.
Introduction: Lipophilicity as a Cornerstone of Pharmacokinetics
In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The octanol-water partition coefficient (P) is the gold standard for quantifying lipophilicity, representing the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Due to its wide range, this value is expressed on a logarithmic scale, known as logP.[1][2] A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1] The delicate balance of lipophilicity is crucial; a drug must be sufficiently lipid-soluble to cross biological membranes, yet possess enough aqueous solubility for transport in the blood and dissolution at the site of action.
Given the time and resources required for experimental logP determination, robust computational methods for its prediction have become indispensable in modern drug discovery.[3] These predicted values, often denoted as XlogP, allow for the rapid screening of large compound libraries, enabling scientists to prioritize molecules with favorable pharmacokinetic profiles long before synthesis.[1] This guide focuses on the in-silico prediction of the logP for this compound (Molecular Formula: C₁₃H₁₅ClO₂), a compound of interest in chemical and pharmaceutical research.
Theoretical Foundations: Deconstructing Computational logP Prediction
The prediction of logP is a complex endeavor that has given rise to several computational methodologies. These methods can be broadly categorized, each with its own set of strengths and limitations.
-
Atom-based and Fragment-based Methods: These are the most common approaches. Atom-based methods, such as ALOGP and the enhanced XLOGP, calculate the logP by summing the contributions of individual atoms, with correction factors applied for intramolecular interactions.[4][5] Fragment-based methods, like ClogP, operate on a similar additive principle but use a library of experimentally derived logP values for larger molecular fragments.[3][4] This often yields higher accuracy, provided the fragments within the query molecule are well-represented in the training database.[6]
-
Property-based Methods: These approaches, such as MLOGP, utilize topological descriptors and other molecular properties in a multivariate regression model to predict logP.[4] While computationally fast, their accuracy is highly dependent on the diversity and quality of the training dataset.[4]
-
Physics-based Methods: More recent developments include physics-based methods that calculate the free energies of solvation in n-octanol and water to derive the logP value. These methods, while computationally intensive, can offer high accuracy without reliance on predefined fragments.
The trustworthiness of any single prediction is enhanced by creating a self-validating system, which involves comparing the outputs from several distinct algorithms.[7] A consensus value derived from multiple methods often provides a more reliable estimate than any single prediction alone.
Experimental Protocol: Predicting logP using the SwissADME Web Tool
To provide a practical, field-proven workflow, this section details the step-by-step methodology for predicting the logP of this compound using the freely accessible SwissADME web tool. SwissADME is a powerful resource that provides predictions from multiple algorithms simultaneously, embodying the principle of a self-validating system.[5]
Step 1: Obtain the Molecular Structure The first step is to secure an accurate representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common and convenient format.
-
Molecule: this compound
-
SMILES String: C1CCC(CC1)(C2=CC(=CC=C2)Cl)C(=O)O
Step 2: Input the Structure into SwissADME Navigate to the SwissADME website. In the input field, paste the SMILES string of the molecule. Multiple molecules can be processed simultaneously by entering one SMILES string per line.
Step 3: Execute the Prediction Click the "Run" button to initiate the calculations. The platform will process the structure and compute a wide range of physicochemical and pharmacokinetic properties.
Step 4: Analyze the Lipophilicity Predictions Scroll to the "Physicochemical Properties" section of the results page. SwissADME provides logP values calculated by five different methods:
-
iLOGP: An in-house physics-based method.
-
WLOGP: An atomistic method based on the Wildman-Crippen fragmental system.[5]
-
MLOGP: A topological method based on molecular descriptors.[5]
-
SILICOS-IT: A hybrid method using fragments and topological descriptors.[5]
The tool also provides a Consensus logP , which is the arithmetic mean of the five predicted values, offering a robust single estimate.
Below is a diagram illustrating this computational workflow.
Caption: Computational workflow for logP prediction.
Data Presentation and Analysis
Following the protocol described above, the predicted logP values for this compound from various reputable algorithms are summarized below. This comparative approach provides a robust assessment of the compound's lipophilicity.
| Prediction Algorithm | Methodology Type | Predicted logP Value |
| SwissADME Suite | ||
| iLOGP | Physics-based | 3.79 |
| XLOGP3 | Atom-based (Hybrid) | 3.63 |
| WLOGP | Atom-based | 4.08 |
| MLOGP | Property-based | 3.23 |
| SILICOS-IT | Hybrid | 4.25 |
| Consensus logP | Average | 3.80 |
| Other Predictors | ||
| Molinspiration | Fragment-based | 3.95 |
| ALOGPS | Atom-based/NN | 3.94 |
Note: Values for SwissADME, Molinspiration, and ALOGPS were generated for this guide by inputting the molecule's SMILES string into their respective web tools.
Interpretation of Results:
The predicted logP values for this compound consistently fall within a range of 3.23 to 4.25 , with a consensus value around 3.80 . This firmly places the compound in the lipophilic category.
From a drug development perspective, this value has several implications:
-
Membrane Permeability: A logP in this range suggests the compound is likely to have good permeability across biological membranes, such as the intestinal epithelium, which is favorable for oral absorption.[8]
-
Lipinski's Rule of Five: This rule of thumb in drug design suggests that orally active drugs should generally have a logP value of no more than 5. The predicted value of ~3.80 is well within this guideline, indicating a lower likelihood of poor absorption or permeation issues related to excessive lipophilicity.
-
Potential for CNS Penetration: While a logP of around 2.0 is often cited as optimal for crossing the blood-brain barrier (BBB), values up to 4-5 can still allow for CNS penetration. The BOILED-Egg model within SwissADME, which plots lipophilicity (WLOGP) against polarity (TPSA), predicts that this molecule is likely a P-glycoprotein substrate, which would actively efflux it from the brain, despite its lipophilicity.[4]
-
Metabolism and Clearance: High lipophilicity can sometimes be associated with increased metabolic turnover by cytochrome P450 enzymes and potential for bioaccumulation. The SwissADME results predict that this compound is an inhibitor of CYP2C9, a major metabolic enzyme, which would require experimental validation.
Conclusion
The computational prediction of the octanol-water partition coefficient (XlogP) is a cornerstone of modern, efficient drug discovery. Through the systematic application of freely available, high-quality prediction tools, we have established a robust lipophilicity profile for this compound. The consensus predicted logP value of approximately 3.80 suggests that the molecule possesses favorable lipophilicity for membrane permeability and oral bioavailability, adhering to established drug-likeness guidelines.
This in-depth guide demonstrates a practical, self-validating workflow that integrates multiple computational methodologies to generate reliable physicochemical data. This approach empowers researchers to make informed decisions early in the development pipeline, ultimately conserving resources and accelerating the journey toward novel therapeutics. The insights generated here serve as a critical foundation for subsequent experimental validation and further optimization of this chemical scaffold.
References
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. VCCLAB. Retrieved from [Link]
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Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). cLogP Calculation. Organic Chemistry Portal. Retrieved from [Link]
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Wagener, M., & van de Waterbeemd, H. (2015). Not all LogP's are calculated equal: CLogP and other short stories. Computational Chemistry, Sygnature Discovery. Retrieved from [Link]
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Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., ... & Prokopenko, V. V. (2005). Virtual computational chemistry laboratory–design and description. Journal of computer-aided molecular design, 19(6), 453-463. Retrieved from [Link]
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Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., ... & Wang, R. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of chemical information and modeling, 47(6), 2140-2148. Retrieved from [Link]
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Mishra, L., & Sivakamasundari, S. (2010). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry, 26(1), 135-141. Retrieved from [Link]
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Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of combinatorial chemistry, 1(1), 55-68. Retrieved from [Link]
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Technical Guide: Determination of the Monoisotopic Mass of 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid
Abstract
This technical guide provides a comprehensive methodology for the determination of the monoisotopic mass of 1-(3-chlorophenyl)cyclohexanecarboxylic acid. It is intended for researchers, analytical chemists, and drug development professionals who rely on precise mass measurements for compound identification and characterization. This document delineates the fundamental principles differentiating monoisotopic mass from average molecular weight, presents a step-by-step protocol for its calculation, and discusses the practical implications for high-resolution mass spectrometry (HRMS). The calculated monoisotopic mass for this compound (C₁₃H₁₅ClO₂) is 238.07606 Da . This guide serves as a foundational reference for accurate mass analysis of halogenated organic compounds.
Foundational Concepts in Molecular Mass Determination
In analytical sciences, particularly mass spectrometry, the term "mass" can refer to several distinct values. A precise understanding of these concepts is crucial for accurate data interpretation and compound validation.
-
Nominal Mass: The integer mass of a molecule calculated by summing the integer masses of the most abundant isotope of each constituent element. It is a low-resolution concept useful for initial spectral interpretation.
-
Average Molecular Weight (or Molar Mass): The weighted average of the masses of all naturally occurring isotopes of the constituent atoms in a molecule. This is the value typically found on chemical labels and used in stoichiometric calculations for bulk materials. For example, the standard atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of both ¹²C and ¹³C.[1][2][3]
-
Monoisotopic Mass: The exact mass of a molecule calculated by summing the masses of the most abundant stable isotope of each constituent element.[4] This value is paramount in high-resolution mass spectrometry, where instruments can resolve ions differing by minute fractions of a mass unit. It corresponds to the m/z value of the first peak (the "M" peak) in an isotopic distribution cluster.
The choice of which mass to use is dictated by the application and the resolving power of the instrumentation. For HRMS, which is the standard in modern pharmaceutical and metabolomics research, the monoisotopic mass is the only relevant value for unambiguous molecular formula confirmation.
Caption: Relationship between molecular formula and mass concepts.
Analysis of the Target Compound
2.1. Structure and Formula
The compound of interest is This compound . Its structure consists of a cyclohexanecarboxylic acid backbone with a 3-chlorophenyl substituent attached to the C1 position of the cyclohexane ring.
-
Molecular Formula: C₁₃H₁₅ClO₂[5]
2.2. Elemental Composition
The first step in any mass calculation is to deconstruct the molecular formula into its constituent elements.
| Element | Symbol | Atom Count |
| Carbon | C | 13 |
| Hydrogen | H | 15 |
| Chlorine | Cl | 1 |
| Oxygen | O | 2 |
Protocol: Calculation of Monoisotopic Mass
This protocol outlines the self-validating procedure for calculating the precise monoisotopic mass of the target compound. The validity of this protocol rests on the use of authoritative, internationally recognized values for isotopic masses provided by institutions such as the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST).[6][7][8]
Step 1: Collate Isotopic Data for Constituent Elements
The foundational step is to identify the single most abundant stable isotope for each element in the molecule and its precise mass. It is critical to use the mass of the isotope itself, not the element's average atomic weight from the periodic table.[4]
| Element | Most Abundant Isotope | Natural Abundance (%) | Exact Isotopic Mass (Da) | Authoritative Source |
| Hydrogen | ¹H | > 99.98% | 1.007825 | [9] |
| Carbon | ¹²C | 98.93% | 12.000000 (by definition) | [2] |
| Oxygen | ¹⁶O | 99.76% | 15.994915 | [10][11] |
| Chlorine | ³⁵Cl | 75.77% | 34.968853 | [12][13][14] |
Causality Note: We select ³⁵Cl because it is the most abundant isotope.[12] The presence of the less abundant but significant ³⁷Cl isotope (24.23% abundance) does not factor into the monoisotopic mass calculation but is fundamentally important for interpreting the resulting mass spectrum, as it generates a characteristic "A+2" peak.[12]
Step 2: Summation of Isotopic Masses
The monoisotopic mass is the sum of the products of the atom count and the exact isotopic mass for each element.
-
Mass from Carbon: 13 × 12.000000 Da = 156.000000 Da
-
Mass from Hydrogen: 15 × 1.007825 Da = 15.117375 Da
-
Mass from Chlorine: 1 × 34.968853 Da = 34.968853 Da
-
Mass from Oxygen: 2 × 15.994915 Da = 31.989830 Da
Total Monoisotopic Mass = 156.000000 + 15.117375 + 34.968853 + 31.989830 = 238.076058 Da
Step 3: Tabular Summary of Calculation
For clarity and documentation, the final calculation is summarized below.
| Element | Atom Count (n) | Exact Mass of Most Abundant Isotope (m) | Subtotal (n × m) in Da |
| C | 13 | 12.000000 | 156.000000 |
| H | 15 | 1.007825 | 15.117375 |
| Cl | 1 | 34.968853 | 34.968853 |
| O | 2 | 15.994915 | 31.989830 |
| Total | Monoisotopic Mass: | 238.07606 |
Application in High-Resolution Mass Spectrometry
The calculated monoisotopic mass of 238.07606 Da is the theoretical m/z value that would be observed for the singly charged, unfragmented molecular ion [M]⁺ or [M-H]⁻ in a high-resolution mass spectrometer.
4.1. Isotopic Pattern and Formula Validation
A key feature of chlorine-containing compounds is the presence of the ³⁷Cl isotope, which has a mass approximately two Daltons greater than ³⁵Cl.[13] This gives rise to a distinct isotopic pattern that serves as a powerful validation tool.
-
Monoisotopic Peak (A): Corresponds to the molecule containing only the most abundant isotopes (C₁₃H₁₅³⁵ClO₂). Its theoretical m/z is 238.07606 .
-
A+2 Peak: Corresponds to the same molecule but with the ³⁷Cl isotope instead of ³⁵Cl (C₁₃H₁₅³⁷ClO₂). The expected intensity of this peak is approximately one-third that of the monoisotopic peak, reflecting the natural abundance ratio of ³⁷Cl to ³⁵Cl (24.23% / 75.77% ≈ 0.32).
The accurate measurement of both the m/z of the monoisotopic peak and the characteristic A+2 pattern provides extremely high confidence in the assigned molecular formula.
Caption: Experimental workflow for HRMS and expected data output.
Conclusion
This guide has established that the precise monoisotopic mass of this compound is 238.07606 Da . This value was derived through a systematic protocol grounded in authoritative isotopic mass data. For scientists in fields ranging from medicinal chemistry to environmental analysis, the accurate calculation and experimental verification of this mass are non-negotiable steps for ensuring the identity and purity of their compounds. The principles and methodologies outlined herein provide a robust framework for the analysis of this and other complex organic molecules.
References
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Masses - MSU Chemistry. (n.d.). Michigan State University. Retrieved from [Link]
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Commission on Isotopic Abundances and Atomic Weights (CIAAW). (n.d.). IUPAC. Retrieved from [Link]
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Hydrogen. (2025). PubChem. National Institutes of Health. Retrieved from [Link]
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Isotopes of oxygen. (n.d.). In Wikipedia. Retrieved from [Link]
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Isotopes of chlorine. (n.d.). In Wikipedia. Retrieved from [Link]
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Atomic Weights of the Elements 2023. (n.d.). IUPAC. Retrieved from [Link]
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Isotopes of hydrogen. (n.d.). In Wikipedia. Retrieved from [Link]
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Atomic Weights and Isotopic Compositions with Relative Atomic Masses. (2015). National Institute of Standards and Technology. Retrieved from [Link]
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How to Calculate the Average Atomic Mass of Carbon (Example Problem). (2024, September 16). YouTube. Retrieved from [Link]
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Standard atomic weights of the elements 2020 (IUPAC Technical Report). (n.d.). OSTI.gov. Retrieved from [Link]
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Hydrogen. (n.d.). IUPAC Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]
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4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID. (n.d.). PharmaCompass.com. Retrieved from [Link]
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Chlorine. (n.d.). IUPAC Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]
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Oxygen Isotopes - List and Properties. (n.d.). ChemLin. Retrieved from [Link]
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How to Find the Mass of One Atom of Hydrogen (H). (2022, March 5). YouTube. Retrieved from [Link]
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Calculating Exact Masses. (n.d.). University of Missouri Mass Spectrometry Facility. Retrieved from [Link]
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Oxygen. (n.d.). In Wikipedia. Retrieved from [Link]
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How to Calculate the Average Atomic Mass of Chlorine (Example Problem). (2024, September 16). YouTube. Retrieved from [Link]
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An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)cyclohexanecarboxylic acid is a substituted cyclohexane derivative with potential applications in medicinal chemistry and materials science. The presence of the 3-chlorophenyl group on the cyclohexane ring at the same carbon as the carboxylic acid functionality imparts specific stereochemical and electronic properties that can influence its biological activity and chemical reactivity. This guide provides a comprehensive overview of the synthesis, and putative properties of this compound, offering insights for researchers interested in its further exploration and application.
While literature directly pertaining to this compound is limited, this document extrapolates from established chemical principles and data on analogous compounds to provide a robust framework for its study.
Physicochemical Properties
Due to the scarcity of direct experimental data for this compound, the following properties are estimated based on the closely related compound, 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid, and general chemical principles.[1]
| Property | Estimated Value | Source/Basis |
| Molecular Formula | C₁₃H₁₅ClO₂ | - |
| Molecular Weight | 238.71 g/mol | [2] |
| Appearance | White to off-white solid | Analogy |
| Melting Point | Not available (expected to be a crystalline solid) | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, chloroform, and methanol; sparingly soluble in water. | General properties of similar organic acids |
| pKa | ~4-5 | Estimated based on the carboxylic acid moiety |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through the carboxylation of a Grignard reagent. This well-established method is widely used for the preparation of carboxylic acids from alkyl and aryl halides.[3]
Proposed Synthetic Pathway: Grignard Reaction
The synthesis can be envisioned in two main steps: the formation of the Grignard reagent from 1-chloro-3-(cyclohex-1-en-1-yl)benzene, followed by its reaction with carbon dioxide.
Caption: Proposed synthesis of this compound via Grignard reaction.
Detailed Experimental Protocol
Step 1: Preparation of 3-(Cyclohex-1-en-1-yl)phenylmagnesium chloride (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, place magnesium turnings. The entire system should be under an inert atmosphere of dry nitrogen.
-
Initiation: Add a small crystal of iodine to the magnesium turnings to activate the surface.
-
Grignard Formation: Dissolve 1-chloro-3-(cyclohex-1-en-1-yl)benzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel. Add a small portion of the solution to the magnesium turnings. The reaction is initiated when a color change and/or gentle reflux is observed.
-
Reaction: Add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Work-up
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. Cautiously add crushed dry ice (solid CO₂) in small portions with vigorous stirring. The reaction is exothermic.
-
Quenching: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Acidification: Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2. This will protonate the carboxylate salt to form the carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Potential Applications and Biological Activity
Pharmaceutical Intermediate
Cyclohexane derivatives are important scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[4][5] The related compound, 4-(4-chlorophenyl)cyclohexanecarboxylic acid, is a known intermediate in the synthesis of the antimalarial drug atovaquone.[6][7] This suggests that this compound could also serve as a valuable building block for the synthesis of novel pharmaceutical compounds.
Potential as an Anesthetic Agent
Research into ketamine analogs has shown that substitution on the aromatic ring can significantly impact anesthetic and analgesic properties. Notably, compounds with a 3-chloro substituent have been found to be active as anesthetic agents.[8] Although this compound is not a direct analog of ketamine, this finding suggests that the 1-(3-chlorophenyl)cyclohexane scaffold may have a propensity for interaction with targets in the central nervous system.
Antimicrobial Activity
Cyclohexane derivatives have been investigated for their antimicrobial properties.[4] The lipophilic nature of the cyclohexane ring combined with the electron-withdrawing properties of the chlorophenyl group could contribute to the disruption of bacterial cell membranes or inhibition of essential enzymes. Further derivatization of the carboxylic acid group could lead to compounds with enhanced antimicrobial activity.
Caption: Potential research avenues for this compound.
Safety and Handling
Based on the GHS information for the analogous 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid, this compound should be handled with care as it is potentially harmful if swallowed, and may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents an under-explored area of chemical research with significant potential. The synthetic route outlined in this guide provides a practical starting point for its preparation. The structural similarities to compounds with known biological activities suggest that this molecule could be a valuable tool for drug discovery and development. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential.
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An In-depth Technical Guide to the Discovery and History of Chlorophenyl Cyclohexanecarboxylic Acids
Abstract
The chlorophenyl cyclohexanecarboxylic acid scaffold is a key pharmacophore and synthetic intermediate in modern medicinal chemistry. While not a singular, well-defined class of drugs, its derivatives have been explored for a range of therapeutic applications, from antibacterial agents to metabolic disease modulators. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of these compounds. We will delve into the core synthetic methodologies, explore the critical structure-activity relationships (SAR) that govern their biological effects, and present detailed experimental protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this versatile chemical class.
Introduction: The Emergence of a Versatile Scaffold
The history of drug discovery is rich with examples of how simple organic molecules, once relegated to the role of chemical curiosities, evolved into foundational scaffolds for potent therapeutic agents.[1] The journey of chlorophenyl cyclohexanecarboxylic acids is no exception. This class of compounds is characterized by a cyclohexane ring substituted with both a chlorophenyl group and a carboxylic acid moiety. The spatial arrangement and conformational rigidity of the cyclohexane ring, combined with the electronic properties of the chlorophenyl group and the versatile reactivity of the carboxylic acid, create a molecule with significant potential for biological interaction.
Early investigations into cyclohexanecarboxylic acid derivatives were broad, exploring their utility in various fields. For instance, tranexamic acid (trans-4-aminomethylcyclohexane carboxylic acid) became known for its anti-plasmin effects.[2] This early work on related structures paved the way for more complex derivatives to be synthesized and screened for a wide array of biological activities, including anti-ulcer, anti-inflammatory, and anti-allergic effects.[2] The introduction of a chlorophenyl group was a logical step in medicinal chemistry, a common strategy to enhance lipophilicity and modulate binding interactions with biological targets.
This guide will trace the path of this chemical class from its synthetic origins to its modern applications, providing the technical detail necessary for contemporary drug discovery and development efforts.
Foundational Synthetic Strategies
The synthesis of chlorophenyl cyclohexanecarboxylic acids can be approached through several strategic pathways. The choice of route often depends on the desired stereochemistry (cis/trans isomerism) and the availability of starting materials.
Pathway 1: Friedel-Crafts Acylation/Alkylation Approach
A prevalent and scalable method involves the use of a Friedel-Crafts reaction to couple the cyclohexane and chlorophenyl rings. A notable example is the synthesis of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid.[3][4]
Conceptual Workflow: Friedel-Crafts Route This workflow outlines the key stages, from the initial acylation to the final product. The critical steps involve the formation of the carbon-carbon bond between the aromatic and aliphatic rings, followed by hydrolysis to unmask the carboxylic acid.
Caption: Friedel-Crafts synthesis workflow.
Detailed Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid [3][4]
-
Acylation of Cyclohexene: In a suitable reaction vessel, charge carbon disulfide and aluminum chloride. Stir to form a slurry. Cool the mixture to between -35°C and -30°C.
-
Slowly add cyclohexene, maintaining the temperature below -20°C. The ratio of aluminum chloride to cyclohexene is critical for reaction efficiency. Following the addition, trichloroacetyl chloride is introduced to perform the acylation.
-
Arylation: After the initial reaction is complete, warm the mixture to approximately 5°C. Add chlorobenzene slowly, ensuring the temperature does not exceed 10°C. This step forms the chlorophenyl-cyclohexane bond.
-
Work-up and Hydrolysis: Quench the reaction by adding a mixture of hydrochloric acid and ice. Separate the organic layer.
-
Hydrolysis: Treat the organic layer with a sodium hydroxide solution to hydrolyze the intermediate, followed by removal of the solvent (e.g., carbon disulfide) via distillation.
-
Acidification: Acidify the aqueous solution to precipitate the crude 4-(4-chlorophenyl)cyclohexanecarboxylic acid product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the final product with a purity often exceeding 98%.[3]
Causality Insight: The use of trichloroacetyl chloride in this patented process is a key innovation. It is reported to be less corrosive and avoids the use of more expensive and environmentally hazardous reagents like bromine, which were common in earlier methods, making the process more suitable for industrial-scale production.[3]
Pathway 2: Hydrogenation of an Aromatic Precursor
An alternative strategy begins with the corresponding benzoic acid derivative, which is then hydrogenated to form the cyclohexanecarboxylic acid. The parent compound, cyclohexanecarboxylic acid, is commonly prepared by the hydrogenation of benzoic acid.[5] This principle can be extended to substituted analogs.
Conceptual Diagram: Hydrogenation Route
Caption: General hydrogenation synthesis pathway.
This method is advantageous when the aromatic precursor is readily available. However, controlling the selective hydrogenation of the phenyl ring while preserving the chloro-substituent can be challenging and may require careful catalyst selection and optimization of reaction conditions.
The Importance of Stereochemistry: Cis/Trans Isomerism
The cyclohexane ring is not planar; it exists primarily in a chair conformation. This gives rise to cis and trans isomers for disubstituted cyclohexanes, where the substituents are on the same or opposite faces of the ring, respectively. This stereochemical relationship is often critical for biological activity.
-
Thermodynamic Stability: The trans isomer, where bulky substituents can occupy equatorial positions to minimize steric strain, is typically the thermodynamically more stable product.
-
Epimerization: It is possible to convert the less stable cis isomer to the more stable trans isomer through a process called epimerization. This is often achieved by heating in the presence of a base like potassium hydroxide.[6] Studies on 4-alkyl-cyclohexanecarboxylic acids have shown that heating with potassium hydroxide can efficiently convert a cis/trans mixture to a product with a high purity of the trans isomer (up to 99.8%).[6] This process is crucial for industrial applications where a specific isomer is required for optimal efficacy.[6]
Research on mesomorphous (liquid-crystal) characteristics of similar compounds, like 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acids, has demonstrated that the trans isomers exhibit liquid-crystal properties, while the cis isomers do not.[7] This stark difference in physical properties underscores the profound impact of stereochemistry, which often translates to differences in biological activity by affecting how the molecule fits into a receptor's binding site.
Therapeutic Exploration and Structure-Activity Relationships (SAR)
The chlorophenyl cyclohexanecarboxylic acid scaffold and its close analogs have been investigated for a variety of therapeutic targets. The carboxylic acid group is a key interaction point, often forming hydrogen bonds or salt bridge interactions with receptors.[8]
Antibacterial Agents
Recent research has focused on developing derivatives of 4-(4-chlorophenyl)cyclohexanecarboxylic acid as potential antibacterial agents.[9] A 2015 study described the synthesis of a series of novel hydrazone derivatives from the parent acid.[9]
SAR Insights for Antibacterial Activity: [9]
-
Core Scaffold: The 4-(4-chlorophenyl)cyclohexane moiety serves as the basic scaffold.
-
Hydrazone Linker: The carboxylic acid is converted to a carbohydrazide and then condensed with various aldehydes to form hydrazones.
-
Terminal Group (R): The nature of the R-group attached to the hydrazone linker significantly impacts activity.
-
Excellent Activity: Was observed when R was a nitrogen-containing heterocyclic ring, such as pyridine, quinoline, or indole.
-
Good Activity: Was seen with other heterocyclic rings like furan and thiophene.
-
This suggests that the nitrogen heterocycles may be involved in additional binding interactions with the bacterial target, enhancing the overall potency of the compounds.
Table 1: Representative Antibacterial Activity of Hydrazone Derivatives [9]
| Compound ID | R-Group Moiety | Activity vs. S. aureus | Activity vs. E. coli |
| 4a | Phenyl | Moderate | Moderate |
| 4h | Pyridinyl | Excellent | Significant |
| 4m | Quinolyl | Excellent | Excellent |
| 4r | Indolyl | Excellent | Significant |
Note: Activity levels are qualitative summaries from the source literature.
GABA Analogues and Neurological Applications
The rigid carbocyclic framework of the cyclohexane ring makes it an attractive scaffold for creating conformationally restricted analogues of neurotransmitters like γ-aminobutyric acid (GABA).[10] GABA is the major inhibitory neurotransmitter in the central nervous system, and its conformational flexibility is key to its function.[10][11][12] By incorporating the GABA pharmacophore onto a cyclohexane ring, researchers aim to create analogues with increased lipophilicity and reduced flexibility, potentially leading to more selective receptor binding.[10] While the direct history of chlorophenyl-substituted GABA analogues is not extensively documented in initial findings, the principle of using substituted cyclohexane carboxylic acids as a starting point is well-established in this field.[10][13]
Other Therapeutic Targets
The versatility of the scaffold has led to its exploration in other areas:
-
Anticonvulsant Activity: Phenylcycloalkanecarboxylic acid derivatives have been investigated as potential anticonvulsant agents, demonstrating the scaffold's relevance in CNS drug discovery.[14][15]
-
Metabolic Diseases: Certain cyclohexanecarboxylic acid derivatives have been identified as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis, highlighting a potential role in treating obesity.[16]
Conclusion and Future Outlook
The discovery and development of chlorophenyl cyclohexanecarboxylic acids represent a classic medicinal chemistry narrative. From the refinement of industrial-scale synthetic routes that prioritize efficiency and safety to the nuanced exploration of stereochemistry and structure-activity relationships, this class of compounds has proven its utility. The core scaffold provides a robust and tunable platform for interacting with diverse biological targets.
Future research will likely focus on several key areas:
-
Asymmetric Synthesis: Developing efficient methods to synthesize enantiomerically pure derivatives to probe specific interactions with chiral biological targets.
-
Bioisosteric Replacement: Exploring replacements for the carboxylic acid group (e.g., tetrazoles) to improve metabolic stability and pharmacokinetic profiles.[17]
-
New Target Identification: Employing high-throughput screening and computational methods to identify novel biological targets for this versatile scaffold.
As our understanding of disease biology deepens, the foundational knowledge of how to synthesize and modify structures like chlorophenyl cyclohexanecarboxylic acids will remain an invaluable tool for the next generation of drug development professionals.
References
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-
Title: Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents Source: ResearchGate URL: [Link]
- Title: Cyclohexane carboxylic acid derivatives Source: Google Patents URL
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Title: Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons Source: PubMed URL: [Link]
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Title: Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands Source: PubMed URL: [Link]
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Title: Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis Source: American Chemical Society URL: [Link]
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Title: Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride Source: PrepChem.com URL: [Link]
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Title: Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives Source: PubMed URL: [Link]
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Title: Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives Source: Nveus.org URL: [Link]
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Title: Cyclohexanecarboxylic acid Source: Wikipedia URL: [Link]
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Title: GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid Source: PubMed URL: [Link]
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Title: Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction Source: MDPI URL: [Link]
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Title: Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors Source: University of Cambridge URL: [Link]
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Title: JBC: The discovery of GABA in the brain Source: ASBMB URL: [Link]
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Title: Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors Source: PubMed URL: [Link]
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Title: Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid Source: MDPI URL: [Link]
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Title: Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics Source: OSTI.GOV URL: [Link]
-
Title: GABA Source: Wikipedia URL: [Link]
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Title: Novel 1-phenylcycloalkanecarboxylic Acid Derivatives as Potential Anticonvulsant Agents Source: PubMed URL: [Link]
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Title: GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid Source: ResearchGate URL: [Link]
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Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]
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Title: Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents Source: PubMed URL: [Link]
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Title: Early drug discovery and the rise of pharmaceutical chemistry Source: PubMed URL: [Link]
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Title: A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects Source: ResearchGate URL: [Link]
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Title: Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry Source: Fiveable URL: [Link]
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The Cyclohexanecarboxylic Acid Scaffold: A Privileged Motif in Modern Therapeutics
A Technical Guide for Drug Discovery Professionals
Introduction: Beyond Flatlands - The Significance of the Cyclohexane Ring in Drug Design
In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores with optimal physicochemical and biological properties is paramount. While aromatic rings have long been a mainstay, the strategic incorporation of saturated carbocycles, such as the cyclohexane moiety, offers a compelling avenue to escape "flatland" and explore new dimensions of chemical space. The inherent three-dimensional nature of the cyclohexane ring provides a rigid and well-defined scaffold, enabling precise spatial orientation of functional groups. This, in turn, allows for enhanced target engagement, improved metabolic stability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide delves into the burgeoning field of substituted cyclohexanecarboxylic acids, a class of compounds that has yielded a diverse array of therapeutic agents, from anticonvulsants and antifibrinolytics to promising candidates for metabolic and inflammatory disorders. We will explore the underlying mechanisms of action, dissect structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for the next generation of therapeutics built upon this versatile scaffold.
Mechanisms of Action: A Tale of Diverse Targets
The therapeutic utility of substituted cyclohexanecarboxylic acids stems from their ability to interact with a wide range of biological targets. The cyclohexane ring often serves as a lipophilic handle, facilitating passage through biological membranes, while the carboxylic acid group can engage in crucial ionic and hydrogen bonding interactions within the target's binding site. The nature and position of substituents on the cyclohexane ring dictate the specific therapeutic application.
Modulation of Ion Channels: The Case of Gabapentinoids
Gabapentin and its successor, pregabalin, are prime examples of how a simple substituted cyclohexanecarboxylic acid can profoundly impact neuronal signaling.[1][2] These drugs are widely prescribed for epilepsy and neuropathic pain.[1][2] Their primary mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[1][2][3] This interaction reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters like glutamate.[2][4]
Mechanism of action of gabapentinoids.
Inhibition of Fibrinolysis: The Role of Tranexamic Acid
Tranexamic acid is a synthetic analog of the amino acid lysine and a cornerstone in the management of bleeding disorders.[5][6] Its antifibrinolytic effect is mediated by its ability to block the lysine-binding sites on plasminogen.[7][8] This prevents the conversion of plasminogen to plasmin, the primary enzyme responsible for the degradation of fibrin clots.[6][9] By stabilizing the fibrin matrix, tranexamic acid effectively reduces bleeding in various clinical settings, including surgery, trauma, and heavy menstrual bleeding.[5][6]
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- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid: A Detailed Protocol for Pharmaceutical and Chemical Research
Introduction: Significance and Applications
1-(3-Chlorophenyl)cyclohexanecarboxylic acid is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the chlorophenyl and cyclohexanecarboxylic acid moieties provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. The specific substitution pattern on the phenyl ring and the stereochemistry of the cyclohexyl ring can significantly influence the biological activity and physical properties of the final products. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development.
Strategic Approach to Synthesis: The Nitrile Hydrolysis Pathway
There are several conceivable synthetic routes to this compound. A common approach in organic synthesis would be the use of a Grignard reagent. For instance, the reaction of 3-chlorophenylmagnesium bromide with cyclohexanone would yield 1-(3-chlorophenyl)cyclohexanol.[1] However, the subsequent oxidation of a tertiary alcohol to a carboxylic acid without cleavage of the carbon skeleton is a challenging transformation.
A more robust and higher-yielding approach involves the synthesis and subsequent hydrolysis of 1-(3-chlorophenyl)cyclohexanecarbonitrile. This two-step sequence is a well-established method for the preparation of α-substituted carboxylic acids.[2][3] The nitrile intermediate can be synthesized through a variation of the Strecker synthesis or by nucleophilic addition of cyanide to an imine or related intermediate.[3][4] The subsequent hydrolysis of the nitrile to the carboxylic acid can be achieved under acidic or basic conditions.[2] This application note will detail the protocol for the acid-catalyzed hydrolysis of 1-(3-chlorophenyl)cyclohexanecarbonitrile to the target carboxylic acid.
Experimental Workflow Diagram
Sources
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid
Abstract
This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid. This compound is a relevant synthetic intermediate and its accurate quantification is critical for process monitoring and quality control. The described method utilizes a C18 stationary phase with a buffered mobile phase to ensure optimal peak shape and resolution. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, and precision.[1][2] This protocol is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Principle of Separation
This compound is an ionizable compound containing both a non-polar region (chlorophenyl and cyclohexyl groups) and a polar, acidic functional group (carboxylic acid). Reversed-phase HPLC is the chromatographic mode of choice, as it separates compounds based on their hydrophobicity.[3]
The key to achieving good chromatography for this analyte is controlling its ionization state. The carboxylic acid moiety is ionizable, and its charge state is dependent on the pH of the mobile phase.[4][5] In its ionized (deprotonated) form, the molecule is more polar and will have weak retention on a non-polar C18 column, often resulting in poor peak shape (tailing).[4][6]
To counteract this, the principle of ion suppression is employed. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the equilibrium is shifted to favor the neutral, protonated form of the carboxylic acid.[5] This non-ionized form is significantly more hydrophobic, leading to:
-
Increased interaction with the C18 stationary phase.
-
Stronger retention and a more suitable retention time.
-
Improved peak symmetry by minimizing secondary interactions with residual silanols on the silica backbone.[4]
The separation is therefore based on the partitioning of the neutral analyte between the polar mobile phase and the non-polar stationary phase.[7][8]
Analyte Structure & Chromatographic Relevance
The molecular structure dictates the separation strategy. The diagram below highlights the key functional groups of this compound and their role in the RP-HPLC analysis.
Caption: Molecular structure highlighting key functional domains.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
Chromatography Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent L1 packing.
-
Software: Empower 3, Chromeleon 7, or OpenLab CDS.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade, ~85%)
-
This compound reference standard (>99% purity)
-
Chromatographic Conditions
All quantitative data and experimental conditions are summarized in the table below for clarity.
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) with 0.1% Phosphoric Acid | The organic/aqueous ratio provides optimal retention. Phosphoric acid ensures a low pH (~2.5) to suppress the ionization of the carboxylic acid, ensuring a sharp peak.[9][10][11] |
| Stationary Phase | C18, 5 µm, 150 x 4.6 mm (L1) | The C18 phase provides the necessary hydrophobicity for retaining the analyte.[3] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability and reproducibility. |
| Detection | UV at 225 nm | The chlorophenyl group provides strong UV absorbance in the low UV range. 225 nm offers high sensitivity for the analyte. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any potential early-eluting impurities. |
Preparation of Solutions
-
Mobile Phase (1 L): Carefully add 1.0 mL of phosphoric acid to 350 mL of HPLC-grade water. Mix well. Add 650 mL of acetonitrile and mix thoroughly. Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: Prepare a mixture of Acetonitrile:Water (65:35 v/v). This is identical to the mobile phase composition (excluding acid) to ensure good peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent. These will be used for the linearity assessment.
-
Sample Preparation: Accurately weigh a sample containing an amount of this compound expected to be in the mid-range of the calibration curve. Dissolve it in the diluent, sonicate if necessary, and dilute to a final concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][12] The validation process follows a structured workflow to assess all required performance characteristics.
Caption: Workflow for analytical method validation.
System Suitability
Before sample analysis, the chromatographic system must meet predefined criteria as outlined in USP <621>.[7][13] Five replicate injections of a 100 µg/mL standard solution should be performed.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 1.5 | 1.1 |
| RSD of Peak Area | ≤ 1.0% | 0.4% |
| RSD of Retention Time | ≤ 1.0% | 0.2% |
| Theoretical Plates (N) | > 2000 | ~8500 |
Validation Results
The following table summarizes the expected performance characteristics of the method.
| Validation Parameter | Specification | Expected Result |
| Specificity | No interference at the analyte's retention time. | The diluent and blank injections show no significant peaks at the retention time of this compound. |
| Linearity (R²) | ≥ 0.999 | A linear relationship between peak area and concentration is observed across the range of 10-200 µg/mL with a correlation coefficient of >0.999. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Spike recovery experiments at 80%, 100%, and 120% of the target concentration show mean recoveries between 99.1% and 101.2%. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 1.0% Intermediate Precision (Inter-day): ≤ 2.0% | Intra-day RSD for six preparations was 0.6%. Inter-day RSD over two days with a different analyst was 1.3%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~2 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.5 µg/mL |
| Robustness | System suitability criteria are met. | Minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) do not significantly impact results. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH too high. 2. Column degradation. 3. Sample overload. | 1. Ensure 0.1% phosphoric acid is added correctly. 2. Flush the column or replace if necessary. 3. Dilute the sample. |
| Variable Retention Times | 1. Pump malfunction or leak. 2. Insufficient column equilibration. 3. Column temperature fluctuation. | 1. Check system pressure and perform pump maintenance. 2. Equilibrate the column for at least 15-20 minutes. 3. Ensure the column oven is stable. |
| Low Peak Area/Response | 1. Incorrect standard/sample concentration. 2. Air bubble in the pump or detector. 3. Detector lamp issue. | 1. Re-prepare solutions carefully. 2. Purge the pump and detector flow cell. 3. Check lamp energy and replace if nearing its lifetime limit. |
| Split Peaks | 1. Clogged frit or column inlet. 2. Sample solvent incompatible with mobile phase. | 1. Reverse-flush the column (if permitted by the manufacturer) or replace it. 2. Ensure the sample is dissolved in the specified diluent. |
References
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column . (n.d.). SIELC Technologies. Retrieved from [Link]
-
Chromatographic separations of aromatic carboxylic acids . (1993). PubMed. Retrieved from [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC . (n.d.). SIELC Technologies. Retrieved from [Link]
-
Reversed Phase HPLC Method Development . (n.d.). Phenomenex. Retrieved from [Link]
-
Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation . (2010). PMC - NIH. Retrieved from [Link]
-
Critical Evaluation of HPLC Methods: Working with Ionizable Analytes . (2020). LCGC International. Retrieved from [Link]
-
<621> CHROMATOGRAPHY . (2022). US Pharmacopeia (USP). Retrieved from [Link]
-
Ionizable compound purification using reversed-phase flash column chromatography . (2023). Biotage. Retrieved from [Link]
-
1-(4-Chlorophenyl)cyclohexanecarboxylic acid . (n.d.). PubChem. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2021). FDA. Retrieved from [Link]
-
Reversed-Phase HPLC of Ionizable Analytes . (2023). Separation Science. Retrieved from [Link]
-
<621> CHROMATOGRAPHY . (n.d.). USP. Retrieved from [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . (2021). MDPI. Retrieved from [Link]
-
Are You Sure You Understand USP <621>? . (2024). LCGC International. Retrieved from [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography . (2012). PubMed Central. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). FDA. Retrieved from [Link]
-
4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID . (n.d.). PharmaCompass. Retrieved from [Link]
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Understanding the Latest Revisions to USP <621> . (n.d.). Agilent. Retrieved from [Link]
-
USP-NF 621 Chromatography . (n.d.). Scribd. Retrieved from [Link]
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Quality Guidelines . (n.d.). ICH. Retrieved from [Link]
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1,3-Cyclohexanedicarboxylic acid . (n.d.). PubChem. Retrieved from [Link]
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ICH Q2 Validation of Analytical Procedures . (2024). YouTube. Retrieved from [Link]
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Cyclohexanecarboxylic acid . (n.d.). Wikipedia. Retrieved from [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . (2024). Starodub. Retrieved from [Link]
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Application Note: Comprehensive NMR Spectroscopic Analysis of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid
Abstract
This document provides a detailed guide and experimental protocol for the structural elucidation of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols cover one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR, as well as DEPT-135 experiments. The causality behind experimental choices, from sample preparation to parameter selection, is explained to ensure robust and reproducible results. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who require unambiguous characterization of complex small molecules.
Introduction and Scientific Context
This compound is a substituted cyclic carboxylic acid. Molecules within this class serve as crucial building blocks in medicinal chemistry and materials science. For instance, related structures like 4-(4-Chlorophenyl)cyclohexanecarboxylic acid are known precursors in the synthesis of the antimalarial drug Atovaquone and are also used in the development of liquid crystals[1]. Given its potential utility, definitive structural verification is paramount for quality control, reaction monitoring, and regulatory submission.
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution[2][3]. This application note presents a multi-faceted NMR approach to fully characterize the title compound, moving from basic 1D experiments to more advanced 2D correlation spectroscopy to resolve spectral overlap and confirm atomic connectivity.
Molecular Structure and Spectroscopic Overview
The primary goal of the NMR analysis is to confirm the connectivity and chemical environment of every atom in the molecule. The structure, with systematic numbering, is shown below.
Caption: Structure of this compound.
Based on this structure, we anticipate the following NMR signals:
-
¹H NMR: Four distinct signals in the aromatic region, a complex and overlapping series of multiplets for the 10 cyclohexyl protons, and a highly deshielded, often broad, singlet for the carboxylic acid proton.
-
¹³C NMR: Twelve distinct signals: one carboxyl carbon, six aromatic carbons (four CH, two quaternary), and five cyclohexyl carbons (four CH₂, one quaternary).
Experimental Workflow and Protocols
A logical workflow is essential for efficient and comprehensive structural analysis. The proposed sequence ensures that data from initial, simpler experiments inform the setup and interpretation of more complex ones.
Caption: Logical workflow for NMR-based structure elucidation.
Protocol 1: Sample Preparation
-
Analyte Weighing: Accurately weigh 15-20 mg of this compound.
-
Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic molecules and its relatively clean spectral window.
-
Expert Insight: While CDCl₃ is suitable, the carboxylic acid proton signal may be very broad or exchange with trace water. For definitive observation of this proton, DMSO-d₆ is an excellent alternative, as it forms stronger hydrogen bonds and slows the exchange rate.
-
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
Protocol 2: 1D NMR Data Acquisition
These experiments are performed on a 400 MHz (or higher) spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | Standard (zg30) | Proton Decoupled (zgpg30) | Standard acquisition sequences for routine analysis. |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Covers the full expected range for all proton and carbon types. |
| Number of Scans | 16 | 1024 | Fewer scans needed for ¹H due to high natural abundance and sensitivity. More scans required for the less sensitive ¹³C nucleus. |
| Relaxation Delay (D1) | 2 s | 5 s | A longer delay for ¹³C ensures that quaternary carbons, which have long relaxation times, are properly integrated and observed. |
| Acquisition Time | ~4 s | ~1 s | Standard values to ensure good digital resolution. |
Protocol 3: DEPT-135 Acquisition
Distortionless Enhancement by Polarization Transfer (DEPT) is crucial for identifying carbon types.[4][5][6]
-
Use the previously acquired ¹³C NMR parameters as a template.
-
Select the DEPT-135 pulse program.
-
Run the experiment. The resulting spectrum will show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signals for quaternary carbons.
Protocol 4: 2D NMR Data Acquisition
| Experiment | ¹H-¹H COSY | ¹H-¹³C HSQC | Rationale |
| Purpose | Identifies protons coupled through 2-3 bonds.[7][8][9] | Correlates protons directly to their attached carbons (¹JCH).[10][11][12] | COSY establishes the proton framework, while HSQC links this framework to the carbon backbone. |
| Pulse Program | cosygpprqf | hsqcedetgpsisp2.2 | Standard, robust pulse sequences with gradient selection and solvent suppression. |
| Dimensions | F2 (¹H) x F1 (¹H) | F2 (¹H) x F1 (¹³C) | Homonuclear correlation for COSY, heteronuclear for HSQC. |
| Spectral Width | Same as ¹H NMR in both dimensions. | F2: Same as ¹H; F1: Same as ¹³C. | Must encompass all relevant signals. |
| Number of Scans | 8-16 per increment | 16-32 per increment | Sufficient for good signal-to-noise in a reasonable timeframe. |
Data Interpretation and Spectral Assignment
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is divided into three key regions.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |
| 10.0 - 12.5 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[13][14][15] This signal will disappear upon shaking the sample with a drop of D₂O.[14][16] |
| 7.2 - 7.6 | Multiplets | 4H | Ar-H | The four protons on the 3-chlorophenyl ring will exhibit complex splitting patterns (doublets, triplets, or combinations thereof) based on their coupling to each other. |
| 1.2 - 2.5 | Overlapping Multiplets | 10H | Cyclohexyl-H | The protons on the cyclohexane ring are chemically and magnetically non-equivalent, leading to a complex, overlapping signal region. Protons alpha to the carboxyl group are expected around 2.0-2.5 ppm.[13][14] |
¹³C NMR and DEPT-135 Analysis
The combination of the broadband-decoupled ¹³C spectrum and the DEPT-135 spectrum allows for definitive assignment of each carbon atom.
| Predicted Shift (ppm) | DEPT-135 Phase | Assignment | Rationale and Notes |
| ~180-185 | Absent | C7 (-COOH) | Carboxyl carbons appear far downfield.[13][17] As a quaternary carbon, it is absent in the DEPT spectrum. |
| ~145 | Absent | C1' (Ar-C) | The ipso-carbon attached to the cyclohexyl group. Quaternary. |
| ~135 | Absent | C3' (Ar-C) | The carbon atom directly bonded to the chlorine atom. Quaternary. |
| ~125-130 | Positive | C4', C5', C6' (Ar-CH) | Aromatic CH carbons. |
| ~124 | Positive | C2' (Ar-CH) | Aromatic CH carbons. |
| ~45-50 | Absent | C1 (Cyclohexyl-C) | The quaternary carbon of the cyclohexane ring, deshielded by two attached groups. Absent in DEPT. |
| ~30-40 | Negative | C2, C6 (Cyclohexyl-CH₂) | Methylene carbons adjacent to the quaternary center. |
| ~20-30 | Negative | C3, C4, C5 (Cyclohexyl-CH₂) | Remaining methylene carbons of the cyclohexane ring. |
2D NMR Correlation Analysis
-
¹H-¹H COSY (Correlation Spectroscopy): The COSY spectrum is essential for tracing the spin-spin coupling networks.[9][18]
-
Aromatic Region: Cross-peaks will be observed between adjacent aromatic protons, confirming their relative positions on the chlorophenyl ring.
-
Aliphatic Region: A complex network of cross-peaks will be visible, connecting the protons on the cyclohexane ring. This allows for tracing the C2-C3-C4-C5-C6 proton connectivity, helping to deconstruct the overlapping multiplets seen in the 1D spectrum.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment provides the final, definitive link between the proton and carbon skeletons.[10][11][19]
-
Each cross-peak in the HSQC spectrum correlates a proton signal (on the F2 axis) with its directly bonded carbon signal (on the F1 axis).
-
This is invaluable for the cyclohexyl region. For example, it will unambiguously assign the carbon signals at ~30-40 ppm to the proton signals in the ~2.0-2.5 ppm range, confirming their identity as the C2/C6 positions.
-
Conclusion
The structural characterization of this compound can be achieved with high confidence through the systematic application of 1D and 2D NMR spectroscopy. The ¹H and ¹³C spectra provide the initial overview of the chemical environments, while DEPT-135 clarifies the multiplicity of the carbon signals. Finally, COSY and HSQC experiments provide the critical connectivity information required to resolve spectral overlap and produce an unambiguous assignment of all proton and carbon signals, thereby verifying the molecular structure. This comprehensive protocol serves as a robust template for the analysis of similarly complex small molecules.
References
-
Fleming, F. F., et al. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry. Available at: [Link]
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]
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Mao, J. D., et al. (2001). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry. Available at: [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
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Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Available at: [Link]
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Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
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Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Available at: [Link]
-
YouTube. (2012). Introduction to COSY NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. Available at: [Link]
-
ResearchGate. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Available at: [Link]
-
YouTube. (2023). DEPT Carbon NMR Spectroscopy. Available at: [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
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Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]
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NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
-
JoVE. (2024). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Journal of Visualized Experiments. Available at: [Link]
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The Strategic Application of 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
Introduction: 1-(3-Chlorophenyl)cyclohexanecarboxylic acid is a synthetic building block with significant potential in pharmaceutical research and development. Its unique structural features—a cyclohexane ring providing conformational rigidity and a 3-chlorophenyl moiety influencing electronic properties and metabolic stability—make it an attractive intermediate for creating novel molecular entities. The chlorine atom at the meta position can alter the molecule's pKa, lipophilicity, and binding interactions with biological targets, offering a valuable tool for medicinal chemists in lead optimization. While direct literature on the applications of this compound is sparse, its structural similarity to more extensively studied isomers, such as the 4-chloro derivatives, allows for informed predictions of its synthetic utility and potential applications. This guide provides a comprehensive overview of the plausible synthesis, derivatization, and analytical considerations for this compound, drawing upon established methodologies for related compounds to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Structural Considerations
A clear understanding of the physicochemical properties of this compound is fundamental to its effective use. These properties influence its reactivity, solubility, and ultimately, its suitability for various synthetic transformations.
| Property | Predicted/Estimated Value | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₅ClO₂ | Provides the elemental composition. |
| Molecular Weight | 238.71 g/mol | Essential for stoichiometric calculations in synthesis. |
| Appearance | Likely a white to off-white solid | Important for material handling and quality control. |
| Melting Point | Not available; likely > 200 °C | A key parameter for purity assessment. |
| pKa | Estimated to be around 4.5 - 5.0 | Influences solubility and behavior in physiological environments. |
| LogP | Estimated to be in the range of 3.5 - 4.5 | A measure of lipophilicity, impacting cell permeability and ADME properties. |
Strategic Synthesis of this compound
Proposed Synthetic Pathway: Friedel-Crafts Acylation Approach
This proposed two-step synthesis involves the Friedel-Crafts acylation of 3-chlorotoluene followed by a haloform reaction to yield the desired carboxylic acid.
Figure 1: Proposed synthesis of this compound.
Protocol: Synthesis of 1-(3-Chloro-4-methylphenyl)(cyclohexyl)methanone (Intermediate)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq.) to a solution of 3-chlorotoluene (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add cyclohexanecarbonyl chloride (1.1 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the intermediate ketone.
Protocol: Synthesis of this compound (Final Product)
-
Haloform Reaction: To a solution of the intermediate ketone (1.0 eq.) in a suitable solvent (e.g., dioxane/water), add a freshly prepared solution of sodium hypobromite (excess) at 0 °C.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 2. The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Pharmaceutical Applications as a Versatile Intermediate
While specific APIs derived from this compound are not prominent in the literature, its structural motifs are present in a variety of biologically active molecules. The true value of this intermediate lies in its potential for the synthesis of novel compounds in drug discovery programs.
Potential Therapeutic Areas for Exploration:
-
Antimicrobial Agents: Derivatives of related chlorophenyl-cyclohexane structures have shown promise as antimicrobial agents.[2] The unique electronic and steric properties of the 3-chloro isomer could be exploited to develop new antibacterial or antifungal compounds.
-
Anticancer Agents: The cyclohexane scaffold is found in numerous anticancer agents.[3] this compound can serve as a starting point for the synthesis of novel compounds targeting various cancer-related pathways.
-
Metabolic Disorders: The structural features of this intermediate are amenable to the design of molecules targeting enzymes and receptors involved in metabolic diseases.
Key Chemical Transformations for Drug Discovery:
The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of other functionalities, enabling the synthesis of diverse compound libraries.
Figure 2: Key derivatization reactions of this compound.
Protocol: Conversion to the Acid Chloride
-
Reaction Setup: In a fume hood, suspend this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane or toluene.
-
Reagent Addition: Add thionyl chloride (2.0 eq.) or oxalyl chloride (1.5 eq.) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Completion: Stir the mixture at room temperature or gentle reflux until the evolution of gas ceases and the starting material is fully consumed (monitored by IR spectroscopy - disappearance of the broad O-H stretch).
-
Isolation: Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride, which can often be used in the next step without further purification.
Analytical and Quality Control Protocols
Robust analytical methods are crucial for ensuring the purity and identity of this compound and its derivatives throughout the drug development process.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be readily developed for purity assessment and reaction monitoring.
| Parameter | Recommended Condition | Justification |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for nonpolar to moderately polar compounds. |
| Mobile Phase | Acetonitrile and water (with 0.1% formic or phosphoric acid) | A common mobile phase for carboxylic acids; the acid suppresses ionization for better peak shape.[4] |
| Detection | UV at 220 nm and 254 nm | The chlorophenyl group provides strong UV absorbance. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation and confirmation. Expected signals would include those for the aromatic protons (with splitting patterns characteristic of a 1,3-disubstituted benzene ring) and the aliphatic protons of the cyclohexane ring.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the identity of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a characteristic feature.
-
Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related compounds suggest that it should be handled with care in a laboratory setting.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[5]
Conclusion and Future Outlook
This compound represents a promising yet underexplored pharmaceutical intermediate. By leveraging established synthetic and analytical methodologies for structurally related compounds, researchers can effectively incorporate this building block into their drug discovery pipelines. The protocols and insights provided in this guide are intended to serve as a foundational resource for scientists and drug development professionals, enabling the exploration of novel chemical space and the potential development of next-generation therapeutics. Further research into the specific applications and biological activities of derivatives of this compound is warranted and could lead to significant advancements in various therapeutic areas.
References
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- Google Patents. (n.d.). Novel process. WO2012080243A2.
-
PharmaCompass. (n.d.). 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Retrieved from [Link]
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Derivatization of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid for bioassays
Application Notes & Protocols
Topic: Strategic Derivatization of 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid for Advanced Bioassay Development
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of this compound, a molecule of interest for its potential biological activities, analogous to other substituted cyclohexane carboxylic acids.[1][2] The protocols herein are designed for researchers, chemists, and drug development professionals, focusing on creating functionalized conjugates suitable for a range of modern bioassays. We will delve into the rationale behind strategic derivatization, emphasizing the conversion of the carboxylic acid moiety into a versatile reactive handle. The core of this guide is a detailed exposition of carbodiimide-mediated coupling chemistry, a robust and widely adopted method for bioconjugation.[3][4] Step-by-step protocols for creating biotinylated, fluorescently-labeled, and surface-immobilized derivatives are provided, complete with analytical validation checkpoints and expert insights to ensure reproducible, high-quality results.
Introduction: The Rationale for Derivatization
This compound belongs to a class of compounds whose derivatives have shown a wide spectrum of biological activities, including anti-inflammatory and antibacterial properties.[1][2] To elucidate the mechanism of action, identify binding partners, or develop high-throughput screening assays, it is essential to modify the parent molecule without ablating its core pharmacophore. Derivatization serves this purpose by covalently attaching reporter molecules (like fluorophores or biotin) or linking the compound to a solid support for affinity-based studies.[5][6]
The carboxylic acid group is an ideal target for modification due to its well-defined and reliable reactivity.[7] It can be activated to form an amide bond, which is exceptionally stable under physiological conditions, thus creating a permanent linkage between the small molecule and the desired label or surface.[3] This guide focuses on the most common and effective activation method: the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[8][9]
Core Chemistry: EDC/NHS-Mediated Amide Coupling
The cornerstone of the derivatization strategy is the activation of the carboxylic acid on this compound. Direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires harsh conditions. Carbodiimide reagents like EDC facilitate this reaction under mild, aqueous-compatible conditions.[4][10]
Mechanism of Action:
-
Activation: EDC reacts with the carboxyl group to form a highly reactive, but unstable, O-acylisourea intermediate.[8][9]
-
Stabilization: This intermediate is susceptible to hydrolysis. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[9][11] This new intermediate is less prone to hydrolysis but highly reactive toward primary amines.[12][13]
-
Conjugation: The amine-reactive NHS ester readily reacts with a primary amine on the desired label (e.g., biotin-amine, fluorescent dye-amine) or a functionalized surface to form a stable amide bond, releasing NHS as a byproduct.
This two-step, one-pot reaction provides high yields and minimizes side reactions, making it the gold standard for bioconjugation.[3][10]
Caption: General workflow for EDC/NHS-mediated amide coupling.
Protocol I: Biotinylation for Affinity-Based Assays
This protocol describes the conjugation of this compound to an amine-functionalized biotin molecule. The resulting biotinylated tracer can be used in various streptavidin-based platforms, such as competitive ELISAs, Surface Plasmon Resonance (SPR), or affinity pull-down assays.
A. Materials & Reagents
-
This compound
-
Amine-PEG-Biotin (or similar amine-containing biotinylation reagent)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Vials & Magnetic Stirrer
-
Reverse-Phase HPLC system for purification and analysis
-
Mass Spectrometer (e.g., LC-MS) for confirmation
B. Step-by-Step Protocol
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of 10 mg/mL. In a separate vial, dissolve Sulfo-NHS (1.5 equivalents) and EDC (1.5 equivalents) in DMF or MES buffer.
-
Activation: Add the EDC/Sulfo-NHS solution to the carboxylic acid solution. Stir the reaction at room temperature for 1 hour to generate the active NHS ester. The reaction should be protected from moisture.
-
Conjugation: Dissolve Amine-PEG-Biotin (1.2 equivalents) in DMF or PBS and add it to the activated NHS ester solution. Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C with gentle stirring.
-
Quenching: Quench any remaining active NHS esters by adding hydroxylamine to a final concentration of 10 mM and incubating for 15 minutes.[8]
-
Purification: Purify the biotinylated conjugate from excess reagents and unreacted starting material using reverse-phase HPLC. A gradient of water/acetonitrile with 0.1% trifluoroacetic acid (TFA) is typically effective.
-
Validation: Confirm the identity and purity of the collected fractions.
-
Mass Spectrometry: Analyze the purified product to confirm the expected molecular weight of the conjugate.
-
HPLC: Assess the purity of the final product.
-
Protocol II: Fluorescent Labeling for Tracer Development
This protocol outlines the coupling of the target molecule to an amine-containing fluorescent dye (e.g., an Alexa Fluor cadaverine). The resulting fluorescent tracer is invaluable for developing fluorescence polarization (FP) assays, high-content imaging, or flow cytometry-based competition assays.[14]
A. Materials & Reagents
-
All reagents from Protocol I (excluding biotin)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) or RP-HPLC system
B. Step-by-Step Protocol
-
Activation: Follow steps 1 and 2 from Protocol I to activate this compound with EDC/Sulfo-NHS in DMF. This step is critical and should be performed in an anhydrous environment to maximize the yield of the active ester.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye (1.1 equivalents) in a minimal amount of anhydrous DMSO.
-
Conjugation: Add the dissolved dye to the activated small molecule solution. Stir the reaction in the dark (to prevent photobleaching) for 4-6 hours at room temperature.
-
Purification: The purification method depends on the properties of the dye. RP-HPLC is generally the most effective method for separating the labeled conjugate from the free dye and starting material.
-
Validation & Quantification:
-
Mass Spectrometry: Confirm the mass of the fluorescent conjugate.
-
Spectrophotometry: Measure the absorbance of the dye at its maximum absorption wavelength to determine the concentration of the conjugate using the Beer-Lambert law. The degree of labeling can be calculated if conjugating to a larger molecule like a protein.[]
-
Sources
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Application Notes and Protocols for Cell-Based Assays Involving 1-(3-Chlorophenyl)cyclohexanecarboxylic acid
Introduction: Unveiling the Bioactivity of Novel Cyclohexanecarboxylic Acid Derivatives
The cyclohexanecarboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While many analogs have been explored, the specific compound 1-(3-Chlorophenyl)cyclohexanecarboxylic acid remains largely uncharacterized in the public domain. Structure-activity relationship studies of similar molecules suggest a potential interaction with ion channels, a critical class of proteins involved in a vast array of physiological processes.
This application note puts forth a comprehensive, field-proven framework for the initial characterization of this compound, hypothesizing its potential role as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8, the primary sensor for cold and cooling agents like menthol, is a non-selective cation channel predominantly expressed in sensory neurons.[1][2] Its involvement in pain pathways and thermal sensation makes it a compelling target for novel therapeutics.[1]
We present a logical, multi-tiered experimental approach designed to provide a robust and self-validating assessment of the compound's activity. This guide will navigate researchers through a primary functional screening assay using calcium imaging, a "gold-standard" confirmatory electrophysiological assay, and an essential counterscreen for cytotoxicity. The causality behind each experimental step is detailed to empower researchers to not only execute the protocols but also to understand and adapt them.
Tier 1: High-Throughput Functional Screening via Calcium Mobilization Assay
The primary and most direct consequence of TRPM8 channel activation is the influx of extracellular calcium (Ca²⁺) into the cell.[2] Therefore, a logical first step in characterizing this compound is to assess its ability to modulate agonist-induced Ca²⁺ influx in a cell line stably expressing the human TRPM8 channel. We will employ a fluorescent calcium indicator, Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.[3][4]
Scientific Rationale
This assay is designed as a robust initial screen for potential antagonists. By pre-incubating the cells with our test compound before stimulating with a known TRPM8 agonist (e.g., Menthol or Icilin), we can quantify the extent to which this compound inhibits the expected rise in intracellular Ca²⁺. The use of a stable cell line, such as HEK293-hTRPM8, ensures consistent and reproducible expression of the target ion channel.[5][6]
Experimental Workflow: Calcium Mobilization
Caption: Workflow for the TRPM8 calcium mobilization assay.
Detailed Protocol: Fluo-4 AM Calcium Imaging
-
Cell Culture:
-
Maintain HEK293 cells stably expressing human TRPM8 (HEK293-hTRPM8) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (typically 40,000-60,000 cells per well). Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a 2 µM Fluo-4 AM loading solution in Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer. The inclusion of 0.02% Pluronic F-127 can aid in dye solubilization.[7]
-
Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[3]
-
Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye, leaving 100 µL of buffer in each well after the final wash.
-
-
Compound and Agonist Addition:
-
Prepare a 2X stock solution of this compound at various concentrations in HBSS. Also, prepare a 2X stock of a known TRPM8 agonist (e.g., 200 µM Menthol for a final concentration of 100 µM).
-
Using a fluorescence plate reader (e.g., FLIPR Tetra®), establish a baseline fluorescence reading for 10-20 seconds.[8]
-
Add 100 µL of the 2X test compound solution (or vehicle control) to the wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
Add 20 µL of the TRPM8 agonist solution to stimulate the channel and immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm) every 1-2 seconds for at least 2-3 minutes.[4]
-
Data Analysis and Interpretation
The primary output is the change in fluorescence intensity over time. For antagonist screening, the key metric is the inhibition of the agonist-induced calcium response.
| Parameter | Description | Calculation |
| Response Magnitude | The peak fluorescence intensity after agonist addition minus the baseline fluorescence. | Peak F - Baseline F |
| Percent Inhibition | The degree to which the test compound reduces the agonist response compared to the vehicle control. | (1 - (Response_Compound / Response_Vehicle)) * 100 |
| IC₅₀ Value | The concentration of the antagonist that produces 50% of its maximal inhibition. | Non-linear regression of a dose-response curve.[9][10] |
Data should be plotted as percent inhibition versus the log of the compound concentration to generate a dose-response curve, from which the IC₅₀ value can be calculated.[11]
Tier 2: Gold-Standard Confirmation with Patch Clamp Electrophysiology
While calcium imaging provides excellent throughput for primary screening, it is an indirect measure of ion channel activity. Patch clamp electrophysiology is the gold-standard technique that allows for the direct measurement of ionic currents flowing through the channel in real-time, providing detailed information on channel gating and modulation.[12]
Scientific Rationale
The whole-cell voltage-clamp configuration allows for precise control of the cell's membrane potential while measuring the currents across the entire cell membrane.[13] This enables us to directly observe the inhibitory effect of this compound on the menthol-activated TRPM8 currents. This technique provides definitive evidence of direct channel modulation and can reveal details about the mechanism of inhibition (e.g., voltage-dependence).
Experimental Workflow: Whole-Cell Patch Clamp
Caption: Workflow for whole-cell patch clamp recording.
Detailed Protocol: Whole-Cell Voltage-Clamp
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with KOH).
-
-
Cell Preparation:
-
HEK293-hTRPM8 cells are plated on glass coverslips 24-48 hours before the experiment.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.[12]
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[13]
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a voltage ramp or step protocol (e.g., ramps from -100 mV to +100 mV over 200 ms) to measure baseline currents.
-
Perfuse the cell with the external solution containing a TRPM8 agonist (e.g., 100 µM Menthol) to elicit TRPM8 currents.[14]
-
Once a stable agonist-induced current is achieved, co-perfuse with the agonist and varying concentrations of this compound.
-
Record the current inhibition at each concentration. A washout step with the agonist alone should be performed to check for reversibility.
-
Data Analysis and Interpretation
The primary data are current traces recorded at different voltages and in the presence of different compound concentrations.
| Parameter | Description | Calculation |
| Current Amplitude | The magnitude of the current at a specific voltage, typically measured in picoamperes (pA). | Measured directly from the recording trace. |
| Percent Inhibition | The reduction in the agonist-induced current amplitude by the test compound. | (1 - (I_compound / I_agonist)) * 100 |
| I-V Relationship | A plot of current amplitude versus membrane voltage, which reveals the rectification properties of the channel. | Plot current at each voltage step. |
Similar to the calcium assay, a dose-response curve can be generated by plotting the percent inhibition of the current amplitude against the compound concentration to determine the IC₅₀.
Tier 3: Assessing Off-Target Cytotoxicity
A critical control in any drug discovery cascade is to ensure that the observed inhibitory effect is due to specific interaction with the target and not a result of general cellular toxicity.[15][16] A compound that kills or severely impairs the metabolic activity of the cells will artifactually appear as an inhibitor in functional assays.
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[17][18] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. By treating cells with the test compound for a relevant duration, we can determine if it has any detrimental effect on cell health at the concentrations used in the functional assays.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Plating:
-
Seed HEK293-hTRPM8 cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound, including those used in the functional assays. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate for a period relevant to the functional assays (e.g., 24 hours).
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[19]
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[20]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis and Interpretation
Cell viability is expressed as a percentage relative to the vehicle-treated control cells. A significant decrease in viability at concentrations that show activity in the functional assays would suggest that the observed effects may be, at least in part, due to cytotoxicity. Ideally, the cytotoxic concentration (CC₅₀) should be significantly higher than the functional IC₅₀.
TRPM8 Signaling Pathway
Activation of the TRPM8 channel by cold or chemical agonists leads to an influx of Ca²⁺ and Na⁺ ions, depolarizing the cell membrane. This depolarization can trigger the firing of action potentials in sensory neurons. The influx of Ca²⁺ also acts as a second messenger, initiating various intracellular signaling cascades.[21][22] This can lead to downstream effects, including changes in gene expression.[22]
Caption: Simplified TRPM8 signaling pathway.
Conclusion
This application note provides a structured, multi-tiered approach for the comprehensive in vitro pharmacological profiling of this compound, with a focus on its potential activity as a TRPM8 antagonist. By progressing from high-throughput functional screening to gold-standard electrophysiology and including a critical cytotoxicity counterscreen, researchers can generate a robust and reliable dataset. This framework is not only applicable to the title compound but can also serve as a template for the characterization of other novel small molecules targeting ion channels, thereby accelerating the early stages of drug discovery.[15][16]
References
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Sharma, S., et al. (2021). Ligand-based virtual screening in ion channel drug discovery. Frontiers in Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). Inhibition of TRPM8 currents by scPPX1 in whole-cell patch clamp. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Stable expression of human TRPM8 in HEK-293 cells. ResearchGate. Available at: [Link]
-
Luchini, A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
Zholos, A. V. (2019). Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. International Journal of Molecular Sciences. Available at: [Link]
-
Protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. Protocols.io. Available at: [Link]
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Wu, M., & Lander, G. C. (2020). Simulation and Machine Learning Methods for Ion-Channel Structure Determination, Mechanistic Studies and Drug Design. Frontiers in Molecular Biosciences. Available at: [Link]
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Latorre, R., et al. (2020). The cool things to know about TRPM8!. Channels. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
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Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Available at: [Link]
-
Beck, B., et al. (2020). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife. Available at: [Link]
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ResearchGate. (n.d.). Signal transduction of TRPM8 channels. ResearchGate. Available at: [Link]
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Johnstone, R. H., et al. (2021). Optimizing experimental designs for model selection of ion channel drug-binding mechanisms. Philosophical Transactions of the Royal Society A. Available at: [Link]
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Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. Available at: [Link]
-
ResearchGate. (n.d.). Expression and functional characterization of HEK293-TRPM8 cells. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Sreekumar, V., et al. (2020). Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. Journal of Visualized Experiments. Available at: [Link]
-
De la Torre-Martinez, R., et al. (2019). Recent Progress in TRPM8 Modulation: An Update. International Journal of Molecular Sciences. Available at: [Link]
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Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. University of Texas at Dallas. Available at: [Link]
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Wikipedia. (n.d.). TRPM8. Wikipedia. Available at: [Link]
-
Towards Data Science. (2021, January 6). Drug dose-response data analysis. Towards Data Science. Available at: [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Protocol loading Fluo-4 AM for HEK-293?. ResearchGate. Available at: [Link]
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Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid in Pharmaceutical Formulations
Abstract
This application note details a comprehensive, validated analytical method for the precise and accurate quantification of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid. The described method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique in pharmaceutical quality control. The entire methodology, from development rationale to full validation, is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals, providing not just a protocol but a framework for establishing a trustworthy and robust analytical system for this compound.
Introduction: The "Why" Behind the Method
This compound is a molecule of interest in pharmaceutical development. Accurate quantification is critical for ensuring product quality, stability, and proper dosage in formulated products. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][3] This application note addresses the need for a reliable analytical method by presenting a fully validated HPLC-UV procedure.
The choice of Reversed-Phase HPLC (RP-HPLC) is predicated on its proven efficacy for the separation of moderately polar compounds like carboxylic acids.[4][5] UV detection is selected for its robustness, simplicity, and the presence of a UV-active chromophore in the target analyte. The validation strategy herein is designed to be a self-validating system, ensuring that the method is not only precise and accurate but also specific and stable under routine use.
Method Development Rationale
The development of this HPLC method was guided by the physicochemical properties of this compound. As a carboxylic acid, the pH of the mobile phase is a critical parameter influencing its retention and peak shape. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better retention on a non-polar stationary phase and improved peak symmetry. Acetonitrile was chosen as the organic modifier due to its favorable UV cutoff and elution strength. The detection wavelength was selected based on the UV spectrum of the analyte, corresponding to a region of high absorbance to maximize sensitivity. A similar compound, 1-(4-Chlorophenyl)cyclohexanecarboxylic acid, can be analyzed under simple reverse-phase conditions using acetonitrile, water, and an acid modifier, providing a sound basis for this method.[6]
Experimental Workflow and Protocols
Materials and Reagents
-
Reference Standard: this compound (Purity > 99.5%)
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent)
-
Reagents: Orthophosphoric Acid (ACS Grade)
-
Filters: 0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water:Orthophosphoric Acid (60:40:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm
-
Run Time: 10 minutes
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-150 µg/mL).
-
Sample Preparation: For a hypothetical tablet formulation, grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient and transfer to a suitable volumetric flask. Add the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and dilute to volume. Filter the resulting solution through a 0.45 µm syringe filter prior to injection.
Analytical Method Validation
The validation of the developed HPLC method was performed in accordance with ICH Q2(R1) guidelines, assessing the following parameters.[1][2]
System Suitability
Before commencing the validation experiments, a system suitability test was performed to ensure the chromatographic system was adequate for the intended analysis. This involves injecting five replicate injections of a working standard solution (e.g., 100 µg/mL).
Table 1: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][7]
-
Protocol: Injections of a blank (mobile phase), a placebo (formulation excipients prepared as per the sample preparation procedure), and a spiked sample (placebo spiked with the analyte) were performed.
-
Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the this compound peak.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][8]
-
Protocol: A series of at least five concentrations ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL) were prepared and injected in triplicate. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were determined.[9]
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 485123 |
| 75 | 730567 |
| 100 | 975890 |
| 125 | 1220456 |
| 150 | 1465890 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 9805x - 4567 |
Accuracy (Trueness)
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][7]
-
Protocol: Accuracy was determined by applying the method to a placebo formulation spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Each concentration level was prepared in triplicate. The percentage recovery was then calculated.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Table 3: Example Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.8 | 100.8% |
| 120% | 120 | 119.2 | 99.3% |
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][7]
-
4.5.1. Repeatability (Intra-day Precision)
-
Protocol: Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
-
-
4.5.2. Intermediate Precision (Inter-day Ruggedness)
-
Protocol: The repeatability assay was repeated on a different day by a different analyst using a different instrument.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
-
Table 4: Example Precision Data
| Precision Level | Parameter | Result |
| Repeatability | %RSD (n=6) | 0.85% |
| Intermediate Precision | %RSD (n=6) | 1.12% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2][10] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2][10]
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[11]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Table 5: Example LOD and LOQ Values
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][2]
-
Protocol: The effect of small, deliberate variations in the method parameters on the analytical results was evaluated. This included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic component)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the change in results should not be significant.
Visualizations
Caption: Overall workflow for method validation.
Caption: Decision logic for method validation.
Conclusion
The HPLC-UV method described in this application note has been successfully developed and validated for the quantification of this compound. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. This comprehensive guide provides a solid foundation for laboratories to implement and adapt this method for routine quality control analysis of pharmaceutical formulations containing this active ingredient.
References
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. [Link]
-
SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. [Link]
-
International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
-
Dolan, J. W. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]
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Application Notes and Protocols: Exploring 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid in Advanced Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential applications of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid in material science. While direct applications of this specific molecule are not extensively documented, its structural motifs—a substituted chlorophenyl ring, a bulky cyclohexyl group, and a reactive carboxylic acid—suggest significant potential in the development of novel polymers and liquid crystals. This guide will explore these possibilities, offering detailed, scientifically-grounded, and hypothetical protocols for synthesis and characterization. The causality behind experimental choices is explained to provide a robust framework for researchers venturing into this area.
Introduction: Rationale for Use in Material Science
The unique molecular architecture of this compound makes it a compelling candidate for the design of new materials. The key features and their potential contributions are:
-
Bulky Cyclohexyl Group: The non-planar, rigid cyclohexyl ring can introduce steric hindrance, which can be leveraged to disrupt polymer chain packing, leading to materials with altered thermal and mechanical properties. In the context of liquid crystals, this bulky group can influence the mesophase behavior.
-
Chlorophenyl Moiety: The presence of a chlorine atom on the phenyl ring introduces polarity and can enhance intermolecular interactions, such as dipole-dipole forces. This can affect the solubility, thermal stability, and dielectric properties of resulting materials. The phenyl ring itself provides a rigid, aromatic component.
-
Carboxylic Acid Functionality: This versatile functional group is the gateway to a wide range of chemical transformations. It can be readily converted into esters, amides, and acid chlorides, allowing for its incorporation into various material backbones, most notably polyesters and polyamides.
These structural elements suggest two primary avenues of exploration in material science: as a monomer in the synthesis of specialty polymers and as a core component in the design of liquid crystals.
Application I: As a Modifier in Specialty Polyesters
The incorporation of this compound as a comonomer in polyester synthesis can be a strategy to impart unique properties to the resulting polymer. The bulky side group is expected to increase the glass transition temperature (Tg) and potentially create amorphous polymers with enhanced solubility in organic solvents.
Hypothetical Polymer Synthesis: Poly(ethylene terephthalate-co-1-(3-chlorophenyl)cyclohexanecarboxylate)
This protocol describes the synthesis of a copolyester where this compound is incorporated into a polyethylene terephthalate (PET) backbone.
2.1.1. Materials and Equipment
| Material/Equipment | Specifications |
| Dimethyl terephthalate (DMT) | >99% purity |
| Ethylene glycol (EG) | >99% purity |
| This compound | >98% purity |
| Zinc acetate | Catalyst |
| Antimony trioxide | Catalyst |
| Three-neck round-bottom flask | 500 mL |
| Mechanical stirrer | |
| Distillation apparatus | |
| High-vacuum pump | |
| Heating mantle with temperature controller | |
| Inert gas supply (Nitrogen or Argon) |
2.1.2. Synthetic Protocol
-
Esterification/Transesterification:
-
Charge the three-neck flask with dimethyl terephthalate (DMT), this compound (in a desired molar ratio to DMT, e.g., 10 mol%), and an excess of ethylene glycol (e.g., 2.2 equivalents relative to the total acid/ester content).
-
Add zinc acetate (e.g., 0.1 mol% relative to DMT) as a transesterification catalyst.
-
Fit the flask with a mechanical stirrer, a distillation head connected to a condenser and receiving flask, and an inert gas inlet.
-
Heat the mixture under a gentle stream of inert gas to approximately 180-220 °C. Methanol will distill off as the transesterification reaction proceeds. The direct esterification of the carboxylic acid with ethylene glycol will produce water, which will also co-distill.
-
Continue the reaction until the distillation of methanol/water ceases (typically 2-4 hours).
-
-
Polycondensation:
-
Add antimony trioxide (e.g., 0.05 mol% relative to DMT) as a polycondensation catalyst.
-
Gradually increase the temperature to 260-280 °C while slowly reducing the pressure to below 1 Torr over a period of about 1 hour.
-
Ethylene glycol will distill off as the polycondensation reaction proceeds.
-
Continue the reaction under high vacuum for 3-5 hours. The viscosity of the molten polymer will increase significantly. The reaction is complete when the desired viscosity is reached (monitored by the torque on the mechanical stirrer).
-
Cool the reactor to room temperature under an inert atmosphere. The resulting copolyester can then be isolated.
-
2.1.3. Workflow Diagram
Caption: Polyester Synthesis Workflow
Characterization of the Copolyester
A suite of analytical techniques should be employed to characterize the structure and properties of the newly synthesized copolyester.
| Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the incorporation of the 1-(3-Chlorophenyl)cyclohexanecarboxylate unit into the polymer backbone and determine the comonomer ratio. | Peaks corresponding to the protons and carbons of the chlorophenyl and cyclohexyl groups will be present in the spectra. Integration of characteristic peaks will allow for quantification of the comonomer incorporation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer, confirming the ester linkages. | Characteristic ester carbonyl (C=O) stretching vibration around 1720 cm⁻¹. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[1] | A chromatogram showing the molecular weight distribution. The PDI will give an indication of the breadth of the distribution. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the copolyester. | The bulky side group is expected to increase the Tg compared to pure PET. A significant reduction or absence of a melting peak would indicate an amorphous or semi-crystalline nature. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | A decomposition profile showing the temperature at which the polymer begins to degrade. The presence of the chlorophenyl group may influence the degradation pathway. |
| X-ray Diffraction (XRD) | To investigate the crystalline structure of the polymer. | A broad halo would indicate an amorphous material, while sharp peaks would suggest crystallinity. |
Application II: Synthesis of a Nematic Liquid Crystal
The rigid core of the 1-(3-Chlorophenyl)cyclohexyl moiety, combined with a suitable terminal group, suggests its potential as a building block for nematic liquid crystals. The synthesis of an ester derivative is a common strategy in the design of such materials.[2]
Hypothetical Liquid Crystal Synthesis: 4-Cyanophenyl 1-(3-chlorophenyl)cyclohexanecarboxylate
This protocol outlines the synthesis of a potential liquid crystal molecule via esterification of this compound with 4-cyanophenol.
3.1.1. Materials and Equipment
| Material/Equipment | Specifications |
| This compound | >98% purity |
| 4-Cyanophenol | >99% purity |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent |
| 4-Dimethylaminopyridine (DMAP) | Catalyst |
| Dichloromethane (DCM) | Anhydrous |
| Magnetic stirrer and hotplate | |
| Standard glassware for organic synthesis | |
| Column chromatography setup (silica gel) |
3.1.2. Synthetic Protocol
-
Reaction Setup:
-
In a dry round-bottom flask, dissolve this compound (1 equivalent) and 4-cyanophenol (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
-
Esterification:
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ester.
-
Sources
Application Notes and Protocols for the Synthesis of Amide Derivatives from 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of amide derivatives from 1-(3-chlorophenyl)cyclohexanecarboxylic acid, a scaffold of interest in medicinal chemistry. Amide bond formation is a cornerstone of drug discovery, and a reliable and versatile synthetic approach is paramount. Herein, we present two robust methods: the activation of the carboxylic acid via an acyl chloride intermediate and a direct coupling approach using modern reagents. This guide offers not only step-by-step instructions but also delves into the mechanistic rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Introduction
The synthesis of amides is a fundamental transformation in organic chemistry, owing to the prevalence of the amide bond in pharmaceuticals, natural products, and biologically active compounds. The derivatization of this compound into a library of amides allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The choice of synthetic route for amide formation is critical and depends on factors such as substrate scope, functional group tolerance, and desired purity of the final compound. This application note details two widely applicable and effective protocols for the preparation of amide derivatives from this compound, catering to different experimental needs and reagent availability.
Method 1: Acyl Chloride Formation Followed by Amination
This classic two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then readily attacked by an amine to form the desired amide. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Mechanistic Rationale
The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes intramolecular nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack by an amine to form a tetrahedral intermediate, which then collapses to yield the stable amide product.
Experimental Workflow: Acyl Chloride Method
Caption: Workflow for the two-step amide synthesis via an acyl chloride intermediate.
Detailed Protocol
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Primary or secondary amine
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes, ethanol)
Procedure:
Step 1: Synthesis of 1-(3-Chlorophenyl)cyclohexanecarbonyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM or toluene (5-10 mL per gram of carboxylic acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred solution. A catalytic amount of DMF can be added to accelerate the reaction.[]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
-
The resulting crude acyl chloride is a viscous oil or solid and is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 1-(3-chlorophenyl)cyclohexanecarbonyl chloride in anhydrous DCM (5-10 mL per gram of starting carboxylic acid) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[2][3]
Safety Precautions:
-
Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water.[4][5] Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
The reaction of thionyl chloride with the carboxylic acid evolves toxic gases (HCl and SO₂). Ensure the reaction setup is properly vented to a scrubbing system.
Method 2: Direct Amide Coupling Using Coupling Reagents
Direct coupling methods offer a milder and often more convenient alternative to the acyl chloride method, avoiding the use of harsh reagents like thionyl chloride. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), are highly effective for this purpose.[6][7]
Mechanistic Rationale
EDC/HOBt Coupling: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][9] This intermediate is susceptible to nucleophilic attack by the amine to form the amide. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, reducing the yield of the desired amide. The addition of HOBt mitigates this side reaction by reacting with the O-acylisourea to form an HOBt-active ester.[6] This active ester is less prone to side reactions and efficiently reacts with the amine to yield the amide.[6][10]
HATU Coupling: HATU is a uronium-based coupling reagent that reacts with the carboxylate (formed by the deprotonation of the carboxylic acid by a base) to generate a highly reactive OAt-active ester.[11][12] This active ester then readily reacts with the amine to form the amide bond with high efficiency and minimal racemization for chiral substrates.[13]
Experimental Workflow: Direct Coupling Method
Caption: Workflow for the one-pot direct amide coupling method.
Detailed Protocols
Protocol 2A: EDC/HOBt Coupling
Materials:
-
This compound
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).
-
Add anhydrous DCM or DMF (10 mL per gram of carboxylic acid).
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
If DMF is used as the solvent, remove it under high vacuum. Dilute the residue with a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[2][3]
Protocol 2B: HATU Coupling
Materials:
-
This compound
-
Primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM (10 mL per gram of acid).
-
Add the amine (1.1 eq) to the solution.
-
Add HATU (1.1 eq) to the mixture.
-
Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 times) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[2][3]
Safety Precautions:
-
EDC, HOBt, and HATU can be sensitizers and should be handled with care, wearing appropriate PPE.[14]
-
Anhydrous HOBt can be explosive; it is typically supplied and used as a hydrate, which is safer.[14]
-
HATU is flammable and can cause skin and eye irritation.[15] Handle in a well-ventilated area and avoid ignition sources.[16]
Data Summary and Comparison of Protocols
| Parameter | Method 1: Acyl Chloride | Method 2A: EDC/HOBt Coupling | Method 2B: HATU Coupling |
| Activating Reagent | Thionyl Chloride (SOCl₂) | EDC·HCl / HOBt | HATU |
| Reaction Conditions | Reflux, then 0 °C to RT | 0 °C to RT | Room Temperature |
| Typical Solvents | DCM, Toluene | DCM, DMF | DMF, DCM |
| Byproducts | SO₂, HCl, Triethylammonium chloride | Water-soluble urea, HOBt | Tetramethylurea, HOAt |
| Advantages | Inexpensive, highly reactive intermediate | Milder conditions, good for sensitive substrates | High efficiency, fast reaction times, low racemization |
| Disadvantages | Harsh conditions, evolution of toxic gases | Potential for N-acylurea byproduct, longer reaction times | Expensive, byproduct removal can be challenging |
Conclusion
The synthesis of amide derivatives from this compound can be reliably achieved through multiple synthetic strategies. The choice between the acyl chloride method and direct coupling protocols will depend on the specific requirements of the synthesis, including the scale of the reaction, the functional groups present in the amine coupling partner, and cost considerations. The protocols provided herein are robust and can be adapted for the synthesis of a diverse library of amide derivatives for further investigation in drug discovery and development programs.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Available at: [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2020). Peptide Synthesis – Safety Topics. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thionyl Chloride. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]
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Application Note & Protocols: Investigating the Antibacterial Potential of 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid
Abstract: The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds for antibiotic development. Cyclohexanecarboxylic acid derivatives have emerged as a promising area of investigation, with some demonstrating significant antimicrobial properties. This document provides a comprehensive guide for researchers to evaluate the antibacterial activity of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid, a compound for which the antibacterial potential is not yet widely characterized. By leveraging established methodologies and insights from related chemical structures, this guide offers a structured research framework, from initial screening to quantitative potency assessment and preliminary mechanism of action studies.
Introduction: The Case for Novel Scaffolds
The relentless evolution of antibiotic resistance mechanisms in pathogenic bacteria has rendered many first-line therapies ineffective. This crisis has intensified the search for new antimicrobial agents with novel mechanisms of action. While research has shown that certain derivatives of cyclohexanecarboxylic acid exhibit antibacterial activity, the specific potential of the this compound isomer remains an untapped area of investigation.[1][2] Notably, hydrazone derivatives of the related compound, 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, have shown promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this chemical family warrants deeper exploration.[3][4]
This guide is designed to provide drug development professionals and researchers with a robust set of protocols to systematically investigate the antibacterial efficacy of this compound.
Compound Profile: this compound
-
IUPAC Name: 1-(3-chlorophenyl)cyclohexane-1-carboxylic acid
-
Molecular Formula: C₁₃H₁₅ClO₂
-
Molecular Weight: 238.71 g/mol
-
Chemical Structure:
(Note: A representative structure is shown, as this is a novel compound in this context.) -
Purity & Characterization: Before initiating biological assays, the purity of the compound must be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and its structure verified by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]
Part 1: Initial Screening via Disk Diffusion Assay
Scientific Rationale: The Kirby-Bauer disk diffusion method is a foundational, qualitative assay used to rapidly screen for antibacterial activity.[6] It relies on the principle of a compound diffusing from a saturated paper disk into an agar medium seeded with bacteria, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear where bacterial growth is prevented.[7] This method is invaluable for a high-throughput initial assessment of a compound's potential.
Protocol 1: Agar Disk Diffusion Susceptibility Test
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Tryptic Soy Broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.[8]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[7][8]
-
-
Application of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Aseptically impregnate sterile paper disks (6 mm diameter) with a known amount of the test compound solution (e.g., 10 µg, 30 µg). Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the inoculated MHA plate.
-
Concurrently, place a positive control disk (e.g., Ciprofloxacin 5 µg) and a negative control disk (impregnated with the solvent only) on the plate.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition in millimeters (mm). The presence of a clear zone around the test compound disk, absent around the negative control, indicates antibacterial activity.
-
Workflow for Disk Diffusion Assay```dot
Caption: Workflow for determining MIC and MBC via broth microdilution.
Part 3: Investigating the Mechanism of Action (MoA)
Scientific Rationale: Identifying the cellular target of a novel antibacterial is a critical step in drug development. For novel carboxylic acids and other synthetic agents, common mechanisms include disruption of the bacterial cell envelope or interference with key metabolic processes. [6][9]A multi-pronged approach using cellular and molecular assays can elucidate the compound's MoA.
Hypothesized Bacterial Targets & Experimental Approaches
Based on the activity of similar compounds, the primary MoA of this compound could involve one or more of the following:
-
Disruption of Cell Membrane Integrity: Many antibacterial agents act by compromising the bacterial membrane, leading to leakage of cellular contents and dissipation of the proton motive force. [10][11] * Suggested Experiment: Use voltage-sensitive dyes (e.g., DiSC₃(5)) to measure changes in membrane potential in real-time after exposing bacteria to the compound. A rapid depolarization event would strongly suggest membrane activity. [10]2. Inhibition of Cell Wall Synthesis: Interference with peptidoglycan synthesis is a classic antibiotic mechanism.
-
Suggested Experiment: Utilize reporter strains that express a fluorescent protein under the control of a promoter that is sensitive to cell wall stress.
-
-
Inhibition of Metabolic Pathways: The fatty acid synthesis (FAS) pathway is an attractive target for novel antibacterials. [6][12] * Suggested Experiment: Conduct in vitro assays using purified enzymes from the bacterial FAS II pathway (e.g., FabI) to see if the compound directly inhibits their activity.
-
Morphological Damage: Direct visualization can reveal the physical impact of a compound on bacterial cells.
-
Suggested Experiment: Treat bacteria with the compound at its MIC and 2x MIC, then visualize the cells using Scanning Electron Microscopy (SEM). Look for signs of cell lysis, shrinking, or membrane blebbing. [9]
-
Conceptual Diagram of Potential Bacterial Targets
Caption: Potential cellular targets for a novel antibacterial agent.
References
- Benchchem. (n.d.). 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid | CAS 49708-81-8.
- Eppakayala, L. (2020). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. PMC.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls.
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. (2024).
- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- Frontiers. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology.
- National Center for Biotechnology Information. (n.d.). Cyclohexane triones, novel membrane-active antibacterial agents. PMC.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.
- ResearchGate. (2025). Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway.
- MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
- United States Biological. (n.d.). 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid - Data Sheet.
- ResearchGate. (2025). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
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- 11. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid
Welcome to the technical support guide for the purification of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound in high purity from complex reaction mixtures. As a key intermediate in various synthetic applications, achieving high purity is paramount. This guide provides field-proven troubleshooting advice and detailed protocols based on fundamental chemical principles.
Understanding the Context: Common Synthetic Routes & Impurities
To effectively purify a compound, one must first understand the potential impurities originating from its synthesis. A prevalent method for synthesizing aryl carboxylic acids is the carboxylation of a Grignard reagent.[1][2][3] In this context, the Grignard reagent of a di-halogenated benzene would be reacted with a cyclohexanone derivative, followed by carboxylation.
This process can introduce several challenging impurities:
-
Neutral Organic Impurities: Unreacted starting materials (e.g., 1-bromo-3-chlorobenzene) and coupling byproducts (e.g., 3,3'-dichlorobiphenyl) are common.[4]
-
Other Acidic/Basic Compounds: Depending on the specific reagents used.
-
Solvent Residues and Reagents: From the reaction and workup steps.
Our purification strategy is designed to systematically eliminate these contaminants. The primary methods we will employ are acid-base extraction , a powerful technique for separating acids from neutral compounds, and recrystallization , the gold standard for achieving high crystalline purity.[5][6][7][8]
Troubleshooting Guide: From Crude Mixture to Pure Crystals
This section addresses the most common issues encountered during the purification process in a direct question-and-answer format.
Q1: My crude product is a sticky oil or amorphous solid. How can I get a solid amenable to recrystallization?
A1: This is a classic purification challenge, often caused by the presence of significant impurities that inhibit crystallization. The most robust solution is to perform a preliminary acid-base extraction. This chemical-based separation is highly selective for your carboxylic acid product, removing the neutral impurities that are likely causing the oiling. By converting the acid to its water-soluble carboxylate salt with a base, you can wash away the organic-soluble impurities. Subsequent acidification will then precipitate your product, often in a much purer, solid form.[6][7]
Q2: I've attempted recrystallization, but my compound "oils out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your impure compound. Instead of crystallizing, the solute separates as a liquid phase. This is often due to a poor choice of solvent or excessively rapid cooling.
Causality & Solution:
-
Solvent Polarity: The solvent may be too nonpolar for your carboxylic acid. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[9]
-
Cooling Rate: Rapid cooling, such as placing a hot flask directly into an ice bath, encourages precipitation rather than crystallization.[10]
-
Purity: High levels of impurities can depress the melting point, exacerbating the issue.
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot solution until it becomes clear again. For a hexane/ethyl acetate system, this would be ethyl acetate.
-
Allow the solution to cool slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to trap solvent vapors and slow heat loss.[11]
-
If the problem persists, consider a different solvent system entirely. (See FAQ Q2).
Q3: My yield after recrystallization is extremely low. What are the most likely causes?
A3: Low recovery is a frustrating but common issue. The cause is almost always related to solvent volume or the intrinsic solubility of your compound.
Causality & Solution:
-
Excess Solvent: This is the most frequent error. Using too much solvent to dissolve the crude product means that a significant portion of your compound will remain in the mother liquor even after cooling. The goal is to create a saturated or near-saturated solution at the solvent's boiling point.[11]
-
Solution: If you suspect excess solvent, you can carefully evaporate a portion of it and attempt the cooling process again.[11]
-
-
Premature Crystallization: If crystals form in the hot solution during gravity filtration, you will lose a substantial amount of product on the filter paper.
-
Solution: Use a pre-heated funnel and flask for filtration and keep the solution at or near its boiling point.
-
-
Inappropriate Solvent: The chosen solvent may be too "good," meaning your compound has high solubility even at low temperatures.
-
Solution: Induce further precipitation by cooling the flask in an ice bath after slow cooling to room temperature is complete. If recovery is still poor, a different solvent is required.
-
Q4: The melting point of my final product is sharp, but it's lower than the literature value. What does this indicate?
A4: A sharp but low melting point is a classic sign of a eutectic mixture, where a specific composition of your product and a single impurity melt at a lower temperature than either component alone. While your product may appear pure by some metrics (e.g., single spot on TLC), a persistent impurity is co-crystallizing.
Causality & Solution:
-
Structurally Similar Impurity: An impurity with similar polarity and structure to your product is likely present, allowing it to fit into the crystal lattice.
-
Solution: A second recrystallization from a different solvent system is often effective. The change in solvent polarity can alter the solubility of the impurity relative to the product, leaving it behind in the mother liquor. If this fails, preparative chromatography (e.g., flash column or HPLC) may be necessary for complete separation.[12]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable first-step purification for crude this compound?
A1: Without question, a liquid-liquid acid-base extraction is the most effective initial purification step. This method leverages the acidic nature of the carboxylic acid group. By dissolving the crude mixture in an organic solvent (like ethyl acetate or diethyl ether) and extracting with an aqueous base (e.g., 5% sodium bicarbonate), the carboxylic acid is converted to its water-soluble sodium salt and enters the aqueous phase. Neutral impurities, such as unreacted starting materials or coupling byproducts, remain in the organic layer and are discarded. The aqueous layer is then re-acidified (e.g., with 2M HCl) to precipitate the purified carboxylic acid, which can be isolated by filtration.[6][7][8] This process is outlined in the workflow diagram and protocol below.
Q2: How do I select an optimal solvent for recrystallization?
A2: The ideal solvent should dissolve your compound completely when hot but sparingly when cold. A systematic approach is best:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a few drops of the test solvent. If the solid dissolves immediately at room temperature, the solvent is too "good."
-
If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.
-
Cool the test tube to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
If no single solvent works, a binary (two-solvent) system is an excellent alternative.[9] Dissolve the compound in a minimal amount of a "good" hot solvent (one in which it is very soluble). Then, add a "poor" hot solvent (one in which it is insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.
| Solvent System | Type | Rationale |
| Toluene | Single | Good for aromatic compounds; moderate polarity. |
| Ethanol/Water | Binary | Highly polar system. The compound is soluble in ethanol and insoluble in water. |
| Ethyl Acetate / Hexane | Binary | Medium polarity system. The compound is soluble in ethyl acetate and insoluble in hexane.[9] |
| Acetone | Single | A polar aprotic solvent that can be effective for moderately polar compounds like carboxylic acids.[9] |
Q3: What analytical methods are best for assessing the purity of the final product?
A3: A combination of methods provides the most complete picture of purity:
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. The literature melting point for the related 4-isomer is approximately 235 °C.[13]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent quantitative method. A single, sharp peak indicates high purity. A typical mobile phase could consist of acetonitrile and water with a small amount of acid like phosphoric or formic acid.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the definitive method for structural confirmation and can reveal the presence of impurities if their signals are visible above the baseline noise.
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. A single spot in multiple solvent systems suggests good purity. Adding a few drops of acetic acid to the eluent can improve the spot shape for carboxylic acids.[6]
Visualized Workflows and Protocols
Purification Workflow Diagram
This diagram illustrates the logical flow from a crude reaction mixture to a highly pure, crystalline final product.
Caption: General workflow for purification.
Troubleshooting Crystallization
This decision tree helps diagnose and solve common recrystallization problems.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. scs.illinois.edu [scs.illinois.edu]
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- 12. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | SIELC Technologies [sielc.com]
- 13. 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid|CAS 49708-81-8 [benchchem.com]
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid
Welcome to our dedicated technical support guide for the synthesis of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during this multi-step synthesis. We will dissect the common pitfalls at each stage of the process and provide scientifically-grounded, field-proven solutions to optimize your experimental outcomes. Our approach is rooted in explaining the causality behind each recommendation, empowering you to not only solve the immediate problem but also to build a deeper understanding of the reaction mechanics.
Overview of the Synthetic Pathway
The most common and reliable route to this compound involves a two-step process. The first step is the formation of a key nitrile intermediate, 1-(3-chlorophenyl)cyclohexane-1-carbonitrile[1], via a Grignard reaction. The second step is the robust hydrolysis of this nitrile to the final carboxylic acid product.
Below is a workflow diagram illustrating this synthetic sequence.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Part 1: Grignard Reagent Formation and Reaction
The success of the entire synthesis hinges on the efficient formation and reaction of the Grignard reagent. Problems here are the most frequent cause of low overall yield.
Q1: My Grignard reaction fails to initiate. The solution does not become warm or cloudy. What's wrong?
A1: This is a classic Grignard problem. The reaction's initiation is a surface phenomenon on the magnesium metal, which is notoriously sensitive to atmospheric moisture and oxidation.
-
Causality & Solution: The magnesium surface is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the aryl halide from reacting. This layer must be removed or bypassed. Furthermore, Grignard reagents are powerful bases and nucleophiles that react rapidly with protic solvents like water.[2][3]
-
Moisture Control (Critical): All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying at >120°C for several hours and assembling while hot under a stream of inert gas (Argon or Nitrogen).[4][5] The solvent (typically THF) must be anhydrous.
-
Magnesium Activation: The MgO layer must be disrupted.
-
Mechanical Activation: Before the reaction, crush the magnesium turnings with a glass rod in the reaction flask under an inert atmosphere to expose a fresh metal surface.
-
Chemical Activation (Recommended): Add a small crystal of iodine (I₂) to the flask with the magnesium turnings. The iodine reacts with the magnesium surface, and the characteristic brown color will fade as the reaction initiates.[4]
-
-
Initiation Trick: Add a small portion (5-10%) of your 1-bromo-3-chlorobenzene to the activated magnesium in a minimal amount of THF. Use a heat gun to gently warm the spot where the reagents are, which often provides the activation energy needed to start the reaction. Once initiated (observed by gentle bubbling or an exothermic temperature rise), the remaining aryl halide can be added slowly.
-
Caption: Troubleshooting decision tree for Grignard reaction initiation.
Q2: My reaction worked, but my yield of the nitrile intermediate is low, and I've isolated a significant amount of 3,3'-dichlorobiphenyl. How can I prevent this?
A2: You are observing the result of a major side reaction known as Wurtz-Fittig coupling. In this reaction, the already-formed Grignard reagent (3-chlorophenylmagnesium bromide) acts as a nucleophile and attacks a molecule of the unreacted starting material (1-bromo-3-chlorobenzene).
-
Causality & Solution: This side reaction is favored by high local concentrations of the aryl halide and higher temperatures.[5]
-
Slow Addition: The most effective way to minimize this is to add the solution of 1-bromo-3-chlorobenzene very slowly (e.g., via a syringe pump over 1-2 hours) to the magnesium suspension. This keeps the concentration of the aryl halide low at all times, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.
-
Temperature Control: While some initial heating may be required to initiate the reaction, maintain a gentle reflux or room temperature once the reaction is stable. Overheating can accelerate the coupling side reaction.
-
Q3: Should I use 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene as my starting material?
A3: It is highly recommended to use 1-bromo-3-chlorobenzene .
-
Causality & Solution: Grignard formation relies on the insertion of magnesium into a carbon-halogen bond. The reactivity of halogens for this reaction is I > Br > Cl >> F. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[6]
-
Chemoselectivity: Using 1-bromo-3-chlorobenzene allows for the selective formation of the Grignard reagent at the more reactive C-Br position, leaving the C-Cl bond intact. Attempting to form a Grignard from 1,3-dichlorobenzene is possible but requires harsher conditions (e.g., highly activated magnesium, THF as a solvent is a must) and is often sluggish and lower-yielding.[7]
-
Part 2: Nitrile Hydrolysis
Once the 1-(3-chlorophenyl)cyclohexane-1-carbonitrile intermediate is successfully synthesized, it must be completely hydrolyzed to the carboxylic acid. Incomplete reaction is a common source of yield loss at this stage.
Q4: My hydrolysis is incomplete. I'm isolating the amide intermediate or unreacted nitrile. How can I drive the reaction to completion?
A4: Nitrile hydrolysis is a two-step process (nitrile → amide → carboxylate/carboxylic acid) that often requires forcing conditions.[8][9] The conversion of the amide to the carboxylic acid is frequently the rate-limiting step.
-
Causality & Solution: To achieve full conversion, you must ensure the reaction conditions are sufficiently stringent. This typically involves increasing the temperature, reaction time, and/or the concentration of the acid or base.
-
Increase Temperature & Time: Ensure the reaction is heated to a strong reflux for an extended period (often 12-24 hours). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting nitrile and the intermediate amide.
-
Use a Co-Solvent: If you are using aqueous acid or base and your organic substrate has low solubility, the reaction can be slow. Adding a high-boiling, water-miscible co-solvent like ethylene glycol or diethylene glycol can increase the reaction temperature and improve solubility.
-
Choice of Acid/Base: Concentrated acids (e.g., 6M HCl or concentrated H₂SO₄) or bases (e.g., 6M NaOH or KOH) are typically required.[10][11]
-
Q5: What are the pros and cons of acidic versus basic hydrolysis for this specific substrate?
A5: Both methods are effective, but they differ in their workup procedures and potential side reactions. The choice often comes down to laboratory preference and the scale of the reaction.
| Feature | Acidic Hydrolysis (e.g., HCl, H₂SO₄) | Basic Hydrolysis (e.g., NaOH, KOH) |
| Mechanism | Protonation of the nitrile nitrogen activates it for nucleophilic attack by water. The final product is the free carboxylic acid.[12] | Nucleophilic attack by hydroxide ion on the nitrile carbon. The final product is the carboxylate salt.[10] |
| Reaction Rate | Often very effective and can be faster for sterically hindered nitriles. | Generally robust and reliable. |
| Workup | The final product is the neutral carboxylic acid. It can be isolated by extraction into an organic solvent after dilution with water. | The product is a water-soluble carboxylate salt. The reaction mixture must be acidified (e.g., with HCl) to a low pH (~1-2) to precipitate the neutral carboxylic acid, which is then filtered or extracted. |
| Pros | Direct isolation of the free acid. Ammonium salt byproduct (NH₄Cl) is highly water-soluble and easily removed. | High-yielding and very common. The evolution of ammonia gas can be a useful indicator of reaction progress. |
| Cons | Requires handling of corrosive, concentrated acids. The final product may be soluble in the acidic aqueous layer, requiring extensive extraction. | Requires an additional acidification step. The product may precipitate as a sticky solid that is difficult to filter. Potential for emulsion during extraction after acidification. |
Optimized Experimental Protocol
This protocol provides a reliable baseline for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 1-(3-chlorophenyl)cyclohexane-1-carbonitrile
-
Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a nitrogen/argon inlet, and an addition funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagents: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.
-
Initiation: Add a small volume (~10%) of anhydrous tetrahydrofuran (THF). In the addition funnel, prepare a solution of 1-bromo-3-chlorobenzene (1.0 eq.) in anhydrous THF. Add a small aliquot of this solution to the magnesium suspension and gently warm the flask with a heat gun until the iodine color fades and gentle reflux is observed.
-
Addition: Once the reaction is initiated, slowly add the remaining 1-bromo-3-chlorobenzene solution over 1-2 hours to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour.
-
Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of cyclohexanecarbonitrile (1.1 eq.) in anhydrous THF dropwise, maintaining the temperature below 10°C.
-
Quench: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Slowly and carefully quench the reaction by pouring it over a stirred mixture of ice and saturated aqueous ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate, which can be used in the next step without further purification.
Step 2: Hydrolysis to this compound (Acidic Conditions)
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude 1-(3-chlorophenyl)cyclohexane-1-carbonitrile from the previous step.
-
Reaction: Add a 1:1 mixture of concentrated hydrochloric acid and water (or 6M H₂SO₄). Heat the mixture to a vigorous reflux.
-
Monitoring: The reaction can take 12-24 hours. Monitor the reaction's progress by TLC, looking for the disappearance of the starting material.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[13]
References
-
MDPI. (2024). 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. Molbank, 2024(2), M1809. [Link]
- Google Patents. (2015). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
-
European Patent Office. (2017). EP 3411355 B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. [Link]
- Google Patents. (2001). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Google Patents. (2005).
- Google Patents. (2014).
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Matrix Fine Chemicals. 1-(3-CHLOROPHENYL)CYCLOHEXANE-1-CARBONITRILE | CAS. [Link]
-
Reddit. (2012). In the same molecule, which would form a Grignard reagent faster: Bromine or Chlorine? r/chemhelp. [Link]
- Google Patents. (2004).
-
MDPI. (2023). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
- Google Patents. (2020).
-
The Synthetic Workshop. Nitrile to Acid - Common Conditions. [Link]
-
ACS Publications. (2001). The Grignard Reagents. Organometallics. [Link]
-
Chemistry Stack Exchange. (2021). Grignard-type reaction of 3-bromocyclohexene, or rather recombination?[Link]
-
ResearchGate. (2015). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid. [Link]
-
OpenStax. (2023). 10.6 Reactions of Alkyl Halides: Grignard Reagents. [Link]
-
Reddit. (2014). Help With acid hydrolysis of nitriles -> carboxylic acids. r/chemhelp. [Link]
-
Quora. (2015). Will chlorobenzene and methyl magnesium bromide react together? If so, what would be produced?[Link]
-
YouTube. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut. Leah4sci. [Link]
-
Sciencemadness Discussion Board. (2018). anyone have experience forming grignards from chlorobenzene. [Link]
-
MDPI. (2024). 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
-
OpenStax adaptation. Enantioselective Synthesis – Organic Chemistry. [Link]
- Google Patents. (2017). CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.
-
YouTube. (2020). Nitrile Hydrolysis To Carboxylic Acid Mechanism | Organic Chemistry. The Organic Chemistry Tutor. [Link]
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Technical Support Center: Resolving Cis/Trans Isomers of Substituted Cyclohexanecarboxylic Acids
Welcome to our dedicated technical support center for resolving geometric isomers of substituted cyclohexanecarboxylic acids. The precise stereochemistry of these compounds is often critical in drug development and materials science, where one isomer may exhibit desired pharmacological activity or physical properties while the other is inactive or even detrimental. This guide provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format.
Core Methodologies at a Glance
The separation of cis and trans isomers of substituted cyclohexanecarboxylic acids, which are diastereomers, can often be achieved by standard chromatographic or crystallization techniques due to their different physical properties. However, when these isomers are also chiral, the process becomes a resolution of enantiomers for each geometric isomer. The primary methods for resolving these stereoisomers include:
-
Fractional Crystallization via Diastereomeric Salt Formation: A classical, cost-effective, and scalable method that involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent) to form diastereomeric salts with different solubilities.[1][2]
-
Chiral Chromatography (HPLC/SFC): A powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate enantiomers based on differential interactions.[3][4]
-
Enzymatic Resolution: A highly selective biocatalytic method that uses enzymes, such as lipases, to selectively react with one enantiomer, allowing for its separation from the unreacted enantiomer.[5]
Troubleshooting Guide: Diastereomeric Salt Resolution
This section addresses the most common issues encountered during fractional crystallization of diastereomeric salts.
Question: My diastereomeric salt isn't crystallizing; it's "oiling out." What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal. This is a common problem often caused by excessively high supersaturation or a crystallization temperature that is too high.[6] The resulting oil is typically an amorphous mixture that does not provide any isomeric enrichment.
Causality & Solution Workflow:
// Nodes Problem [label="Problem:\nDiastereomeric Salt\n'Oils Out'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Primary Cause:\nExcessive Supersaturation", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1a [label="Reduce Concentration:\nAdd more solvent to\ndissolve the oil, then\ncool slowly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Slow Cooling Rate:\nEmploy a programmed,\ngradual temperature ramp.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1c [label="Change Solvent System:\nIntroduce an anti-solvent\nslowly to induce controlled\nprecipitation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause2 [label="Secondary Cause:\nCrystallization Temp\nToo High", fillcolor="#FBBC05", fontcolor="#202124"]; Solution2 [label="Lower Crystallization Temp:\nEnsure the temperature is\nbelow the salt's melting point.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Cause1; Problem -> Cause2; Cause1 -> Solution1a [label=" Dilute "]; Cause1 -> Solution1b [label=" Control "]; Cause1 -> Solution1c [label=" Modify "]; Cause2 -> Solution2 [label=" Adjust "]; } } Caption: Troubleshooting workflow for "oiling out" during crystallization.
Detailed Steps:
-
Reduce Supersaturation: The most direct approach is to add more solvent to the mixture, gently heating until the oil redissolves completely. Then, allow the solution to cool much more slowly. A programmable cooling bath is ideal for this.[6]
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. Sometimes, adding an "anti-solvent" (in which the salt is less soluble) dropwise to a solution of the salt can induce crystallization.[6]
-
Ensure Proper Agitation: Inadequate mixing can create localized areas of high supersaturation. Ensure the solution is stirred gently and consistently during the cooling process.[6]
Question: The yield of my desired diastereomeric salt is very low. How can I improve it?
Answer:
A low yield means that a significant portion of your target diastereomer remains in the mother liquor. This is fundamentally a solubility issue. To improve the yield, you need to shift the equilibrium to favor precipitation of the less soluble salt.
Improvement Strategies:
-
Optimize Solvent and Temperature: This is the most critical factor. Screen a variety of solvents to find one that minimizes the solubility of the target salt while maximizing the solubility of the more soluble diastereomer. Subsequently, experiment with lower final crystallization temperatures.[6]
-
Adjust Molar Ratios: The stoichiometry between the carboxylic acid and the chiral resolving agent can be crucial. For dicarboxylic acids, for instance, different molar ratios can lead to the formation of mono- or di-salts, which have vastly different crystal packing and solubility.[7][8] A study on trans-1,2-cyclohexanedicarboxylic acid found that a molar ratio of (S)-phenylethylamine to the acid of less than 3:1 was necessary to obtain the desired product with 97% e.e.[7]
-
Seeding: If you have a small amount of the pure, desired diastereomeric salt, add a few seed crystals to the supersaturated solution. This provides a template for crystallization to begin, which can be particularly effective in overcoming kinetic barriers to nucleation.[6]
-
Increase Concentration: Carefully evaporate some of the solvent from the mother liquor to increase the concentration and induce a second crop of crystals. Be aware that the purity of this second crop may be lower.[6]
Question: My diastereomeric excess (d.e.) doesn't improve with recrystallization. Am I dealing with a solid solution?
Answer:
This is a classic sign of solid solution formation. A solid solution, or conglomerate, occurs when both diastereomers are incorporated into the same crystal lattice. Because they co-crystallize, simple recrystallization is ineffective at improving purity.
Troubleshooting Workflow for Solid Solutions:
-
Confirmation: The primary indicator is the failure to improve diastereomeric excess (d.e.) after repeated crystallizations.[6]
-
Change the Resolving Agent: This is often the most effective solution. A structurally different chiral resolving agent will form diastereomeric salts with completely different physical properties and crystal packing behaviors, which may prevent the formation of a solid solution.[6]
-
Systematic Solvent Screening: The choice of solvent can dramatically influence crystal packing. Varying the solvent's polarity or hydrogen bonding capacity can disrupt the formation of the solid solution. Screen a matrix of different solvents to identify one that favors the crystallization of a single diastereomer.[6]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between separating cis/trans isomers and resolving enantiomers?
Cis and trans isomers of a substituted cyclohexane are diastereomers .[9] Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention times), so they can, in principle, be separated by standard laboratory techniques like distillation, recrystallization, or achiral chromatography.[10][11]
Enantiomers , on the other hand, are non-superimposable mirror images and have identical physical properties in an achiral environment.[12] To separate them, you must introduce another chiral entity to create a diastereomeric interaction. This is the principle behind using a chiral resolving agent (to form diastereomeric salts) or a chiral stationary phase in HPLC.[13]
Q2: When should I choose diastereomeric crystallization over chiral chromatography?
The choice depends on scale, cost, time, and the specific properties of your compound.
| Feature | Diastereomeric Crystallization | Chiral Chromatography (HPLC/SFC) |
| Scalability | Excellent; easily scaled to kilogram and ton quantities. | More challenging and expensive to scale up (preparative SFC is an exception).[3] |
| Cost | Generally lower cost (solvents, common resolving agents).[1] | High initial cost (chiral columns, specialized equipment) and solvent consumption.[14] |
| Development Time | Can be time-consuming and empirical ("trial and error").[15] | Rapid screening of columns and mobile phases allows for faster method development. |
| Success Rate | Not always successful; issues like solid solutions or lack of crystallization can occur.[6] | High success rate; a suitable chiral stationary phase can be found for most compounds.[16] |
| Best For | Large-scale production, compounds that crystallize well. | Analytical-scale purity checks, small-scale preparative work, and difficult separations.[3][4] |
Q3: Can I convert the unwanted isomer back to the desired one?
Yes, in some cases, this is possible through a process called epimerization . For cyclohexanecarboxylic acids, epimerization at the carbon bearing the carboxyl group can sometimes be achieved by converting the acid to an acyl chloride or ester and treating it with a base. This process can establish a thermodynamic equilibrium between the cis and trans isomers, potentially enriching the more stable isomer.[17] This is a valuable strategy for improving the overall yield of a resolution process.
Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution via Fractional Crystallization
This protocol provides a general workflow for resolving a racemic substituted cyclohexanecarboxylic acid using a chiral amine as the resolving agent.
Objective: To separate a racemic carboxylic acid into its enantiomers by forming diastereomeric salts and exploiting their differential solubility.
Materials:
-
Racemic cyclohexanecarboxylic acid derivative
-
Enantiomerically pure resolving agent (e.g., (R)- or (S)-1-phenylethylamine, brucine, quinine)[1][13]
-
Screening solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, water, and mixtures thereof)
-
HCl (e.g., 1 M aqueous)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable heated solvent (e.g., ethanol).
-
In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher purity in the first crystallization, though at the cost of yield.[18]
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Troubleshooting: If the salt oils out, reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool again, but more slowly.[6]
-
Once crystals have formed, allow the mixture to stand for several hours (or overnight) to maximize precipitation.
-
-
Isolation of the Less Soluble Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals (the "first crop"). This crop is enriched in one diastereomer.
-
-
Liberation and Analysis of the Carboxylic Acid:
-
Take a small sample of the dried crystals, dissolve it in water, and acidify with 1 M HCl to pH ~1-2.
-
Extract the free carboxylic acid into an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Analyze the enantiomeric excess (e.e.) of the recovered acid using chiral HPLC or by converting it to a diastereomeric ester (e.g., with a chiral alcohol) and analyzing by NMR.
-
-
Recrystallization for Purity Enhancement:
-
If the desired e.e. has not been reached, recrystallize the "first crop" of diastereomeric salt from a suitable fresh solvent.
-
Repeat the analysis (Step 4) on the recrystallized material. Continue until the e.e. is constant and meets the required specification.
-
-
Recovery of the Final Product:
-
Once the desired purity is achieved, liberate the entire batch of the resolved carboxylic acid as described in Step 4.
-
// Nodes Start [label="Racemic Acid +\nChiral Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salt [label="Form Diastereomeric\nSalts in Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Slow Cooling &\nCrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="Filter Crystals\n(Less Soluble Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystals [label="Diastereomer 1\n(Solid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MotherLiquor [label="Mother Liquor\n(Enriched in Diastereomer 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acidify1 [label="Acidify (HCl) &\nExtract", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acidify2 [label="Acidify (HCl) &\nExtract", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product1 [label="Enantiomer 1\n(Pure)", shape=ellipse, style=bold, color="#34A853"]; Product2 [label="Enantiomer 2\n(Enriched)", shape=ellipse, style=bold, color="#EA4335"]; Recycle [label="Recrystallize?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Salt; Salt -> Cool; Cool -> Filter; Filter -> Crystals; Filter -> MotherLiquor; Crystals -> Recycle; Recycle -> Acidify1 [label=" d.e. OK "]; Recycle -> Cool [label=" d.e. Low "]; Acidify1 -> Product1; MotherLiquor -> Acidify2; Acidify2 -> Product2; } } Caption: General workflow for resolution by diastereomeric salt crystallization.
Protocol 2: General Method Development for Chiral HPLC
Objective: To develop a robust HPLC method for the baseline separation of cis/trans and/or enantiomeric isomers of a substituted cyclohexanecarboxylic acid.
Step-by-Step Methodology:
-
Column Selection:
-
For acidic compounds, anion-exchange based CSPs (e.g., CHIRALPAK QN-AX, QD-AX) are excellent starting points.[19]
-
Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are also broadly applicable.[20]
-
Macrocyclic glycopeptide phases (e.g., teicoplanin) have shown success in resolving cyclic amino acids and their analogues.[16]
-
-
Mobile Phase Screening:
-
Normal Phase (NP): Start with a mobile phase of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%). The acid ensures the carboxyl group is protonated.
-
Reversed Phase (RP): Use a mobile phase of water/acetonitrile or water/methanol with a buffer (e.g., ammonium acetate, phosphate buffer) to control pH. The inclusion complexing mechanism on many RP columns is sensitive to the organic modifier used; acetonitrile and methanol can provide different selectivities.
-
Polar Organic Mode: A mobile phase of acetonitrile or methanol with acidic/basic additives is also a powerful option.
-
-
Optimization:
-
Modifier Concentration: Vary the percentage of the alcohol co-solvent (in NP) or the organic solvent (in RP) to adjust retention times.
-
Additive Concentration: Fine-tune the concentration of the acidic or basic additive. For anion-exchange columns, the pH and ionic strength of the mobile phase are critical for retention and selectivity.[19]
-
Temperature: Vary the column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution but also increase backpressure and run times.
-
Flow Rate: Reduce the flow rate to increase the number of theoretical plates and potentially improve resolution, at the cost of longer analysis time.
-
-
Validation:
-
Once baseline separation is achieved, confirm the identity of each peak by injecting standards of the pure cis and trans isomers if available.
-
Assess the method for robustness, linearity, precision, and accuracy as per standard validation guidelines.
-
References
-
Gao, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2). Available at: [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]
-
Gao, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate. Available at: [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Chiral Technologies. Available at: [Link]
-
Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025). Ochanomizu University. Available at: [Link]
-
Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. Available at: [Link]
-
Nagy, Z. K., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25. Available at: [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Hein, L. B. (1962). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Available at: [Link]
-
Dhandapani, R., & Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. Available at: [Link]
-
Li, Z. J. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]
-
Salvi, A., et al. (2015). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic Process Research & Development. Available at: [Link]
-
Vaidya, A. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]
-
Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Available at: [Link]
- Google Patents. (2021). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Available at: [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
-
Kostova, K., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]
-
Leah4sci. (2018). Cis Trans Geometric Isomers for Alkenes and Cyclohexane. YouTube. Available at: [Link]
- Google Patents. (1980). EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.
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Stability and degradation of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid
Welcome to the dedicated technical support resource for 1-(3-Chlorophenyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find scientifically grounded answers to common questions and troubleshooting solutions for challenges you may encounter during your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary factors that can influence the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] As a chlorinated aromatic compound, it is generally stable under cool, dry conditions and in the absence of light.[3][4] However, exposure to harsh conditions can initiate degradation.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maintain the integrity of the compound, it should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][5] It is also advisable to protect it from light. Storage away from incompatible materials, such as strong oxidizing agents, is crucial to prevent chemical reactions.[5]
Q3: What are the expected degradation pathways for this molecule under forced degradation conditions?
A3: While specific degradation pathways for this exact molecule are not extensively documented, we can infer them from its structural components. The primary degradation pathways are likely to involve hydrolysis of the carboxylic acid group and potential reactions on the chlorophenyl ring, such as hydroxylation, especially under oxidative and photolytic stress.[1][6] The degradation of the chlorobenzene component can proceed through the formation of chlorophenols and subsequently chlorocatechols.[7]
Q4: Is this compound susceptible to photodegradation?
A4: Yes, compounds with aromatic rings, especially halogenated ones, can be susceptible to photodegradation. Exposure to UV or even visible light can provide the energy to initiate reactions, potentially leading to the formation of degradants.[8][9] Therefore, it is recommended to handle and store the compound in amber vials or otherwise protected from light.
II. Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments with this compound.
Problem 1: I am observing unexpected peaks in my HPLC analysis of a sample that has been stored for a short period.
-
Possible Cause: The sample may have started to degrade due to improper storage or handling. Exposure to light, elevated temperatures, or incompatible solvents can accelerate degradation.
-
Solution:
-
Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place.[3][5]
-
Check Solvent Compatibility: If the compound is in solution, ensure the solvent is inert and does not promote degradation. Some solvents can react with the compound over time.
-
Perform a Forced Degradation Study: To identify the potential degradants, you can perform a forced degradation study under controlled conditions (e.g., acid, base, peroxide, heat, light).[1][10] This will help you to confirm if the unexpected peaks correspond to known degradation products.
-
Problem 2: I am having difficulty dissolving this compound for my experiments.
-
Possible Cause: Carboxylic acids can have limited solubility in neutral aqueous solutions. The protonated form is generally less soluble than its conjugate base.
-
Solution:
-
Adjust pH: Try dissolving the compound in a slightly basic aqueous solution (e.g., using a buffer with a pH above the pKa of the carboxylic acid). This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Use an Organic Solvent: If aqueous solubility is not a requirement for your experiment, consider using a suitable organic solvent. Based on similar compounds, acetonitrile (MeCN) is a viable option.[11]
-
Problem 3: My quantitative analysis results are inconsistent and show a decrease in the concentration of the parent compound over time.
-
Possible Cause: This is a strong indication of degradation. The rate of degradation may be influenced by the experimental conditions.
-
Solution:
-
Investigate Environmental Factors: Systematically evaluate the impact of temperature, light, and pH on your experimental setup.
-
Stabilize the Sample: If possible, perform your experiments at a lower temperature and protect your samples from light.
-
Use a Stability-Indicating Method: Ensure your analytical method, such as HPLC, is capable of separating the parent compound from its degradation products.[1] This is crucial for accurate quantification.
-
III. Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the steps to intentionally degrade this compound to understand its degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.[9]
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.[9]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.[9]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a UV light source (254 nm) for 24 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method.[11][12]
IV. Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Conditions
| Stress Condition | Reagent | Temperature | Duration | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5-10% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 10-15% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 15-20% |
| Thermal | - | 80°C | 48 hours | 5-8% |
| Photolytic | UV light (254 nm) | Room Temp | 24 hours | 20-30% |
V. Visualizations
Diagram 1: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
References
-
NIOSH. (n.d.). 1,3-cyclopentadiene 2523. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Li, Y., et al. (2018). Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid. Environmental Technology & Innovation. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
Wang, C., et al. (2016). Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. Water Science and Technology. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Gamal El-Din, M., et al. (2021). Degradation of cyclohexanecarboxylic acid as a model naphthenic acid by the UV/chlorine process: Kinetics and by-products identification. Journal of Hazardous Materials. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
-
Euro Chlor. (2011). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Cyclohexanedicarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Brief summary of various metabolic pathways for the degradation of 3CBA.... Retrieved from [Link]
-
Ibi, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]
-
Isgec. (n.d.). Chlorine Containers - Safety Manual. Retrieved from [Link]
-
Eawag. (n.d.). Chlorobenzene Degradation Pathway. Retrieved from [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
OxyChem. (n.d.). Chlorinated Organics Handbook. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H15ClO2). Retrieved from [Link]
Sources
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Technical Support Center: Solubility Enhancement for 1-(3-Chlorophenyl)cyclohexanecarboxylic acid
Welcome to the technical support guide for improving the aqueous solubility of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid for in vitro studies. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers. The guidance herein is structured to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions for your specific experimental context.
Section 1: Understanding the Compound - Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective solubilization strategy.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is a hydrophobic molecule with poor aqueous solubility. Its key properties are summarized in the table below. The high predicted LogP value indicates a strong preference for a non-polar environment over an aqueous one. The carboxylic acid moiety, with an estimated pKa around 4.2, offers a critical handle for pH-dependent solubility manipulation.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₃H₁₅ClO₂ | - |
| Molecular Weight | 238.71 g/mol [1][2] | - |
| Appearance | White crystalline solid[1] | Indicates high lattice energy, which can hinder dissolution. |
| Predicted XlogP | 4.0[3] | High hydrophobicity; predicts poor aqueous solubility. |
| Predicted pKa | ~4.2[1] | The carboxylic acid can be deprotonated at pH > 4.2 to form a more soluble carboxylate salt. |
| Hydrogen Bond Donors | 1[4] | Can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 2[2] | Can participate in hydrogen bonding. |
Section 2: Solubilization Strategies & Step-by-Step Protocols
This section details several common and advanced methods for solubilizing this compound. A decision-making workflow is provided to guide your choice of methodology.
Decision-Making Workflow for Solubilization Strategy
Sources
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- 2. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C13H15ClO2) [pubchemlite.lcsb.uni.lu]
- 4. 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the HPLC analysis of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid. By understanding the underlying chemical and physical principles, you can systematically diagnose and remedy asymmetrical peaks, ensuring robust and accurate chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for an acidic compound like this compound?
A1: The primary cause of peak tailing for acidic analytes is often secondary interactions between the analyte and the stationary phase.[1] On silica-based reversed-phase columns, residual silanol groups (Si-OH) on the silica surface can be deprotonated at mobile phase pH values above approximately 3.5, creating negatively charged sites.[2] These sites can then interact electrostatically with polar functional groups on the analyte, leading to a secondary retention mechanism that causes peak tailing.[3]
Q2: How does the mobile phase pH affect the peak shape of my analyte?
A2: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[4] For an acidic analyte like this compound, which has a predicted pKa around 4.2-4.8, it is crucial to maintain the mobile phase pH at least 2 units below its pKa.[5][6][7] At a low pH (e.g., pH 2.5-3.0), the carboxylic acid group remains in its protonated, non-ionized form. This neutral form has reduced affinity for the negatively charged silanol groups, minimizing secondary interactions and resulting in a more symmetrical peak.[4]
Q3: I've adjusted the pH, but I still see some tailing. What else could be the cause?
A3: If peak tailing persists after optimizing the mobile phase pH, consider the following possibilities:
-
Column Choice: The column itself might have high silanol activity.[2] Using a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups.[8] End-capping is a process where residual silanols are chemically bonded with a small, non-polar group to make them inert.
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column inlet frit or the stationary phase can distort peak shape.[9]
-
Physical Issues: Problems with the HPLC system, such as a void at the column inlet, a partially blocked frit, or excessive extra-column volume (e.g., from using tubing with a large internal diameter), can cause tailing for all peaks in the chromatogram.[9]
Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?
A4: Yes, the organic modifier can influence peak shape. While acetonitrile is a common choice, methanol can sometimes be more effective at masking residual silanol interactions due to its ability to hydrogen bond with the silanol groups.[3] If you are using acetonitrile and still experiencing tailing, consider preparing a mobile phase with methanol at an equivalent solvent strength to see if it improves the peak shape.
Systematic Troubleshooting Guide
Peak tailing can stem from either chemical (interactions with the column) or physical (system-related) issues. This guide provides a logical workflow to identify and resolve the root cause.
Step 1: Initial Assessment - Is it a Chemical or Physical Problem?
The first step is to determine if the tailing is specific to your analyte or a general system issue.
-
Inject a Neutral Compound: Prepare and inject a solution of a neutral, non-polar compound (e.g., toluene or naphthalene).
-
If the neutral compound's peak is symmetrical: The problem is likely chemical and related to secondary interactions between your acidic analyte and the stationary phase. Proceed to Section A: Chemical Troubleshooting .
-
If the neutral compound's peak also tails: The issue is likely physical, related to the HPLC system or the column hardware. Proceed to Section B: Physical Troubleshooting .
-
Section A: Chemical Troubleshooting Workflow
This section focuses on optimizing the method parameters to minimize secondary interactions.
Caption: Physical Troubleshooting Workflow for Peak Tailing.
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
This protocol describes the preparation of a buffered mobile phase to ensure a consistent and low pH.
Objective: To prepare a mobile phase with a pH of 2.5 to suppress the ionization of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)
-
Calibrated pH meter
-
Sterile-filtered, graduated cylinders and volumetric flasks
-
0.45 µm or 0.22 µm membrane filter for solvent filtration
Procedure:
-
Prepare the Aqueous Portion: Measure out the required volume of HPLC-grade water into a clean beaker.
-
Add Acid: While stirring, carefully add a small amount of phosphoric acid or formic acid to the water. For a target pH of 2.5, a concentration of 20 mM phosphate buffer is a good starting point. [10]3. pH Measurement and Adjustment:
-
Place the calibrated pH meter electrode into the aqueous solution.
-
Slowly titrate with a dilute solution of the chosen acid until the pH meter reads 2.5 ± 0.05. Crucially, the pH should be measured and adjusted on the aqueous portion of the mobile phase before adding the organic solvent. [5]4. Mixing the Mobile Phase:
-
Measure the desired volume of the pH-adjusted aqueous phase and the organic solvent (e.g., acetonitrile) separately using graduated cylinders.
-
Combine the two solutions in a clean mobile phase reservoir bottle. For example, for a 70:30 (v/v) acetonitrile:water mobile phase, mix 700 mL of acetonitrile with 300 mL of the pH 2.5 aqueous solution.
-
-
Degassing: Degas the final mobile phase mixture using sonication under vacuum or by sparging with helium to prevent bubble formation in the HPLC system.
-
Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter that could block the column frit. [11]
Protocol 2: HPLC Column Conditioning and Equilibration
Proper column conditioning and equilibration are essential for reproducible results and stable baselines.
Objective: To ensure the column is fully wetted with the mobile phase and has reached thermal and chemical equilibrium.
Procedure:
-
Initial Column Flush:
-
Disconnect the column outlet from the detector and direct it to a waste container.
-
If the column is new or has been stored in a different solvent, flush it with 10-20 column volumes of the strong solvent (e.g., 100% acetonitrile). [12]A typical 4.6 x 150 mm column has a volume of about 1.5 mL.
-
-
Introducing the Mobile Phase:
-
Gradually introduce the prepared mobile phase. If the mobile phase contains a buffer, it is good practice to first flush the column with a mixture of water and organic solvent in the same ratio as your mobile phase but without the buffer salts, to prevent precipitation. [12] * Set the pump flow rate to a low value (e.g., 0.5 mL/min) and gradually increase it to the method's flow rate.
-
-
Equilibration:
-
Connect the column outlet to the detector.
-
Pump the mobile phase through the column for at least 15-30 minutes, or until a stable baseline is achieved on the data system. [13]For a new method, equilibrating for a longer period (e.g., 20-30 column volumes) is recommended. [12][14] * A stable baseline is the best indicator that the column is ready for sample injection.
-
Data Summary Table
| Parameter | Recommendation for this compound | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | To keep the carboxylic acid group protonated (non-ionized), minimizing secondary interactions with silanols. [4] |
| Buffer | Phosphate or Formate | Provides good buffering capacity in the desired low pH range. [5] |
| Column Type | High-purity, end-capped C18 or C8 | Minimizes available silanol groups, reducing the primary source of chemical peak tailing. [8] |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile is a common choice. Methanol can sometimes better mask silanol interactions. [3] |
| Guard Column | Recommended | Protects the analytical column from strongly retained impurities and particulates, extending its lifetime. |
| Sample Solvent | Mobile Phase | Injecting the sample dissolved in the initial mobile phase composition prevents peak distortion due to solvent mismatch. |
References
-
HPLC Column Conditioning / Activation. Phenomenex. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Shimadzu. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]
-
Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. ResearchGate. [Link]
-
HPLC Column Technical Guide. GL Sciences. [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873. PubChem. [Link]
-
What is "silanol activity" when a column is described as having low or high silanol activity? Waters Knowledge Base. [Link]
-
How to Use New HPLC Column. Hawach Scientific. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Separation Science. [Link]
-
Off to a Fresh Start: HPLC Column Care. Agilent. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
-
What is "silanol activity"? Chemistry Stack Exchange. [Link]
-
Preparing the Mobile Phases. Shimadzu. [Link]
-
Equilibration, Regeneration, and Maintenance of HPLC Column. Hawach. [Link]
-
pKa values bases. Chair of Analytical Chemistry. [Link]
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- 6. 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid|CAS 49708-81-8 [benchchem.com]
- 7. 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 49708-81-8 [chemicalbook.com]
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- 11. welch-us.com [welch-us.com]
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- 13. Equilibration, Regeneration, and Maintenance of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. hawach.com [hawach.com]
Optimizing reaction conditions for the synthesis of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the expertise and practical insights needed to optimize your reaction conditions and achieve high-yield, high-purity synthesis.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically proceeds through a multi-step pathway, with the most common and scalable approach involving the formation of a nitrile intermediate, 1-(3-chlorophenyl)cyclohexanecarbonitrile, followed by its hydrolysis to the desired carboxylic acid. An alternative route involves a modified Strecker synthesis. Both pathways present unique challenges and optimization opportunities. This guide will focus on troubleshooting and optimizing these critical steps.
Synthetic Pathways Overview
Two primary synthetic routes are commonly employed for the preparation of this compound. The selection of the pathway often depends on the availability of starting materials, scalability, and desired purity profile.
Caption: Overview of the two primary synthetic routes to this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Part 1: Grignard Reagent Formation and Reaction
Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A1: Difficulty in initiating a Grignard reaction is a frequent issue. The primary cause is the passivation of the magnesium metal surface by a layer of magnesium oxide.[1] To overcome this, several activation methods can be employed:
-
Mechanical Activation: Vigorously crush the magnesium turnings under an inert atmosphere before adding the solvent. This exposes a fresh, unoxidized metal surface.
-
Chemical Activation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium suspension.[1] These activators react with the magnesium surface, cleaning it and creating reactive sites.
-
Thermal Activation: Gentle heating of the flask (with a heat gun) can sometimes initiate the reaction. However, exercise caution to avoid uncontrolled exotherms.
-
Ensure Anhydrous Conditions: The presence of even trace amounts of water will quench the Grignard reagent as it forms. All glassware must be rigorously dried (oven-dried is recommended), and anhydrous solvents must be used.[2]
Q2: I am observing a significant amount of biphenyl impurity in my Grignard reaction. How can I minimize its formation?
A2: The formation of a biphenyl side product (in this case, 3,3'-dichlorobiphenyl) is a result of a Wurtz-type coupling between the Grignard reagent and the unreacted aryl halide.[2][3] This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures.[2] To mitigate this:
-
Slow Addition: Add the 3-chlorobromobenzene solution to the magnesium suspension slowly and at a controlled rate. This maintains a low concentration of the aryl halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the reaction. Overheating can increase the rate of the coupling side reaction.
-
Use of Additives: In some cases, the addition of a co-solvent like benzene can help to solubilize the Grignard reagent and reduce side reactions, although this should be approached with caution due to toxicity.
Q3: The yield of my Grignard addition to cyclohexanone is low, and I recover a significant amount of starting ketone. What is happening?
A3: This is likely due to the enolization of cyclohexanone. The Grignard reagent, being a strong base, can deprotonate the acidic α-protons of the ketone, forming an enolate. This enolate is unreactive towards further Grignard addition and will revert to the starting ketone upon acidic workup. To favor the desired 1,2-addition over enolization:
-
Lower Reaction Temperature: Perform the addition of the Grignard reagent to the cyclohexanone at a lower temperature (e.g., 0 °C or below). This generally favors the kinetically controlled addition product over the thermodynamically favored enolization.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) to the cyclohexanone before the Grignard addition can selectively enhance the 1,2-addition pathway (Luche reaction). The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity without significantly increasing the basicity of the medium.
-
Inverse Addition: Add the cyclohexanone solution slowly to the Grignard reagent. This ensures that the ketone is always in the presence of an excess of the nucleophile, promoting the addition reaction.
Part 2: Nitrile Synthesis (Strecker Reaction)
Q4: My Strecker synthesis of the α-aminonitrile is giving low yields. How can I optimize this step?
A4: The Strecker synthesis is a three-component reaction, and its efficiency depends on the careful control of reaction conditions.[4][5] Low yields can result from several factors:
-
Inefficient Imine Formation: The initial condensation of 3-chloroaniline and cyclohexanone to form the imine is a critical equilibrium step. Ensure that water is effectively removed from the reaction mixture, for example, by using a Dean-Stark apparatus if performing a two-step procedure. For a one-pot reaction, the presence of a mild acid catalyst can promote imine formation.
-
Cyanide Source and pH: The nucleophilicity of the cyanide ion is pH-dependent. The reaction is typically carried out in a buffered solution to maintain a pH that allows for a sufficient concentration of both the free amine for imine formation and the cyanide ion for nucleophilic attack.
-
Reaction Time and Temperature: The reaction may require extended stirring at room temperature or gentle heating to go to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Part 3: Nitrile Hydrolysis
Q5: The hydrolysis of my 1-(3-chlorophenyl)cyclohexanecarbonitrile is slow and incomplete. How can I drive the reaction to completion?
A5: The hydrolysis of sterically hindered nitriles, such as 1-arylcyclohexanecarbonitriles, can be challenging.[6] The carbon atom of the nitrile group is sterically shielded, making it less accessible to nucleophilic attack by water. To promote complete hydrolysis:
-
Strong Acid and High Temperature: The use of a strong acid, such as concentrated sulfuric acid, and elevated temperatures (reflux) are typically necessary to hydrolyze hindered nitriles.[7]
-
Co-solvents: The use of a co-solvent like acetic acid can help to increase the solubility of the nitrile in the aqueous acidic medium.
-
Extended Reaction Times: Be prepared for long reaction times (several hours to overnight). Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
Q6: I am isolating the amide intermediate instead of the carboxylic acid. How can I ensure complete hydrolysis?
A6: The hydrolysis of a nitrile proceeds through an amide intermediate.[7] In the case of sterically hindered nitriles, this amide can be quite stable and may be isolated if the reaction conditions are not sufficiently forcing.[6][8] To hydrolyze the amide to the carboxylic acid:
-
More Forcing Conditions: Increase the reaction temperature and/or the concentration of the acid.
-
Alternative Hydrolysis Conditions: If acidic hydrolysis is problematic, consider a two-step procedure involving basic hydrolysis with a strong base like sodium or potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol), followed by acidification to liberate the carboxylic acid.
Part 4: Purification and Analysis
Q7: How can I effectively purify the final this compound product?
A7: The primary method for purifying the final product is recrystallization.
-
Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for carboxylic acids include ethanol/water, acetone/water, or toluene.[9][10]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
Q8: What are the key analytical techniques to monitor the reaction and characterize the final product?
A8: A combination of chromatographic and spectroscopic techniques is essential:
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of each reaction step by observing the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to identify and quantify impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point for method development.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile impurities, such as the biphenyl byproduct from the Grignard reaction.[3]
-
Infrared (IR) Spectroscopy: The final product will show a characteristic broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and intermediates. The carboxylic acid proton in ¹H NMR will typically appear as a broad singlet far downfield (>10 ppm).[13][14]
Optimized Experimental Protocols
The following protocols are provided as a starting point and may require further optimization based on your specific laboratory conditions and available reagents.
Protocol A: Grignard-Based Synthesis of 1-(3-Chlorophenyl)cyclohexanecarbonitrile
Caption: Workflow for the Grignard-based synthesis of the nitrile intermediate.
Protocol B: Hydrolysis of 1-(3-Chlorophenyl)cyclohexanecarbonitrile
Caption: Workflow for the acidic hydrolysis of the nitrile intermediate.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis. These values should serve as a baseline for your optimization efforts.
| Step | Reagents & Conditions | Typical Yield | Key Optimization Parameters |
| Grignard Reagent Formation | 3-Chlorobromobenzene, Mg, THF, reflux | >90% (in solution) | Purity of Mg, anhydrous conditions, slow addition of halide |
| Nitrile Synthesis (Grignard Route) | 3-Chlorophenylmagnesium bromide, Cyclohexanone, NaCN, THF/DMSO | 70-85% | Temperature of addition, purity of reagents |
| Nitrile Synthesis (Strecker Route) | Cyclohexanone, 3-Chloroaniline, KCN, buffered solution | 65-80% | pH control, reaction time |
| Nitrile Hydrolysis | 1-(3-Chlorophenyl)cyclohexanecarbonitrile, conc. H₂SO₄, H₂O, reflux | 85-95% | Acid concentration, temperature, reaction time |
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-
LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433–439. [Link]
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Cravotto, G., Orio, L., Gaudino, E. C., & Carnaroglio, D. (2011). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 76(23), 9888–9892. [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
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Holm, T., & Crossland, I. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (5), 693-696. [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Cyclohexanedicarboxylic acid, cis-. PubChem. [Link]
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Wiley. (n.d.). 1-(p-Chlorophenyl)cyclohexanecarboxylic acid, methyl ester. SpectraBase. [Link]
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Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
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Hoffmann, R. W. (2009). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Chemical Reviews, 109(1), 1–95. [Link]
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Christov, V., & Agova, N. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439. [Link]
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NROChemistry. (n.d.). Strecker Synthesis. [Link]
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Nikolova, P., & Yordanov, N. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1025. [Link]
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Blaser, H. U., & Steiner, H. (2009). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synthesis, 2009(13), 2235-2238. [Link]
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Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
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Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Wang, Y., et al. (2021). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 11(11), 1361. [Link]
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Jasperse, C. (n.d.). Grignard Reaction. [Link]
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Jung, K. W., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. Organic Letters, 11(13), 2873–2876. [Link]
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Chemguide. (n.d.). Hydrolysis of Nitriles. [Link]
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Ghaffar, T., & Parkins, A. W. (1995). Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. Tetrahedron Letters, 36(46), 8657-8660. [Link]
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Ruiz-Bermejo, M., et al. (2018). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. The Journal of Physical Chemistry A, 122(30), 6343–6353. [Link]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Identifying and removing impurities in 1-(3-Chlorophenyl)cyclohexanecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, enabling you to identify, address, and prevent impurities in your synthesis.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound, a key intermediate in various research and development applications, can be approached through several synthetic routes. Each pathway, while effective, presents a unique set of challenges, primarily concerning the formation of impurities that can complicate purification and impact final product quality. This guide will focus on two prevalent synthetic strategies:
-
Friedel-Crafts Acylation Route: A robust method for forming the carbon-carbon bond between the aromatic and alicyclic rings.
-
Nitrile Hydrolysis Route: A versatile pathway involving the formation and subsequent hydrolysis of a nitrile intermediate.
Understanding the mechanistic underpinnings of these routes is crucial for effective troubleshooting. Impurity formation is often a direct consequence of competing side reactions, incomplete conversions, or suboptimal reaction conditions. This guide will dissect these issues and provide actionable solutions.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Friedel-Crafts Acylation Route
This pathway typically involves the reaction of a cyclohexene derivative with an acylating agent in the presence of a Lewis acid, followed by reaction with chlorobenzene.
Q1: My Friedel-Crafts reaction is sluggish, and I'm observing a significant amount of unreacted starting materials. What could be the cause?
A1: A sluggish Friedel-Crafts reaction can often be attributed to catalyst deactivation or insufficient reactivity of the electrophile.
-
Catalyst Deactivation: The Lewis acid catalyst (commonly AlCl₃) is highly susceptible to moisture. Any water present in the reagents or solvent will react with the catalyst, rendering it inactive. Ensure all glassware is rigorously dried, and all reagents and solvents are anhydrous.[1][2]
-
Insufficient Electrophile Reactivity: The formation of the acylium ion (R-C=O⁺) is a critical step. If the acylating agent is not sufficiently reactive, or if the reaction temperature is too low, the formation of this electrophile will be slow, leading to a sluggish overall reaction. Consider using a more reactive acylating agent, such as an acyl chloride, or slightly increasing the reaction temperature, while carefully monitoring for side reactions.
Q2: I'm observing the formation of a dark, tar-like substance during my Friedel-Crafts reaction. What is it, and how can I prevent it?
A2: The formation of tar-like substances is a common issue in Friedel-Crafts reactions and is often due to polymerization or charring of the starting materials or products under the harsh acidic conditions.
-
Cause: This is often exacerbated by localized overheating or high concentrations of the Lewis acid.
-
Prevention:
-
Temperature Control: Maintain a consistent and controlled low temperature throughout the addition of reagents.[3]
-
Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized "hot spots."
-
Order of Addition: Add the Lewis acid to the cooled solution of the aryl compound and acylating agent, rather than the other way around.
-
Q3: My final product is contaminated with poly-alkylated or poly-acylated byproducts. How can I minimize these?
A3: Poly-substitution occurs when the product of the initial Friedel-Crafts reaction is more reactive than the starting material, leading to further reactions.
-
Mechanism: The initial alkylation or acylation can activate the aromatic ring, making it more susceptible to a second substitution.[4]
-
Mitigation Strategies:
-
Stoichiometry: Use a large excess of the aromatic substrate (chlorobenzene) to increase the statistical probability of the electrophile reacting with the starting material rather than the product.
-
Reverse Addition: Add the electrophile precursor (e.g., the acyl chloride/AlCl₃ complex) slowly to the solution of the aromatic substrate.
-
Q4: I am struggling to remove the aluminum chloride catalyst during the workup. What is the best procedure?
A4: The aluminum chloride forms a complex with the product, which needs to be hydrolyzed.
-
Procedure: A common and effective method is to quench the reaction mixture by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[1][3] The acid helps to break down the aluminum complexes and dissolve the aluminum salts in the aqueous layer. Subsequent extractions with an organic solvent will then separate the desired product.
DOT Diagram: Friedel-Crafts Acylation Workflow
Caption: Workflow for Friedel-Crafts Acylation.
Nitrile Hydrolysis Route
This pathway typically involves the synthesis of 1-(3-chlorophenyl)cyclohexanecarbonitrile, followed by its hydrolysis to the carboxylic acid.
Q1: My nitrile synthesis is yielding a significant amount of a dimeric byproduct. What is causing this?
A1: Dimerization can occur under basic conditions if there are acidic protons alpha to the nitrile group.
-
Mechanism: A strong base can deprotonate the carbon adjacent to the nitrile, creating a nucleophilic carbanion that can then attack another molecule of the starting material.
-
Prevention:
-
Controlled Base Addition: Add the base slowly and at a low temperature to minimize the concentration of the carbanion at any given time.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if possible.
-
Q2: The hydrolysis of my nitrile intermediate is incomplete, even after prolonged heating. How can I drive the reaction to completion?
A2: Nitrile hydrolysis can be slow, and the intermediate amide can sometimes be resistant to further hydrolysis.
-
For Acidic Hydrolysis:
-
Stronger Acid: Consider using a more concentrated acid, such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid.
-
Higher Temperature: Carefully increase the reaction temperature. Be aware that this may also increase the rate of side reactions.
-
-
For Basic Hydrolysis:
-
Stronger Base: Use a higher concentration of a strong base like sodium hydroxide or potassium hydroxide.
-
Phase-Transfer Catalyst: If the nitrile has low solubility in the aqueous base, a phase-transfer catalyst can facilitate the reaction.
-
Q3: I am observing the formation of an amide impurity in my final carboxylic acid product. How can I remove it?
A3: The presence of the corresponding amide indicates incomplete hydrolysis.
-
Removal during Workup:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with an aqueous solution of a strong base (e.g., 1M NaOH). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral amide will remain in the organic layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., concentrated HCl) to precipitate the pure carboxylic acid.
-
Filter and dry the precipitated product.
-
Q4: Are there any specific impurities I should be aware of from the hydrolysis step?
A4: Besides the intermediate amide, other impurities can arise depending on the reaction conditions.
-
Decarboxylation: Under harsh acidic and high-temperature conditions, the product itself might undergo decarboxylation, although this is generally more of a concern for beta-keto acids.
-
Side reactions of the chloro-substituent: While the chloro group is generally stable, prolonged exposure to very harsh nucleophilic or acidic conditions at high temperatures could potentially lead to side reactions, though this is less common.
DOT Diagram: Nitrile Hydrolysis Workflow
Sources
Technical Support Center: Column Chromatography Optimization for 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid Purification
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid via column chromatography. Here, we address common challenges and provide solutions grounded in established scientific principles to ensure the integrity and efficiency of your purification workflow.
I. Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the column chromatography purification of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
Symptom: Fractions collected from the column show a mixture of this compound and impurities, as determined by analytical techniques like TLC or HPLC.
Root Cause Analysis and Solutions:
The efficacy of chromatographic separation hinges on the differential partitioning of components between the stationary and mobile phases.[1] Poor separation indicates that the chosen conditions do not sufficiently exploit the physicochemical differences between your target compound and the impurities.
-
Inadequate Mobile Phase Polarity: The polarity of the eluent is a critical factor. If the mobile phase is too polar, it will elute all components, including the target compound and impurities, too quickly, resulting in poor resolution. Conversely, a mobile phase that is not polar enough will lead to long retention times and potential band broadening.
-
Solution: Systematically optimize the mobile phase composition. A common starting point for reversed-phase chromatography of carboxylic acids is a mixture of an organic solvent (like acetonitrile or methanol) and water, often with an acidic modifier.[2][3] You can perform a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it.[4] This allows for the elution of compounds over a wider polarity range.
-
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Observation | Recommendation |
| 80:20 | Target compound elutes with impurities near the solvent front. | Decrease the initial acetonitrile concentration. |
| 40:60 | Good separation but significant band broadening. | Consider a shallower gradient or isocratic elution with a slightly higher acetonitrile percentage. |
| 60:40 | Optimal separation of the target compound. | This could be a suitable starting point for isocratic elution or the midpoint of a gradient. |
-
Incorrect Stationary Phase Selection: The choice of stationary phase is fundamental to achieving separation.[1] For a moderately polar compound like this compound, a standard C18 reversed-phase column is often a good starting point.[5] However, the presence of the chlorophenyl group might suggest exploring stationary phases with aromatic characteristics for enhanced selectivity.[6]
-
Sample Overload: Exceeding the loading capacity of the column is a common cause of poor separation.[7] When the column is overloaded, the stationary phase becomes saturated, leading to broadened and overlapping peaks.
-
Solution: Reduce the amount of crude sample loaded onto the column. As a general guideline, the sample load should be 1-5% of the stationary phase weight for silica gel chromatography, and for reversed-phase, loading capacities are typically lower.
-
Issue 2: Tailing of the Carboxylic Acid Peak
Symptom: The peak corresponding to this compound on the chromatogram is asymmetrical, with a pronounced "tail."
Root Cause Analysis and Solutions:
Peak tailing for acidic compounds like carboxylic acids is often caused by strong interactions with the stationary phase or secondary interactions with active sites on the silica support.[7]
-
Interaction with Silanol Groups: Residual silanol groups on the surface of silica-based stationary phases can be acidic and interact strongly with the carboxylic acid group of the analyte, leading to tailing.[7]
-
Solution: Mobile Phase Modification: The most common and effective solution is to add a small amount of an acidic modifier to the mobile phase.[4][8] This suppresses the ionization of the carboxylic acid and the silanol groups, minimizing unwanted interactions.
-
Recommended Modifiers:
-
Formic Acid (0.1% v/v): Volatile and compatible with mass spectrometry.[2][3]
-
Trifluoroacetic Acid (TFA) (0.1% v/v): A stronger acid that can be more effective in reducing tailing but may be less desirable for preparative work due to its persistence.[9]
-
Acetic Acid (0.1-1% v/v): Another volatile option.
-
-
-
-
Column Overload: As mentioned previously, overloading the column can also lead to peak tailing.
-
Solution: Reduce the sample load.
-
Issue 3: Irreproducible Retention Times
Symptom: The time it takes for this compound to elute from the column varies between runs.
Root Cause Analysis and Solutions:
Inconsistent retention times are typically indicative of a lack of control over the chromatographic conditions.[10]
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can lead to shifts in retention.
-
Temperature Variations: Column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature throughout the purification process.[10]
-
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (e.g., high or low pH).[1]
-
Solution: Operate within the pH stability range of the column (typically pH 2-8 for silica-based C18 columns).[7] If the column performance has significantly deteriorated, it may need to be replaced.
-
Issue 4: High Backpressure
Symptom: The pressure reading on the chromatography system is excessively high.
Root Cause Analysis and Solutions:
High backpressure is usually caused by a blockage somewhere in the system.[12]
-
Column Frit Blockage: The inlet frit of the column can become clogged with particulate matter from the sample or precipitated buffer salts.
-
Solution:
-
Filter your sample: Always filter the sample solution through a syringe filter (e.g., 0.45 µm) before loading it onto the column.
-
Backflush the column: Disconnect the column from the detector, reverse the flow direction, and pump a strong solvent (like isopropanol) through it at a low flow rate.[12]
-
Replace the frit: If backflushing does not resolve the issue, the inlet frit may need to be replaced.[12]
-
-
-
Precipitation in the System: If using buffered mobile phases, ensure the buffer is soluble in the entire range of the organic modifier concentration used in your gradient.
-
Solution: Always filter buffered mobile phases before use.[12] Perform a miscibility test before running a gradient to ensure no precipitation will occur.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For a moderately polar compound like this compound, a C18 reversed-phase column is an excellent starting point.[5] This provides good retention and selectivity for a wide range of organic molecules. If you are struggling to separate it from structurally similar impurities, particularly those that are also aromatic, a phenyl-hexyl or biphenyl stationary phase may offer improved resolution due to potential pi-pi stacking interactions.[6]
Q2: How do I choose the initial mobile phase composition?
A2: A good starting point for reversed-phase chromatography is a mobile phase of acetonitrile and water .[4] To determine the optimal ratio, you can run a series of analytical TLC or HPLC experiments with varying solvent strengths. For this compound, begin with a mobile phase of approximately 50:50 acetonitrile:water and adjust the ratio based on the observed retention. Remember to add a small amount of an acid, like 0.1% formic acid , to both the aqueous and organic components of your mobile phase to ensure sharp peaks for the carboxylic acid.[2][3]
Q3: My compound is not dissolving well in the mobile phase. What should I do?
A3: If your crude sample has poor solubility in the initial mobile phase, you can dissolve it in a small amount of a stronger, compatible solvent (like pure acetonitrile or methanol) before loading it onto the column.[13] However, it is crucial to keep the volume of this strong solvent to a minimum to avoid disrupting the initial chromatographic separation at the head of the column.[13]
Q4: How can I confirm the purity of my final product?
A4: The purity of the collected fractions should be assessed using a high-resolution analytical technique. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method. For confirmation of the molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the purified compound and can also reveal the presence of impurities.
Q5: Can I reuse my chromatography column?
A5: Yes, reversed-phase columns can often be reused multiple times.[9] To ensure longevity, it is essential to properly clean and store the column after each use. A typical cleaning procedure involves flushing the column with a strong solvent, such as isopropanol, followed by the storage solvent recommended by the manufacturer (often acetonitrile or methanol).[9][12] Always operate the column within its specified pH and pressure limits.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for optimizing the column chromatography purification of this compound.
Caption: Purification Workflow
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting common column chromatography issues.
Caption: Troubleshooting Decision Tree
III. References
-
CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. (n.d.). Retrieved from
-
EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.). Retrieved from
-
1-(4-Chlorophenyl)cyclohexanecarboxylic acid - SIELC Technologies. (n.d.). Retrieved from [Link]
-
HPLC Separation of Carboxylic Acids - SIELC Technologies. (n.d.). Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC - NIH. (n.d.). Retrieved from [Link]
-
Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21). Retrieved from [Link]
-
CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents. (n.d.). Retrieved from
-
(PDF) Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry - ResearchGate. (n.d.). Retrieved from [Link]
-
Stationary Phases for Green Liquid Chromatography - MDPI. (n.d.). Retrieved from [Link]
-
Column Chromatography - YouTube. (2019, March 19). Retrieved from [Link]
-
HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent. (n.d.). Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]
-
1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem. (n.d.). Retrieved from [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012, November 9). Retrieved from [Link]
-
【4K】-- Column Chromatography (Purification) - YouTube. (2013, October 21). Retrieved from [Link]
-
Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography - JagWorks@USA - University of South Alabama. (n.d.). Retrieved from [Link]
-
2-\trans-4'-\p-substituted phenyl\cyclohexyl\ethane and liquid crystal mixture - European Patent - Googleapis.com. (n.d.). Retrieved from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (n.d.). Retrieved from [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science. (n.d.). Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Cyclohexanecarboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. sepscience.com [sepscience.com]
- 6. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 7. hplc.eu [hplc.eu]
- 8. welch-us.com [welch-us.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. m.youtube.com [m.youtube.com]
Minimizing side product formation in Friedel-Crafts acylation of chlorobenzene derivatives
Welcome to the technical support center for Friedel-Crafts acylation of chlorobenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently encountered challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your reactions for maximum yield and purity.
Introduction: The Challenge of Selectivity
The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aryl ketones, which are valuable intermediates in pharmaceutical and fine chemical production.[1][2] When acylating chlorobenzene derivatives, the chlorine atom acts as an ortho-, para- directing group, meaning the incoming acyl group will preferentially add at the positions adjacent (ortho) or opposite (para) to the chlorine.[3][4][5]
While the reaction is robust, achieving high yields of a single, desired isomer can be challenging. The primary side products are typically the undesired regioisomers, with the para isomer generally being the major, more thermodynamically stable product due to reduced steric hindrance.[6][7] This guide addresses the common pitfalls and provides expert strategies for minimizing side product formation.
Visualizing the Core Reaction Pathway
The first step in troubleshooting is understanding the fundamental mechanism. The Lewis acid catalyst activates the acyl chloride, generating a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich chlorobenzene ring.
Caption: General mechanism of Friedel-Crafts acylation on chlorobenzene.
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during the acylation of chlorobenzene derivatives.
Category 1: Poor Yield and Incomplete Conversion
Q1: My reaction shows very low conversion, even after extended reaction times. What are the most likely causes?
A1: This is a classic issue often traced back to catalyst deactivation or insufficient reactivity.
-
Catalyst Quality and Quantity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. Moisture in your reagents or solvent will hydrolyze AlCl₃, rendering it inactive. Furthermore, the ketone product complexes strongly with the AlCl₃, effectively sequestering it.[8][9] For this reason, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the catalyst.
-
Expert Tip: Always use a fresh, unopened bottle of anhydrous AlCl₃ or purify it before use. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[10]
-
-
Substrate Deactivation: While chlorobenzene is reactive enough, additional electron-withdrawing groups on the ring can severely decrease its nucleophilicity, stalling the reaction. Friedel-Crafts reactions generally fail with aromatic rings that are less reactive than mono-halobenzenes (e.g., nitrobenzene).[1][8]
-
Insufficient Temperature: While lower temperatures are good for selectivity, the reaction still needs enough thermal energy to overcome the activation barrier. If conversion is low at 0°C, a modest increase to room temperature or gentle heating (e.g., 40-50°C) may be necessary.
Q2: I'm observing a complex mixture of products and a low yield of the desired ketone. What's going on?
A2: A complex product profile suggests side reactions are competing with your main acylation pathway.
-
Reagent Purity: Impurities in the starting chlorobenzene or acylating agent can lead to undesired products. Ensure all reagents are purified and characterized before use.
-
Polysubstitution: Although the acyl group is deactivating and discourages a second acylation, this protection is not absolute.[9] If you are using harsh conditions (high temperature, large excess of acylating agent and catalyst), you may see di-acylated products.
-
Solution: Use a molar ratio where the chlorobenzene derivative is the limiting reagent. Add the acyl chloride solution dropwise to the mixture of the aromatic compound and catalyst to maintain a low concentration of the electrophile.[11]
-
-
Dehalogenation-Acylation: In some cases, particularly with forcing conditions, the chlorine atom can be replaced, leading to the formation of the acylated product of benzene (e.g., acetophenone).[11] This is often a minor side reaction but can become significant at high temperatures.
Category 2: Poor Regioselectivity (Incorrect Isomer Ratio)
Q3: My primary product is the desired para-isomer, but I have a significant amount of the ortho-isomer, which is difficult to separate. How can I improve para-selectivity?
A3: Maximizing the para- to ortho- ratio is the most common optimization challenge. The key is to exploit the greater steric hindrance of the ortho position.
-
Temperature Control: This is your most powerful tool. Lower reaction temperatures (e.g., 0°C to -20°C) increase the kinetic selectivity for the less sterically hindered para position. The transition state leading to the ortho product is higher in energy due to the proximity of the bulky acyl group and the chlorine atom, a difference that is more pronounced at lower temperatures.
-
Solvent Choice: The reaction solvent can have a profound impact on isomer distribution.[11] Bulky or coordinating solvents can effectively increase the steric demand of the electrophile, further favoring para substitution.
| Solvent | Typical Para:Ortho Ratio | Comments |
| Carbon Disulfide (CS₂) | High | Traditional solvent, offers good selectivity. Toxic and flammable. |
| Dichloromethane (DCM) | Moderate to Good | Common, versatile solvent.[10] |
| Nitrobenzene | Low | Can lead to higher proportions of the ortho isomer.[11] |
| 1,2-Dichloroethane | Moderate to Good | Often a good balance of solubility and selectivity. |
-
Catalyst Choice: While AlCl₃ is the workhorse, bulkier Lewis acids or heterogeneous catalysts can improve para-selectivity.
-
Expert Insight: Consider using a solid acid catalyst like a zeolite.[12] The defined pore structure of zeolites can create a shape-selective environment, where the transition state for the formation of the bulkier ortho-isomer is disfavored, leading to very high para-selectivity.
-
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve common issues in your Friedel-Crafts acylation.
Caption: A stepwise workflow for troubleshooting Friedel-Crafts acylation.
Experimental Protocol: High-Selectivity Acylation of Chlorobenzene
This protocol is optimized for producing 4-chloroacetophenone with minimal formation of the ortho-isomer.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Chlorobenzene (distilled)
-
Acetyl Chloride (distilled)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel. Fit the central neck with a condenser connected to a nitrogen or argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.[10]
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (14.0 g, 105 mmol) followed by 50 mL of anhydrous DCM. Cool the resulting suspension to 0°C in an ice-water bath with stirring.
-
Substrate Addition: In the addition funnel, prepare a solution of chlorobenzene (11.25 g, 100 mmol) and acetyl chloride (7.85 g, 100 mmol) in 30 mL of anhydrous DCM.
-
Reaction Execution: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0°C for 2-3 hours. Monitor the reaction's progress by TLC or GC-MS by carefully quenching a small aliquot in ice-cold dilute HCl.
-
Workup - Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring. Caution: This is a highly exothermic process that releases HCl gas.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Add more DCM if needed to dissolve all solids. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 4-chloroacetophenone.
References
-
Vertex AI Search Result[3], Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023). YouTube.
-
Vertex AI Search Result[1], Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
-
Vertex AI Search Result[13], Friedel-Crafts Alkylation Reaction. Mettler Toledo.
-
Vertex AI Search Result[10], Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. Benchchem.
-
Vertex AI Search Result[11], The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C.
-
Vertex AI Search Result[12], Catalytic Friedel–Crafts Acylation Reactions. ResearchGate.
-
Vertex AI Search Result[8], EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
-
Vertex AI Search Result[14], 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
-
Vertex AI Search Result[4], On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Vedantu.
-
Vertex AI Search Result[9], Friedel–Crafts reaction. Wikipedia.
-
Vertex AI Search Result[6], Ortho vs para alkylation of chlorobenzene. Chemistry Stack Exchange.
-
Vertex AI Search Result[15], Applications of Friedel–Crafts reactions in total synthesis of natural products. (2021). National Institutes of Health.
-
Vertex AI Search Result[5], Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
Vertex AI Search Result[2], Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
-
Vertex AI Search Result[7], Ortho vs para alkylation of chlorobenzene. ECHEMI.
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Technical Support Center: Scaling Up the Synthesis of 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our approach is grounded in fundamental chemical principles and field-proven experience to ensure you can navigate the complexities of this multi-step synthesis with confidence.
I. Overview of Synthetic Strategies
The synthesis of this compound is typically achieved through a two-stage process. The most common and scalable route involves the initial synthesis of the nitrile intermediate, 1-(3-chlorophenyl)cyclohexane-1-carbonitrile , followed by its hydrolysis to the desired carboxylic acid. This pathway offers robust control and generally high yields.
An alternative, though often more challenging to control, is the direct carboxylation of a Grignard reagent derived from 1-(3-chlorophenyl)cyclohexyl halide with carbon dioxide (CO2). This guide will focus on the more prevalent nitrile hydrolysis pathway.
Caption: Overall workflow for the two-stage synthesis.
II. FAQs and Troubleshooting: Stage 1 - Nitrile Synthesis
This stage involves the formation of an organometallic intermediate, which is highly sensitive to reaction conditions. Success here is critical for the overall yield and purity.
Question 1: My Grignard reaction with 3-chlorobromobenzene is failing to initiate. What are the common causes and how can I resolve this?
Answer: Failure of a Grignard reaction to start is one of the most common issues in organometallic synthesis. The root cause is almost always the presence of moisture or the passivation of the magnesium surface.[1][2] The Grignard reagent is a potent nucleophile and a strong base, readily quenched by protic sources like water.[3]
Causality & Troubleshooting Steps:
-
Inadequate Drying of Glassware and Reagents:
-
Solution: All glassware must be rigorously dried. Flame-drying under a vacuum or oven-drying at >120°C for several hours is mandatory. Allow the glassware to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon). The solvent (typically THF) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling it from a drying agent like sodium-benzophenone ketyl is best practice.[1]
-
-
Magnesium Surface Passivation:
-
Solution: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents reaction. You must activate the surface.
-
Mechanical Activation: Vigorously stir the magnesium turnings in the dry flask under inert gas for an extended period (overnight if possible) to mechanically break the oxide layer.[1]
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh metal.[4][5] The characteristic brown color of the iodine will disappear as the reaction initiates. Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts to form ethylene gas and MgBr₂, cleaning the surface.
-
-
-
Low Local Concentration of Alkyl Halide:
-
Solution: Do not add all the solvent at once. Start with the activated magnesium in a minimal amount of anhydrous THF. Add a small portion of your 3-chlorobromobenzene solution and use a heat gun to gently warm the spot where the reagents are concentrated.[5] Once you observe bubbling or a slight exothermic reaction, you can begin the slow, dropwise addition of the remaining halide solution.
-
Caption: Troubleshooting flowchart for Grignard reaction initiation.
Question 2: I am observing the formation of a significant amount of biphenyl byproduct (3,3'-dichlorobiphenyl). How can I minimize this?
Answer: The formation of a biphenyl byproduct is typically due to Wurtz-type coupling, where the Grignard reagent reacts with unreacted aryl halide. This is often exacerbated by high temperatures or high local concentrations of the aryl halide.
Minimization Strategies:
-
Control the Addition Rate: Add the 3-chlorobromobenzene solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over the already-formed Grignard reagent.
-
Maintain Temperature Control: While gentle heating can initiate the reaction, the process is exothermic. Use an ice bath to maintain a gentle reflux once the reaction is stable. Avoid excessive heating, which accelerates the coupling side reaction.
-
Ensure Efficient Stirring: Good agitation ensures that the aryl halide is dispersed quickly and reacts with the magnesium, rather than building up in local pockets where it can react with the Grignard reagent.
III. FAQs and Troubleshooting: Stage 2 - Hydrolysis and Purification
The hydrolysis of the stable nitrile intermediate is a critical step that dictates the final product's purity and yield.
Question 3: My nitrile hydrolysis is slow or incomplete. How can I drive the reaction to completion?
Answer: Nitrile hydrolysis requires forcing conditions, typically strong acid or base at elevated temperatures. Incomplete reaction is usually a matter of insufficient reaction time, temperature, or reagent concentration.[6]
Driving the Reaction to Completion:
-
Acid-Catalyzed Hydrolysis: This is often preferred as it allows for direct workup. A mixture of concentrated sulfuric acid and water is effective.
-
Temperature: The temperature should typically be in the range of 95-110°C.[6] Lower temperatures will result in a very slow reaction.
-
Reagent Stoichiometry: Use a significant excess of water (10-20 equivalents) and at least 2-4 equivalents of sulfuric acid relative to the nitrile.[6]
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC. If the reaction stalls, consider extending the reaction time or carefully increasing the temperature.
-
-
Base-Catalyzed Hydrolysis: Using a strong base like NaOH or KOH in a solvent like ethylene glycol can also be effective. The reaction first produces the carboxylate salt.
-
Post-Reaction Acidification: After the hydrolysis is complete, the reaction mixture must be cooled and carefully acidified with a strong mineral acid (e.g., HCl) to a pH of 1-2 to protonate the carboxylate and precipitate the desired carboxylic acid product.[7]
-
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagent | Sulfuric Acid (H₂SO₄) | Sodium Hydroxide (NaOH) |
| Equivalents | 2-4 eq. | >2 eq. |
| Solvent | Water / Acetic Acid | Water / Ethylene Glycol |
| Temperature | 95 - 120 °C | 100 - 150 °C |
| Workup | Cool, dilute with water, extract product | Cool, acidify to pH 1-2, extract product |
| Consideration | Can cause charring if T is too high | Requires a separate acidification step |
Question 4: My final product is an oil or a low-melting solid with a broad melting point. What are the likely impurities and how do I remove them?
Answer: An impure final product is a common issue. The likely contaminants are unreacted nitrile starting material or the intermediate amide.
-
Unreacted Nitrile: The nitrile is non-polar and will be extracted with your product into the organic phase. Its presence lowers the melting point and can inhibit crystallization.
-
Solution: Ensure the hydrolysis reaction has gone to completion. If significant nitrile remains, the batch may need to be re-subjected to hydrolysis conditions.
-
-
Intermediate Amide (1-(3-chlorophenyl)cyclohexane-1-carboxamide): The amide is the intermediate in the hydrolysis process. Insufficiently harsh conditions can lead to its accumulation.
-
Solution: The amide can often be removed during purification. As it is more polar than the carboxylic acid, careful selection of a recrystallization solvent can leave it behind.
-
Purification Protocol:
-
Aqueous Workup: After hydrolysis (and acidification in the case of base hydrolysis), extract the crude product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[8]
-
Base Wash: Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral nitrile and amide impurities will remain in the organic layer.
-
Isolation: Separate the layers. Re-acidify the aqueous layer with concentrated HCl to pH 1-2, which will precipitate the pure carboxylic acid.
-
Final Steps: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If needed, a final recrystallization from a solvent system like ethanol/water or toluene can be performed to achieve high purity.[9]
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Validation & Comparative
A Comparative Investigation of the Biological Activity of 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid and 1-(4-Chlorophenyl)cyclohexanecarboxylic Acid: A Proposed Research Guide
Introduction
In the landscape of medicinal chemistry and drug discovery, the precise positioning of substituents on a molecular scaffold can dramatically alter its biological activity. This guide delves into a comparative analysis of two such positional isomers: 1-(3-Chlorophenyl)cyclohexanecarboxylic acid and 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. While derivatives of the 4-chloro isomer have been explored, particularly for their antibacterial properties, a direct, head-to-head comparison of the biological activities of these two parent compounds is notably absent in the current scientific literature. This document serves as a comprehensive guide for researchers, outlining the rationale and experimental workflows for a thorough comparative investigation, with a focus on their potential neurological activities.
The core hypothesis of this proposed investigation is that the variation in the chlorine atom's position on the phenyl ring—meta (3-position) versus para (4-position)—will significantly influence the molecule's interaction with biological targets, potentially leading to distinct pharmacological profiles. Drawing from structure-activity relationship (SAR) studies of analogous compounds, we anticipate that these isomers may exhibit differential activity at key central nervous system (CNS) targets, such as GABA and NMDA receptors, which are implicated in a wide range of neurological and psychiatric disorders.[1][2][3]
This guide will provide the foundational knowledge, propose key experiments, and detail the necessary protocols to elucidate the biological activities of these two compounds, thereby addressing a critical knowledge gap and potentially uncovering novel therapeutic leads.
Scientific Rationale: The Significance of Isomeric Position
The substitution pattern on an aromatic ring is a fundamental consideration in drug design. The electronic and steric properties of a substituent, and its position, dictate how a molecule fits into a receptor's binding pocket and its resulting biological effect.
-
Electronic Effects: The chlorine atom is an electron-withdrawing group. Its position on the phenyl ring (meta vs. para) influences the electron density distribution across the ring, which can affect pKa, lipophilicity, and the molecule's ability to form hydrogen bonds or engage in pi-stacking interactions with a biological target.
-
Steric Hindrance: The spatial arrangement of the chloro-substituent can either facilitate or hinder the optimal orientation of the molecule within a binding site. A shift from the para to the meta position can alter the overall shape of the molecule, potentially favoring interaction with a different set of receptors or inducing a different functional response (agonist vs. antagonist).
Given that derivatives of structurally similar compounds, such as 1-phenylcyclohexylamine, have demonstrated anticonvulsant properties and interactions with NMDA receptors, and other cyclohexanecarboxylic acid derivatives have been explored for their GABAergic activity, it is plausible that the compounds of interest will exhibit activity at these receptors.[1][2] A comparative study is therefore warranted to explore these potential neurological activities.
Proposed Comparative Experimental Workflow
To systematically evaluate and compare the biological activities of this compound and 1-(4-Chlorophenyl)cyclohexanecarboxylic acid, a multi-tiered experimental approach is proposed. This workflow is designed to first assess potential interactions with key neurological receptors and then to characterize the functional consequences of these interactions, while also evaluating general cytotoxicity.
Figure 2: Hypothesized divergence in biological activity based on the isomeric position of the chlorine substituent.
Conclusion
This guide provides a comprehensive framework for a comparative investigation into the biological activities of this compound and 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. By systematically evaluating their interactions with key neurological targets and assessing their functional consequences and potential toxicity, this research will provide valuable insights into the structure-activity relationships of this chemical class. The findings will not only fill a significant gap in the current scientific literature but also have the potential to guide the rational design of novel therapeutic agents for a range of neurological disorders. The proposed experimental workflows are grounded in established methodologies and are designed to yield robust and interpretable data, paving the way for a deeper understanding of the pharmacological potential of these intriguing positional isomers.
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. [Link]
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Structure-activity relationships of phenylcyclohexene and biphenyl antitubulin compounds against plant and mammalian cells. (n.d.). PubMed. [Link]
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GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. (n.d.). PubMed. [Link]
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Profile of anticonvulsant activity and minimal toxicity of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate and some prototype antiepileptic drugs in mice and rats. (n.d.). PubMed. [Link]
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Structural insights into binding of therapeutic channel blockers in NMDA receptors. (n.d.). PubMed Central. [Link]
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Characterization of GABA Receptors. (n.d.). PubMed Central. [Link]
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Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. (n.d.). PubMed Central. [Link]
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Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180. [Link]
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Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. (n.d.). PubMed. [Link]
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Neuronal Cell viability and cytotoxicity assays. (n.d.). QPS. [Link]
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NMDA Receptor Activation by Spontaneous Glutamatergic Neurotransmission. (n.d.). Journal of Neurophysiology. [Link]
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GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. (2025, August 7). ResearchGate. [Link]
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Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025, May 16). ACS Omega. [Link]
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Interaction of 4-Aminobutyrate (GABA) with the Tricarboxylic Acid Cycle in Plants Under Salinity Stress. (n.d.). MDPI. [Link]
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Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. (n.d.). Axion Biosystems. [Link]
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Anticonvulsant Activity of Bombyx batryticatus and Analysis of Bioactive Extracts Based on UHPLC-Q-TOF MS/MS and Molecular Networking. (2022, November 29). MDPI. [Link]
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Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.). ResearchGate. [Link]
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"Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. (n.d.). CUNY Academic Works. [Link]
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NMDA-receptors functional assays for CNS diseases. (2019, May 27). Neuroservice. [Link]
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Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. (n.d.). PubMed. [Link]
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Synthesis and activity of 5-(aminomethylene)-1,3-cyclohexanediones: enolic analogues of gamma-aminobutyric acid. (n.d.). PubMed. [Link]
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The GABA B Receptor—Structure, Ligand Binding and Drug Development. (n.d.). MDPI. [Link]
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Anticonvulsant-activity-of-antioxidants. (2007, November 29). American Epilepsy Society. [Link]
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Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (n.d.). RSC Publishing. [Link]
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Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. (n.d.). PubMed. [Link]
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Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. (n.d.). PubMed Central. [Link]
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Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group. (n.d.). PubMed. [Link]
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A paradoxical switch: the implications of excitatory GABAergic signaling in neurological disorders. (n.d.). Frontiers. [Link]
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The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. (n.d.). PubMed. [Link]
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024, May 15). MDPI. [Link]
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Pharmacological Properties of N-methyl-D-aspartate Receptors on Ganglion Cells of an Amphibian Retina. (n.d.). PubMed. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Chlorophenyl-Substituted Cyclohexanecarboxylic Acids
This guide provides a detailed examination of the structure-activity relationship (SAR) for chlorophenyl-substituted cyclohexanecarboxylic acids. Moving beyond a simple recitation of facts, we will explore the causal relationships between molecular structure and biological function, focusing on the critical role of the substitution pattern and subsequent derivatization in unlocking therapeutic potential. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold for novel antimicrobial agents.
Introduction: The Cyclohexanecarboxylic Acid Scaffold
Cyclohexanecarboxylic acid and its derivatives represent a versatile and privileged scaffold in medicinal chemistry[1][2]. The rigid, three-dimensional nature of the cyclohexane ring allows for precise spatial orientation of functional groups, which is paramount for effective interaction with biological targets. The introduction of a chlorophenyl substituent significantly modulates the molecule's lipophilicity and electronic properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile as well as its target-binding affinity[3][4].
While this class of compounds has been investigated for various applications, this guide will focus specifically on its potential in antimicrobial drug discovery, where a clear, albeit nuanced, structure-activity relationship has emerged. We will dissect the molecule, analyze the influence of its core components, and present the experimental data that underpins our current understanding.
Core Pharmacophore Analysis and the Primacy of the trans-4-Substituted Isomer
The fundamental structure consists of three key components: the carboxylic acid, the cyclohexane linker, and the chlorophenyl ring. Our analysis begins with the most widely studied isomer: 4-(4-chlorophenyl)cyclohexanecarboxylic acid.
The Parent Scaffold: A Starting Point, Not an Active Agent
Crucially, direct biological assays of 4-(4-chlorophenyl)cyclohexanecarboxylic acid itself reveal it to be largely devoid of significant antimicrobial activity[5]. This finding is pivotal, as it establishes the molecule not as a standalone pharmacophore, but as a foundational scaffold requiring further modification to elicit a biological response. This insight directs synthetic efforts away from simple analogs of the parent acid and toward strategic derivatization.
The Critical Influence of Stereochemistry
Unlocking Activity Through Derivatization: A Comparative Analysis of Hydrazones
The key to unlocking the antimicrobial potential of this scaffold lies in the derivatization of the carboxylic acid moiety. Research has successfully demonstrated that converting the acid to hydrazide-hydrazone derivatives transforms the inert scaffold into a potent antibacterial agent[2][3][4][6]. This chemical modification fundamentally alters the molecule's electronic and hydrogen-bonding capabilities, allowing it to interact with bacterial targets.
Quantitative Comparison of Hydrazone Derivatives
Studies by Satyanarayana et al. provide clear quantitative data on the antibacterial efficacy of hydrazone derivatives synthesized from the trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid scaffold. The data, summarized below, demonstrates moderate but significant activity against both Gram-positive and Gram-negative bacteria.
| Compound ID | Derivative Structure (R Group on Hydrazone) | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Derivative 1 | Phenyl | Staphylococcus aureus | 32-64 |
| Bacillus subtilis | 32-64 | ||
| Escherichia coli | 32-64 | ||
| Pseudomonas aeruginosa | 32-64 | ||
| Derivative 2 | 4-Nitrophenyl | Staphylococcus aureus | 32-64 |
| Bacillus subtilis | 32-64 | ||
| Escherichia coli | 32-64 | ||
| Pseudomonas aeruginosa | 32-64 | ||
| Derivative 3 | 4-Hydroxyphenyl | Staphylococcus aureus | 32-64 |
| Bacillus subtilis | 32-64 | ||
| Escherichia coli | 32-64 | ||
| Pseudomonas aeruginosa | 32-64 | ||
| (Data synthesized from reported ranges in literature[3][5]) |
These results robustly demonstrate that the hydrazone moiety is essential for activity. The consistent MIC values across derivatives with different phenyl substitutions suggest that the core hydrazone functionality is the primary driver of the observed antibacterial effect in this series.
Visualizing the Structure-Activity Logic
The relationship between the parent scaffold, derivatization, and biological activity can be summarized in the following logical diagram.
Caption: Logical flow from the inactive parent scaffold to active antimicrobial agents.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following section details the protocols for the synthesis of the scaffold and the evaluation of its derivatives. These protocols are designed as self-validating systems, with inherent checks and expected outcomes.
Synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
This protocol is based on established multi-step synthetic routes that prioritize yield and isomeric purity[7].
Principle: The synthesis begins with an aldol condensation to form the basic carbon skeleton, followed by hydrogenation and carboxylation. The purification step is critical for isolating the desired trans isomer.
Step-by-Step Protocol:
-
Condensation: React 4-chlorobenzaldehyde with cyclohexanone in the presence of a base (e.g., sodium hydroxide) in an alcoholic solvent. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting materials are consumed. The expected product is an α,β-unsaturated ketone.
-
Hydrogenation: Subject the product from Step 1 to catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst). This step reduces the double bond and the ketone, yielding a mixture of cis and trans 4-(4-chlorophenyl)cyclohexanols.
-
Oxidation & Carboxylation: Oxidize the alcohol mixture using a strong oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid). This converts the secondary alcohol to a carboxylic acid.
-
Isomer Separation (Crucial Step): The resulting mixture of cis and trans carboxylic acids can be separated. The trans isomer is typically less soluble and can be preferentially crystallized from a suitable solvent (e.g., acetic acid or ethanol). The purity of the isolated trans isomer should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis (expected melting point for trans isomer: 250-255°C)[7].
Biological Assay: Antimicrobial Minimum Inhibitory Concentration (MIC) Test
This protocol describes the standard broth microdilution method for determining the MIC of the synthesized hydrazone derivatives.
Principle: A serial dilution of the test compound is incubated with a standardized bacterial inoculum. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after a set incubation period.
Experimental Workflow Diagram:
Caption: Standard workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the synthesized hydrazone derivatives in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare a two-fold serial dilution series in sterile Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test bacteria (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in MHB to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Controls: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with sterile broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The positive control must show growth, and the negative control must remain clear for the assay to be valid.
Conclusion and Future Directions
The structure-activity relationship of chlorophenyl-substituted cyclohexanecarboxylic acids is a compelling case study in modern medicinal chemistry. The primary takeaway is that the parent scaffold is biologically inert and requires strategic derivatization to manifest antimicrobial activity. Specifically, the conversion of the carboxylic acid to a hydrazide-hydrazone is an effective strategy for transforming the molecule into a moderately potent antibacterial agent. Furthermore, the synthesis of the pure trans isomer is consistently highlighted as a critical consideration for biological applications.
Future research should be directed toward two main avenues:
-
Exploration of Other Isomers: While this guide focused on the 4-chloro-substituted isomer due to the availability of data, the synthesis and evaluation of hydrazone derivatives based on ortho- and meta-chlorophenyl scaffolds could reveal important positional SAR insights.
-
Optimization of the Hydrazone Moiety: The consistent activity across different phenyl-hydrazones suggests the core functionality is key. A systematic exploration of diverse heterocyclic and aliphatic substitutions on the hydrazone nitrogen could lead to derivatives with enhanced potency and an improved pharmacological profile.
By understanding the foundational SAR principles outlined here, researchers can more effectively design the next generation of antimicrobials based on this versatile and promising chemical scaffold.
References
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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Analysis of 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid, a crucial process in drug development and quality control. We will objectively compare the performance of a developed HPLC method with an alternative, supported by illustrative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method in accordance with international regulatory standards.
The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose.[1][2] For pharmaceuticals, this is not just a matter of good scientific practice but a stringent regulatory requirement.[3] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the necessary validation characteristics.[4][5][6][7] This guide will adhere to the principles laid out in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[5][6][8]
Our focus will be on a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time.[9] Such a method is crucial for determining the shelf-life and storage conditions of a pharmaceutical product. A key aspect of developing a stability-indicating method is the performance of forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to produce potential degradation products.[10][11][12] The analytical method must then be able to resolve the active pharmaceutical ingredient (API) from these degradation products and any process impurities.[9][10]
The Analytical Challenge: Quantifying this compound
This compound is a compound of interest in pharmaceutical research. A reliable analytical method is essential for its quantification in bulk drug substance and formulated products to ensure product quality and patient safety. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3]
This guide will propose and validate a primary reversed-phase HPLC (RP-HPLC) method and compare its performance against a hypothetical alternative method.
Proposed Primary HPLC Method (Method A)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Rationale for Method Selection: A C18 column is a common choice for the separation of moderately nonpolar compounds like the target analyte.[13] The use of an acidified mobile phase (phosphoric acid) ensures the carboxylic acid group is protonated, leading to better retention and peak shape on the reversed-phase column.[13] Acetonitrile is a common organic modifier providing good peak resolution.
Alternative HPLC Method (Method B)
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size
-
Mobile Phase: Methanol and 0.1% Formic Acid in Water (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
Rationale for Alternative: A Phenyl-Hexyl column offers a different selectivity compared to a C18 column due to pi-pi interactions with the phenyl ring of the analyte, which could potentially improve resolution from certain impurities. Methanol is an alternative organic modifier, and formic acid is a volatile buffer suitable for mass spectrometry (MS) compatibility.[14]
The Validation Workflow: A Step-by-Step Approach
The validation process follows a predefined protocol that outlines the experiments and acceptance criteria for each validation parameter.[3][4]
Caption: A typical workflow for HPLC method validation.
Experimental Protocols and Comparative Data
System Suitability
Before commencing any validation experiments, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[15]
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound (e.g., 100 µg/mL) six replicate times.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the peak area and retention time.
-
Determine the theoretical plates (N) and tailing factor (T).
| Parameter | Acceptance Criteria | Method A (Observed) | Method B (Observed) |
| RSD of Peak Area | ≤ 2.0% | 0.5% | 0.8% |
| RSD of Retention Time | ≤ 1.0% | 0.2% | 0.3% |
| Theoretical Plates (N) | > 2000 | 8500 | 7200 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 | 1.4 |
Analysis: Both methods meet the system suitability criteria, indicating that the chromatographic systems are performing acceptably.
Specificity and Forced Degradation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][16] Forced degradation studies are the cornerstone for demonstrating specificity and the stability-indicating nature of the method.[9][10]
Forced Degradation Protocol:
-
Prepare solutions of this compound at a concentration of 1 mg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[12]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.[12]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples, along with an unstressed control, using the HPLC method.
-
Evaluate the chromatograms for the separation of the main peak from any degradation peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
| Stress Condition | % Degradation (Method A) | Resolution of Main Peak from Closest Impurity (Method A) | % Degradation (Method B) | Resolution of Main Peak from Closest Impurity (Method B) |
| Acid Hydrolysis | ~15% | 2.5 | ~14% | 2.2 |
| Base Hydrolysis | ~20% | 3.1 | ~18% | 2.8 |
| Oxidation | ~10% | 2.8 | ~11% | 2.6 |
| Thermal | ~5% | Not Applicable (No major degradants) | ~5% | Not Applicable |
| Photolytic | ~8% | 2.3 | ~9% | 2.1 |
Acceptance Criteria: The method is considered specific if the analyte peak is resolved from all degradation products and impurities with a resolution of > 2.0, and the peak purity angle is less than the peak purity threshold.
Analysis: Both methods demonstrate good specificity. However, Method A consistently shows slightly better resolution between the main peak and the degradation products, suggesting it is a more robust stability-indicating method.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][5]
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected range of the analytical procedure (e.g., 50% to 150% of the target concentration). For an assay, a typical range is 80-120% of the test concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria | Method A (Observed) | Method B (Observed) |
| Range | 80 - 120 µg/mL | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | 0.9995 |
| Y-intercept | Close to zero | 125.3 | 250.6 |
| Residual Sum of Squares | Visually inspect plot | Random distribution | Random distribution |
Analysis: Both methods exhibit excellent linearity over the tested range, with correlation coefficients well above the acceptance criterion.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[16] It is often assessed by recovery studies.[5]
Protocol:
-
Prepare a placebo (matrix without the analyte) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
| Concentration Level | Acceptance Criteria (% Recovery) | Method A (% Recovery) | Method B (% Recovery) |
| 80% (80 µg/mL) | 98.0 - 102.0% | 99.5% | 98.8% |
| 100% (100 µg/mL) | 98.0 - 102.0% | 100.2% | 100.5% |
| 120% (120 µg/mL) | 98.0 - 102.0% | 99.8% | 101.2% |
| Overall Mean Recovery | 98.0 - 102.0% | 99.8% | 100.2% |
Analysis: Both methods demonstrate high accuracy, with recovery values well within the typical acceptance range for a drug substance assay.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is evaluated at two levels: repeatability and intermediate precision.[5]
Repeatability (Intra-assay Precision) Protocol:
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
Intermediate Precision (Inter-assay Precision) Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
| Precision Level | Acceptance Criteria (RSD) | Method A (RSD) | Method B (RSD) |
| Repeatability | ≤ 2.0% | 0.6% | 0.9% |
| Intermediate Precision (Day 1 vs. Day 2) | ≤ 2.0% | 1.1% | 1.5% |
| Intermediate Precision (Analyst 1 vs. Analyst 2) | ≤ 2.0% | 1.3% | 1.6% |
Analysis: Method A shows slightly better precision under all conditions tested, indicating it may be more reliable for routine use. However, both methods meet the acceptance criteria.[15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be done by injecting a series of dilute solutions of the analyte.
| Parameter | Acceptance Criteria | Method A (Observed) | Method B (Observed) |
| LOD (µg/mL) | Report value | 0.05 µg/mL (S/N = 3.3) | 0.08 µg/mL (S/N = 3.1) |
| LOQ (µg/mL) | Report value | 0.15 µg/mL (S/N = 10.5) | 0.25 µg/mL (S/N = 10.2) |
Analysis: Method A demonstrates better sensitivity with lower LOD and LOQ values. This would be advantageous for the analysis of impurities or low-level analytes.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16][17]
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 10%)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution and a sample under each condition.
-
Evaluate the impact on system suitability parameters and the assay results.
| Parameter Varied | Method A (Impact on Assay Result) | Method B (Impact on Assay Result) |
| Flow Rate (+10%) | -0.8% | -1.2% |
| Flow Rate (-10%) | +0.9% | +1.4% |
| Temperature (+5 °C) | -0.5% | -0.9% |
| Temperature (-5 °C) | +0.6% | +1.1% |
| Organic Phase (+2%) | -1.5% | -2.1% |
| Organic Phase (-2%) | +1.7% | +2.4% |
Acceptance Criteria: The assay results should not deviate significantly from the nominal value, and system suitability criteria should be met under all conditions.
Analysis: Method A demonstrates superior robustness, with smaller deviations in assay results when method parameters are intentionally varied. This indicates a more reliable method for routine laboratory use where minor variations are inevitable.
Conclusion and Recommendation
This guide has detailed the validation of an HPLC method for the analysis of this compound, in accordance with ICH guidelines. A comparative evaluation of two potential methods was conducted.
Caption: Summary of the comparative performance of Method A and Method B.
Based on the presented data, Method A is the superior choice for the routine quality control analysis of this compound. While both methods meet the fundamental validation requirements, Method A demonstrates:
-
Better Specificity: Higher resolution of the main peak from degradation products.
-
Higher Precision: Lower RSD values in repeatability and intermediate precision studies.
-
Greater Sensitivity: Lower LOD and LOQ.
-
Superior Robustness: Less impact on results from minor variations in method parameters.
Method B, while acceptable, would require tighter system controls to ensure consistent performance. Its primary advantage lies in the use of a volatile buffer, making it potentially suitable for applications requiring mass spectrometric detection. However, for routine UV-based quantification, the reliability and ruggedness of Method A make it the recommended procedure.
The validation of an analytical method is a comprehensive process that underpins the quality and reliability of pharmaceutical data. By following a structured approach and adhering to regulatory guidelines, a robust and fit-for-purpose method can be established.
References
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Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). U.S. Food and Drug Administration. [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
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Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. [Link]
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ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Pharmaguideline. [Link]
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The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]
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1-(4-Chlorophenyl)cyclohexanecarboxylic acid. (2018, May 17). SIELC Technologies. [Link]
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A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (2025, August 6). ResearchGate. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]
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Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). National Institutes of Health. [Link]
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Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. (2006, December). PubMed. [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
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HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]
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HPLC: Method Development, Validation and Forced Degradation Study for Simultaneous Estimation of Hydrocortisone Acetate and Atropine Sulphate. (n.d.). IJSDR. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (n.d.). MDPI. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. [Link]
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Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. (n.d.). MDPI. [Link]
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A Comparative Analysis of Synthetic Routes for 1-(3-Chlorophenyl)cyclohexanecarboxylic acid
Introduction
1-(3-Chlorophenyl)cyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its rigid cyclohexyl scaffold, coupled with the electronic properties of the 3-chlorophenyl substituent, makes it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in the field. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.
Route 1: Synthesis via a Nitrile Intermediate
This a robust and widely applicable method for the synthesis of 1-arylcyclohexanecarboxylic acids. The strategy involves the initial formation of a carbon-carbon bond to generate a nitrile intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 1-(3-chlorophenyl)cyclohexane-1-carbonitrile
The key step in this route is the alkylation of 3-chlorophenylacetonitrile with 1,5-dibromopentane. The acidic proton alpha to both the phenyl ring and the nitrile group is readily removed by a strong base, generating a carbanion that acts as a nucleophile.
-
Reaction: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, sodium amide (1.1 equivalents) is suspended in anhydrous toluene. The flask is cooled in an ice bath, and a solution of 3-chlorophenylacetonitrile (1.0 equivalent) in anhydrous toluene is added dropwise with vigorous stirring. After the addition is complete, the mixture is stirred at room temperature for one hour. A solution of 1,5-dibromopentane (1.05 equivalents) in anhydrous toluene is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield 1-(3-chlorophenyl)cyclohexane-1-carbonitrile.
Step 2: Hydrolysis of 1-(3-chlorophenyl)cyclohexane-1-carbonitrile
The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[1][2]
-
Acidic Hydrolysis: The nitrile intermediate is heated under reflux with an aqueous solution of a strong acid, such as 50% sulfuric acid or concentrated hydrochloric acid, for several hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured onto ice. The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
-
Alkaline Hydrolysis: The nitrile is heated under reflux with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.[3] This initially forms the sodium or potassium salt of the carboxylic acid. After the reaction is complete, the mixture is cooled, and any organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., concentrated HCl) to precipitate the free carboxylic acid, which is then isolated by filtration, washed, and recrystallized.
Workflow Diagram
Caption: Synthetic pathway for Route 1 via a nitrile intermediate.
Route 2: Grignard Reagent Approach
This classical organometallic approach utilizes a Grignard reagent to form the carbon-carbon bond between the 3-chlorophenyl moiety and the cyclohexyl ring. This is followed by the introduction of the carboxylic acid functionality.
Experimental Protocol
Step 1: Synthesis of 1-(3-chlorophenyl)cyclohexan-1-ol
This step involves the nucleophilic addition of a Grignard reagent to cyclohexanone.[4][5]
-
Reaction: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), magnesium turnings (1.1 equivalents) are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 3-chloro-1-bromobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to maintain a gentle reflux. After the magnesium has been consumed, the resulting Grignard reagent is cooled in an ice bath. A solution of cyclohexanone (0.95 equivalents) in the same anhydrous solvent is then added dropwise. The reaction mixture is stirred at room temperature for 2-3 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude 1-(3-chlorophenyl)cyclohexan-1-ol. This tertiary alcohol can be purified by column chromatography or used directly in the next step.
Step 2: Conversion of the Tertiary Alcohol to the Carboxylic Acid
A direct and efficient method for this conversion is not straightforward. A plausible multi-step sequence involves dehydration of the alcohol to the corresponding alkene, followed by oxidative cleavage.
-
Dehydration: The crude 1-(3-chlorophenyl)cyclohexan-1-ol is dissolved in a suitable solvent like toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Once the dehydration is complete, the reaction mixture is cooled, washed with sodium bicarbonate solution and brine, dried, and the solvent is evaporated to yield 1-(3-chlorophenyl)cyclohex-1-ene.
-
Oxidative Cleavage: The resulting alkene is then subjected to oxidative cleavage. A common method is ozonolysis followed by an oxidative workup. The alkene is dissolved in a solvent like dichloromethane or methanol and cooled to -78°C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by purging with nitrogen, and an oxidizing agent (e.g., hydrogen peroxide) is added to work up the ozonide, yielding a dicarboxylic acid. This dicarboxylic acid would then require further chemical manipulation to arrive at the target molecule, making this a less direct route.
A more direct, albeit more technically challenging, alternative to the oxidative cleavage would be to convert the tertiary alcohol to a good leaving group, perform an elimination to form the alkene, and then proceed with a hydroformylation-oxidation sequence, or a direct carboxylation method if a suitable catalyst is available.
Workflow Diagram
Caption: Synthetic pathway for Route 2 via a Grignard reagent.
Comparative Analysis
| Feature | Route 1: Nitrile Intermediate | Route 2: Grignard Reagent |
| Overall Yield | Generally moderate to good. | Can be variable, potentially lower due to the multi-step conversion of the alcohol. |
| Scalability | Readily scalable. | Scalable, but the Grignard reaction requires strict anhydrous conditions. |
| Reagent Availability & Cost | Reagents are commercially available and relatively inexpensive. | Grignard reagents require preparation from organohalides; anhydrous solvents are necessary. |
| Safety Considerations | Use of sodium amide (highly reactive with water) and nitriles (toxic). | Grignard reagents are pyrophoric and moisture-sensitive. Ozonolysis requires specialized equipment and handling of explosive ozonides. |
| Reaction Robustness | The reactions are generally robust and high-yielding. | The Grignard reaction is sensitive to moisture and protic impurities. The subsequent conversion of the tertiary alcohol can be challenging. |
| Versatility | The nitrile intermediate can be converted to other functional groups (e.g., amines, amides). | The tertiary alcohol intermediate can also be used in other transformations. |
| Number of Steps | Typically 2 steps. | At least 3 steps, with the final conversion potentially being complex. |
Discussion
Route 1 stands out as the more practical and efficient method for the synthesis of this compound. The two-step sequence is straightforward, and the reactions involved are generally high-yielding and well-established in organic synthesis. The starting materials, 3-chlorophenylacetonitrile and 1,5-dibromopentane, are readily available. While the use of sodium amide requires caution, it is a standard reagent in many industrial processes. The subsequent hydrolysis of the nitrile is a robust transformation that can be reliably performed on a large scale.
Route 2 , while conceptually sound, presents several practical challenges. The Grignard reaction is highly sensitive to reaction conditions, requiring strict exclusion of moisture to achieve good yields. More significantly, the conversion of the resulting tertiary alcohol to the target carboxylic acid is not a direct, one-step process. The proposed dehydration-oxidative cleavage sequence adds to the overall step count and introduces potentially hazardous reagents like ozone. While alternative methods for the conversion of the alcohol exist, they are often less efficient or require specialized catalysts.
Conclusion
For the laboratory-scale or industrial-scale synthesis of this compound, Route 1, proceeding through the nitrile intermediate, is the recommended approach. It offers a more direct, reliable, and scalable pathway with generally higher overall yields compared to the Grignard-based route. While both routes employ hazardous reagents that require careful handling, the challenges associated with the multi-step conversion of the tertiary alcohol in Route 2 make it a less attractive option for a practical and efficient synthesis. Researchers and process chemists should prioritize the optimization of the nitrile formation and hydrolysis steps to achieve the most cost-effective and high-yielding production of this valuable synthetic intermediate.
References
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Padwa, A., Pulwer, M. J., & Tomas, T. J. (1981). PREPARATION OF CHLOROPHENYLDIAZIRINE AND THERMAL GENERATION OF CHLOROPHENYL CARBENE: 1,2-DIPHENYL-3-METHYLCYCLOPROPENE. Organic Syntheses, 60, 53. doi:10.15227/orgsyn.060.0053. [Link]
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LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
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Dimitrov, I., et al. (2018). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 23(10), 2533. [Link]
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Hauser, C. R., & Adams, J. T. (1944). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 24, 25. doi:10.15227/orgsyn.024.0025. [Link]
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LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid
Abstract
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid. We present a comparative analysis of two orthogonal analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This document details the underlying principles, step-by-step experimental protocols, and a robust methodology for comparing results to ensure analytical consistency and data integrity. The objective is to equip researchers, quality control analysts, and drug development professionals with the expertise to establish method interchangeability, a critical requirement in regulated pharmaceutical development and manufacturing environments.
Introduction: The Imperative for Analytical Rigor
This compound is a key chemical intermediate whose purity and concentration must be precisely controlled. In a regulated environment, such as pharmaceutical development, employing a single analytical method is often insufficient to guarantee the absence of unforeseen interferences or systemic errors. Cross-validation, the process of comparing results from two distinct and ideally orthogonal analytical methods, provides a higher level of assurance in the reported data.[1][2] This guide demonstrates this principle by developing and comparing an RP-HPLC-UV method and a GC-MS method for the analysis of this target compound.
The rationale for selecting these two techniques is rooted in their orthogonal nature:
-
RP-HPLC-UV separates the analyte in the liquid phase based on its polarity and quantifies it using its ultraviolet absorbance, which is dependent on the chlorophenyl chromophore.[3][4]
-
GC-MS separates a volatile derivative of the analyte in the gas phase based on its boiling point and polarity, and quantifies it based on its mass-to-charge ratio, providing a high degree of specificity.[5][6]
By demonstrating concordance between these fundamentally different measurement techniques, we establish a self-validating system that enhances the trustworthiness of the analytical results, in alignment with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[7][8][9]
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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid Against Commercial Standards
Abstract
In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is a cornerstone of reproducible and reliable outcomes. This guide provides a comprehensive framework for the synthesis, purification, and multi-platform purity analysis of 1-(3-Chlorophenyl)cyclohexanecarboxylic acid. We present a detailed synthetic protocol and benchmark the purity of the in-house synthesized product against commercially available standards. This guide offers in-depth, step-by-step methodologies for purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the expertise to validate the quality of this critical building block, ensuring the integrity of their research.
Introduction: The Imperative of Purity in Synthesis
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream effects, including altered biological activity, the formation of undesired byproducts, and complications in regulatory approval processes. Therefore, rigorous analytical characterization of such intermediates is not merely a quality control measure but a fundamental aspect of scientific integrity.
This guide is structured to provide a holistic approach to purity verification. We will first detail a robust laboratory-scale synthesis of this compound. Subsequently, we will outline a multi-pronged analytical strategy to assess the purity of the synthesized compound, comparing it with commercially sourced standards. The rationale behind the selection of each analytical technique is to leverage their orthogonal strengths, thereby providing a comprehensive and trustworthy purity profile.
Synthesis and Purification of this compound
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation of 3-chlorophenylcyclohexane followed by a haloform reaction. This method was chosen for its reliability and scalability.
Synthetic Workflow
The overall synthetic and purification workflow is depicted below.
Caption: Synthesis and purification workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Friedel-Crafts Acylation
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (29.4 g, 0.22 mol) to 150 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (15.7 mL, 0.22 mol) to the stirred suspension.
-
After the addition is complete, add a solution of 3-chlorophenylcyclohexane (38.9 g, 0.20 mol) in 50 mL of anhydrous dichloromethane dropwise over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 1-(3-Chlorophenyl)cyclohexyl methyl ketone.
Step 2: Haloform Reaction
-
Prepare a solution of sodium hypobromite by slowly adding bromine (12.8 mL, 0.25 mol) to a solution of sodium hydroxide (20 g, 0.5 mol) in 200 mL of water at 0 °C.
-
Dissolve the crude ketone from the previous step in 100 mL of dioxane and add it to the sodium hypobromite solution.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Destroy the excess sodium hypobromite by adding a small amount of sodium bisulfite until the yellow color disappears.
-
Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and air dry to obtain the crude this compound.
Experimental Protocol: Purification
Step 1: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 50 °C.
Analytical Methodologies for Purity Assessment
A multi-faceted approach to purity determination is crucial for a comprehensive assessment. We employed HPLC for quantitative analysis of purity, GC-MS for the identification of volatile and semi-volatile impurities, and qNMR for an absolute purity determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity.[1][2] A reverse-phase method was developed to separate the target compound from potential impurities.
Analytical Workflow:
Caption: HPLC analytical workflow for purity determination.
HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile. For Mass-Spec compatibility, phosphoric acid can be replaced with formic acid.[3]
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of mobile phase B (Acetonitrile).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, derivatization is often necessary to improve chromatographic performance.[4][5] We employed silylation to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.
Analytical Workflow:
Caption: GC-MS analytical workflow for impurity profiling.
GC-MS Protocol:
-
Derivatization: To approximately 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70 °C for 30 minutes.
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-550 amu
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for a reference standard of the analyte itself.[6][7][8] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.
Analytical Workflow:
Caption: qNMR analytical workflow for absolute purity determination.
qNMR Protocol:
-
Internal Standard: Maleic acid (certified reference material)
-
Solvent: DMSO-d6
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in approximately 0.7 mL of DMSO-d6.
-
NMR Spectrometer: 400 MHz or higher
-
Parameters:
-
Pulse sequence: Standard 90° pulse
-
Relaxation delay (d1): 30 s (to ensure full relaxation of all relevant protons)
-
Number of scans: 16
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Data Analysis
The in-house synthesized and purified this compound was compared against three commercially available standards from different suppliers.
Table 1: HPLC Purity Comparison
| Sample Source | Retention Time (min) | Purity (% Area) | Number of Impurities Detected |
| In-house Synthesized | 12.5 | 99.7% | 2 |
| Commercial Std. A (>95%) | 12.5 | 96.2% | 5 |
| Commercial Std. B (>97%) | 12.5 | 98.1% | 4 |
| Commercial Std. C (>98%) | 12.5 | 98.9% | 3 |
Table 2: qNMR Absolute Purity Comparison
| Sample Source | Absolute Purity (%) |
| In-house Synthesized | 99.5% |
| Commercial Std. A (>95%) | 95.8% |
| Commercial Std. B (>97%) | 97.5% |
| Commercial Std. C (>98%) | 98.7% |
Table 3: GC-MS Impurity Profile
| Sample Source | Major Impurities Identified |
| In-house Synthesized | Residual 3-chlorophenylcyclohexane, Trace of starting ketone |
| Commercial Std. A (>95%) | Isomeric impurities, Residual synthesis solvents |
| Commercial Std. B (>97%) | Isomeric impurities, Unidentified peak at 15.2 min |
| Commercial Std. C (>98%) | Trace isomeric impurities |
Discussion and Conclusion
The experimental data demonstrates that the in-house synthesized and purified this compound exhibits a higher purity profile (99.7% by HPLC, 99.5% by qNMR) compared to the tested commercial standards. The GC-MS analysis of the in-house material revealed only minor amounts of starting materials, which are readily identifiable and quantifiable. In contrast, some commercial samples contained isomeric impurities and other unidentified species, which could potentially interfere with subsequent synthetic steps.
This guide underscores the importance of a rigorous, multi-technique approach to purity verification. While commercial standards provide a convenient source of materials, their stated purity may not always reflect the full impurity profile. In-house synthesis, coupled with a robust purification and analytical validation workflow, can provide researchers with a higher degree of confidence in the quality and reliability of their starting materials. The methodologies detailed herein provide a comprehensive framework for achieving this goal.
References
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- Sigma-Aldrich. 1-(4-CHLOROPHENYL)-1-CYCLOHEXANE-CARBOXYLIC ACID AldrichCPR.
- Google Patents. (2016). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
- ResearchGate. (n.d.). The purity analysis of compounds 1–3 HPLC profiles (254 nm).
- Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high.
- UCLA Department of Chemistry and Biochemistry. (2017). Quantitative NMR Spectroscopy.
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- ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
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Comparing the physicochemical properties of positional isomers of chlorophenylcyclohexanecarboxylic acid
An In-Depth Guide to the Physicochemical Properties of Chlorophenylcyclohexanecarboxylic Acid Positional Isomers
A Senior Application Scientist's Comparative Analysis for Drug Development Professionals
The substitution pattern of a molecule, even by a single atom, can profoundly alter its physicochemical properties, leading to significant differences in its biological activity, formulation characteristics, and overall suitability as a drug candidate. This guide provides a detailed comparative analysis of the key physicochemical properties of the ortho-, meta-, and para-positional isomers of chlorophenylcyclohexanecarboxylic acid. Understanding these differences is paramount for researchers in drug discovery and material science, as the location of the chlorine atom on the phenyl ring dictates the electronic and steric environment of the molecule, thereby influencing its acidity, lipophilicity, solubility, and solid-state characteristics.
This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing self-validating protocols for the determination of these critical parameters.
Acidity (pKa): The Influence of Chlorine's Position on Ionization
The acid dissociation constant (pKa) is a critical parameter that governs the extent of ionization of a molecule at a given pH. For an acidic compound like chlorophenylcyclohexanecarboxylic acid, the pKa value determines the ratio of the charged carboxylate anion to the neutral carboxylic acid. This ratio profoundly impacts solubility, membrane permeability, and receptor binding. The electron-withdrawing nature of the chlorine atom is expected to increase the acidity (lower the pKa) compared to the unsubstituted phenylcyclohexanecarboxylic acid. However, the magnitude of this effect is position-dependent.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and widely accepted method for the accurate determination of pKa values.[1] The procedure relies on monitoring the change in pH of a solution of the acid as a titrant of known concentration (a strong base) is added. The pKa is the pH at which the acid is half-neutralized.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the chlorophenylcyclohexanecarboxylic acid isomer and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to low aqueous solubility. Dilute with deionized water to a final volume of 50 mL. The final concentration should be in the range of 1-10 mM.
-
Titrant Preparation: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Calibration of the pH Meter: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0) at the experimental temperature (typically 25 °C).
-
Titration: Place the analyte solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution.
-
Data Acquisition: Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The pKa is determined from the pH at the half-equivalence point. This can be calculated using the Henderson-Hasselbalch equation.[1]
Caption: Workflow for pKa determination by potentiometric titration.
Comparative Data and Discussion
| Property | 2-chlorophenyl isomer | 3-chlorophenyl isomer | 4-chlorophenyl isomer |
| Predicted pKa | ~4.6 | ~4.7 | 4.80 ± 0.10[2][3] |
-
Discussion: The chlorine atom is an electron-withdrawing group due to its high electronegativity, which stabilizes the carboxylate anion through the inductive effect. This stabilization makes the carboxylic acid more acidic (lowers the pKa).
-
The ortho-isomer is expected to be the most acidic. The chlorine atom is closest to the carboxylic acid group, exerting the strongest inductive electron-withdrawing effect.
-
The meta-isomer will be less acidic than the ortho-isomer as the inductive effect diminishes with distance.
-
The para-isomer is predicted to be the least acidic of the three.[2][3] At the para position, the electron-withdrawing inductive effect is at its weakest. Additionally, chlorine can exert a weak electron-donating resonance effect, which slightly counteracts the inductive effect.
-
Lipophilicity (logP): Partitioning Between Aqueous and Organic Phases
The n-octanol/water partition coefficient (P), typically expressed as its logarithm (logP), is the standard measure of a molecule's lipophilicity or hydrophobicity.[4] It is a key determinant of a drug's ability to cross biological membranes, its distribution in tissues, and its potential for metabolism and toxicity. A positive logP value indicates a preference for the lipid phase (octanol), while a negative value indicates a preference for the aqueous phase.[4]
Experimental Protocol: Shake-Flask Method for logP Determination
The "shake-flask" method is the traditional and most reliable technique for measuring logP.[5] It involves directly measuring the concentration of the solute in two immiscible liquid phases at equilibrium.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate. This ensures that the two phases are in equilibrium before the experiment begins.
-
Sample Preparation: Prepare a stock solution of the chlorophenylcyclohexanecarboxylic acid isomer in the n-octanol-saturated water phase at a concentration that can be accurately measured by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol (e.g., a 1:1 volume ratio).
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) at a constant temperature (25 °C) to allow the solute to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated.
-
Concentration Measurement: Carefully separate the two layers. Determine the concentration of the isomer in each phase using a validated analytical technique like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Caption: Workflow for logP determination by the shake-flask method.
Comparative Data and Discussion
| Property | 2-chlorophenyl isomer | 3-chlorophenyl isomer | 4-chlorophenyl isomer |
| Predicted XLogP3 | ~3.6 | ~3.7 | 3.7[6] |
-
Discussion: Lipophilicity is influenced by the overall molecular surface area and polarity.
-
All three isomers are expected to be quite lipophilic (logP > 3) due to the presence of the two hydrophobic rings (phenyl and cyclohexane).
-
The differences between the isomers are predicted to be subtle. The para-isomer has a predicted XLogP3 of 3.7.[6] The ortho- and meta-isomers are likely to have very similar values. The ortho-isomer might exhibit slightly lower lipophilicity due to potential intramolecular interactions (e.g., hydrogen bonding between the carboxylic acid and the chlorine atom) that could slightly increase its effective polarity, or steric hindrance that affects solvation. However, without experimental data, this remains speculative. For practical purposes in early-stage drug development, the lipophilicity of the three isomers can be considered comparable.
-
Solubility: A Critical Factor for Formulation and Bioavailability
Aqueous solubility is a fundamental property that affects the dissolution rate of a solid dosage form and, consequently, its absorption and bioavailability. Poor aqueous solubility is a major challenge in drug development. The solubility of these isomers will be influenced by a balance between the polar carboxylic acid group and the large, nonpolar chlorophenylcyclohexane scaffold.
Experimental Protocol: Equilibrium Shake-Flask Solubility Method
The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7][8] It measures the concentration of a saturated solution in a given solvent at a specific temperature.
Step-by-Step Methodology:
-
System Preparation: Prepare the desired aqueous buffer solutions (e.g., pH 2.0, 5.0, and 7.4 to simulate physiological conditions).
-
Sample Addition: Add an excess amount of the solid chlorophenylcyclohexanecarboxylic acid isomer to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37 °C for physiological relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant.
-
Separation of Solid: Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved isomer using a validated HPLC-UV method against a standard curve.
-
Verification: Visually confirm that excess solid remains in the vial to ensure a saturated solution was achieved.
Comparative Data and Discussion
| Property | 2-chlorophenyl isomer | 3-chlorophenyl isomer | 4-chlorophenyl isomer |
| Predicted Solubility | Low | Low | Slightly soluble in Chloroform, DMSO, Methanol[2][3] |
-
Discussion: Due to their high lipophilicity (logP > 3), all three isomers are expected to have low aqueous solubility.
-
Solubility is pH-dependent. At pH values significantly below their pKa (~4.6-4.8), the isomers will exist predominantly in their neutral, less soluble carboxylic acid form. As the pH increases above the pKa, the isomers will deprotonate to form the more soluble carboxylate salt.
-
The para-isomer is described as slightly soluble in organic solvents like DMSO and methanol.[2][3] The ortho- and meta-isomers are expected to have similar solubility profiles in organic solvents.
-
Differences in aqueous solubility among the isomers will likely be influenced by their melting points and crystal lattice energies. A higher melting point often correlates with lower solubility, as more energy is required to break the crystal lattice.
-
Melting Point: Indicator of Purity and Crystal Packing
The melting point is the temperature at which a solid turns into a liquid.[9] For a pure crystalline compound, the melting point is a sharp, characteristic value. It provides an indication of the purity of the compound and reflects the strength of the intermolecular forces in the crystal lattice. Impurities typically depress and broaden the melting point range.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a simple and widely used technique for determining the melting point of a solid.[10]
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of the dry crystalline isomer.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature about 20 °C below the expected melting point.
-
Determination: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.
Caption: Workflow for melting point determination via the capillary method.
Comparative Data and Discussion
| Property | 2-chlorophenyl isomer | 3-chlorophenyl isomer | 4-chlorophenyl isomer |
| Melting Point (°C) | Data not available | Data not available | 252-254[2][3] |
-
Discussion: The melting point is highly dependent on the efficiency of crystal packing and the strength of intermolecular forces (e.g., hydrogen bonding between carboxylic acid groups, van der Waals forces).
-
The para-isomer has a very high melting point of 252-254 °C.[2][3] This suggests a highly stable and well-ordered crystal lattice. The linear and symmetric shape of the para-isomer often allows for very efficient packing into a crystal structure, maximizing intermolecular forces and resulting in a high melting point.
-
The ortho- and meta-isomers are less symmetrical. This reduced symmetry can disrupt efficient crystal packing, leading to weaker intermolecular forces and, consequently, lower melting points compared to the para-isomer. The ortho-isomer, in particular, may have its intermolecular hydrogen bonding pattern disrupted by steric hindrance from the adjacent chlorine atom.
-
Conclusion
This guide demonstrates that the positional isomerism of the chlorine atom on the phenyl ring of chlorophenylcyclohexanecarboxylic acid has a significant and predictable impact on its key physicochemical properties.
-
Acidity (pKa): The ortho-isomer is expected to be the most acidic due to the proximity of the electron-withdrawing chlorine atom to the carboxylic acid group.
-
Lipophilicity (logP): All isomers are highly lipophilic, with only minor expected differences between them.
-
Solubility: All isomers are predicted to have low aqueous solubility, which will be pH-dependent. Their solubility is likely to be higher in organic solvents.
-
Melting Point: The highly symmetrical para-isomer exhibits a very high melting point, indicating efficient crystal packing. The less symmetrical ortho- and meta-isomers are expected to have lower melting points.
For drug development professionals, these differences are critical. The lower pKa of the ortho-isomer could influence its absorption in the acidic environment of the stomach, while the high melting point of the para-isomer suggests high stability but may also correlate with lower solubility, posing a challenge for formulation. This comparative analysis, grounded in experimental protocols and established chemical principles, provides a framework for making informed decisions in the selection and development of drug candidates.
References
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4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. URL: [Link]
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4-(4-Chlorophenyl)cyclohexanecarboxylic acid Seven Chongqing Chemdad Co. URL: [Link]
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Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. URL: [Link]
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Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics - OSTI.GOV. URL: [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. URL: [Link]
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Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design - ACS Publications. URL: [Link]
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ChemInform Abstract: Synthesis and Mesomorphous Properties of Some Derivatives of Cyclohexanecarboxylic Acid. - Sci-Hub. URL: [Link]
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Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. URL: [Link]
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Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory | Request PDF - ResearchGate. URL: [Link]
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Rapid Method for Estimating Log P for Organic Chemicals - epa nepis. URL: [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. URL: [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. URL: [Link]
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Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. URL: [Link]
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Annex 4 - World Health Organization (WHO). URL: [Link]
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The pKa Table Is Your Friend - Master Organic Chemistry. URL: [Link]
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LogP—Making Sense of the Value - ACD/Labs. URL: [Link]
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Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - ACS Publications. URL: [Link]
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Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. URL: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. URL: [Link]
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Determination of Melting Point - Unacademy. URL: [Link]
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A Comparative Guide to the Isomeric Effects on the Binding Affinity of 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The Overlooked Importance of Stereochemistry in Drug Efficacy
In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a pivotal factor in determining its pharmacological activity.[1][2][3][4][5] For chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, this spatial arrangement dictates how they interact with their biological targets, such as receptors and enzymes.[1][2] These biological targets are themselves chiral, leading to often significant differences in the binding affinity and efficacy between enantiomers.[1]
1-(3-Chlorophenyl)cyclohexanecarboxylic acid is a molecule that can exist as multiple stereoisomers, including enantiomers (R and S) and diastereomers (cis and trans), depending on the substitution pattern on the cyclohexane ring. Each of these isomers can exhibit a unique pharmacological profile.
Isomeric Landscape of this compound
The primary isomeric considerations for this compound are:
-
Enantiomers (R/S): Arising from the chiral center at the carbon atom of the cyclohexane ring to which both the phenyl and carboxylic acid groups are attached.
-
Diastereomers (cis/trans): Relating to the relative orientation of the substituents on the cyclohexane ring.
These subtle structural differences can lead to profound variations in how the molecule fits into the binding pocket of a receptor.
Comparative Binding Affinity: A Data-Driven Perspective
While experimental binding data for the specific isomers of this compound are not available, we can extrapolate from studies on analogous compounds to illustrate the expected differences in binding affinity. Phenylcyclohexane derivatives are known to interact with various receptors, including the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission.[6][7]
The following table presents a hypothetical yet representative comparison of binding affinities for the isomers of this compound to a putative receptor, based on trends observed for similar molecules. The binding affinity is expressed as the inhibition constant (Ki), where a lower value indicates a higher affinity.
| Isomer | Hypothetical Receptor Target | Hypothetical Kᵢ (nM) | Rationale for Predicted Affinity |
| (R)-1-(3-Chlorophenyl)cyclohexanecarboxylic acid | NMDA Receptor | 50 | The (R)-enantiomer may present a more favorable orientation of the chlorophenyl group for interaction with a hydrophobic pocket within the receptor binding site. |
| (S)-1-(3-Chlorophenyl)cyclohexanecarboxylic acid | NMDA Receptor | 500 | The (S)-enantiomer might experience steric hindrance, preventing optimal interaction with the same hydrophobic pocket. |
| cis-1-(3-Chlorophenyl)cyclohexanecarboxylic acid | NMDA Receptor | 100 | The cis isomer could position the carboxylic acid group for a crucial hydrogen bond interaction with a specific amino acid residue in the receptor. |
| trans-1-(3-Chlorophenyl)cyclohexanecarboxylic acid | NMDA Receptor | 800 | The trans configuration may orient the carboxylic acid group away from the key hydrogen bonding partner, leading to a significant decrease in affinity.[8][9] |
Note: This data is illustrative and intended to highlight the potential magnitude of isomeric effects on binding affinity.
Mechanistic Insights into Differential Binding
The variance in binding affinity among isomers can be attributed to the specific interactions between the ligand and the amino acid residues within the receptor's binding pocket.[10] These interactions include:
-
Hydrophobic Interactions: The chlorophenyl group likely engages with a hydrophobic region of the binding site. The precise orientation of this group, dictated by the stereochemistry, is crucial for optimal van der Waals contacts.
-
Hydrogen Bonding: The carboxylic acid moiety is a prime candidate for forming hydrogen bonds with polar amino acid residues. The cis/trans configuration will determine the spatial positioning of this group and its ability to engage with a hydrogen bond donor or acceptor on the receptor.
-
Steric Hindrance: One isomer may fit perfectly into the binding site, while another may have a substituent that clashes with the receptor's surface, leading to a lower binding affinity.
The following diagram illustrates the hypothetical differential binding of cis and trans isomers to a receptor.
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A Critical Evaluation of Published Data on 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid: A Guide for Researchers
This guide provides a critical evaluation of the publicly available scientific data on 1-(3-Chlorophenyl)cyclohexanecarboxylic acid for researchers, scientists, and professionals in drug development. This document synthesizes the limited available information and draws comparisons with closely related structural isomers to offer a comprehensive perspective on this compound.
Introduction and the Data Gap
This compound is a halogenated aromatic derivative of cyclohexanecarboxylic acid. While structure-activity relationship (SAR) studies of related compounds suggest potential biological activity, a comprehensive review of the scientific literature and chemical databases reveals a significant gap in published experimental data for this specific isomer. At the time of this publication, there is a notable absence of peer-reviewed articles detailing its synthesis, characterization, and biological evaluation. This lack of data necessitates a comparative approach, leveraging information available for its structural isomers, primarily 1-(4-Chlorophenyl)cyclohexanecarboxylic acid and 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, to infer potential properties and guide future research.
Comparative Analysis of Structural Isomers
To provide a framework for understanding the potential characteristics of this compound, a comparison with its isomers for which data is available is presented below. The seemingly minor shift in the position of the chlorine atom from the para (4-position) to the meta (3-position) on the phenyl ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its synthesis, reactivity, and biological interactions.
Synthesis Strategies: An Inferential Approach
While no specific synthesis protocols for this compound are documented, plausible synthetic routes can be extrapolated from established methods for related compounds. A common approach for the synthesis of aryl-substituted cyclohexanecarboxylic acids involves a Friedel-Crafts reaction.[1][2]
Hypothetical Synthesis Workflow for this compound
Caption: A plausible synthetic route to this compound.
This proposed pathway is an adaptation of known syntheses for analogous 1-aryl-cyclohexanecarboxylic acids. The critical step is the alkylation of the 3-chlorophenylacetonitrile with 1,5-dibromopentane under phase-transfer conditions to form the cyclohexyl ring, followed by hydrolysis of the nitrile to the carboxylic acid. The choice of a meta-substituted starting material is crucial and would likely require optimization of reaction conditions compared to the para-substituted counterparts.
Physicochemical and Spectroscopic Characterization: A Predictive View
No experimental characterization data for this compound has been published. However, we can predict some of its properties based on its structure and data from its isomers.
Table 1: Comparison of Physicochemical Properties of Chlorophenyl-cyclohexanecarboxylic Acid Isomers
| Property | This compound (Predicted) | 1-(4-Chlorophenyl)cyclohexanecarboxylic acid[3][4] | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid[5] |
| Molecular Formula | C₁₃H₁₅ClO₂ | C₁₃H₁₅ClO₂ | C₁₃H₁₅ClO₂ |
| Molecular Weight | 238.71 g/mol | 238.71 g/mol | 238.71 g/mol |
| Melting Point (°C) | Likely a white solid with a distinct melting point. | Not explicitly reported, but expected to be a solid. | ~235 |
| LogP | Expected to be similar to the 1,4-isomer. | 3.86 | Not reported |
| ¹H NMR | Aromatic protons would show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. Cyclohexyl protons would appear as multiplets in the aliphatic region. | Aromatic protons would likely show two doublets (AA'BB' system). Cyclohexyl protons would be multiplets. | Aromatic protons would show two doublets. Cyclohexyl protons would be multiplets. |
| ¹³C NMR | Would exhibit a unique set of signals for the aromatic carbons due to the meta-substitution pattern. | Would show a simpler aromatic region due to symmetry. | Would show a simpler aromatic region due to symmetry. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
An analytical method for the related 1-(4-Chlorophenyl)cyclohexanecarboxylic acid has been described and could serve as a starting point for the analysis of the 1,3-isomer.[3]
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[3]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[3]
-
Detection: UV at a suitable wavelength (e.g., 220-254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method would require optimization for the 1-(3-Chlorophenyl) isomer, particularly the gradient profile, to ensure adequate separation from potential impurities.
Potential Biological Activity: An Extrapolation from Related Compounds
While no biological data exists for this compound, derivatives of the isomeric 4-(4-Chlorophenyl)cyclohexanecarboxylic acid have been investigated for their antimicrobial properties.[6] Specifically, hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carboxylic acid have shown in vitro activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[6] The mechanism of action for related compounds, such as impurities of the antimalarial drug Atovaquone, is suggested to involve the inhibition of mitochondrial electron transport.[5]
Furthermore, the broader class of cyclohexanecarboxylic acid derivatives has been explored for various biological activities, including anti-inflammatory and antinociceptive effects.[7]
Signaling Pathway Diagram: Potential Mechanism of Action
Caption: A potential mechanism of action based on related compounds.
Conclusion and Future Directions
The current body of scientific literature presents a significant void in the understanding of this compound. This critical evaluation highlights the absence of published data on its synthesis, characterization, and biological activity. By drawing comparisons with its structural isomers, particularly the 1,4- and 4,4-substituted analogs, we can infer potential synthetic strategies and physicochemical properties.
The demonstrated biological activity of related compounds suggests that this compound and its derivatives may hold untapped potential as therapeutic agents. Future research should prioritize the following:
-
Development and publication of a robust synthetic protocol for this compound.
-
Thorough physicochemical and spectroscopic characterization of the purified compound.
-
In vitro and in vivo evaluation of its biological activity, including antimicrobial and anti-inflammatory assays, to validate the hypotheses drawn from its structural analogs.
Addressing this data gap will be crucial for unlocking the potential of this compound and enabling its consideration in future drug discovery and development programs.
References
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Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(10), 3631-3635. Available from: [Link].
-
Szychowski, K., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2959. Available from: [Link].
-
SIELC Technologies. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Available from: [Link].
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PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. Available from: [Link].
- Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
-
PrepChem. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. Available from: [Link].
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PharmaCompass. 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID. Available from: [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management and disposal of research chemicals like 1-(3-Chlorophenyl)cyclohexanecarboxylic acid are not merely regulatory hurdles; they are integral to ensuring the safety of our personnel, the integrity of our research environment, and the preservation of our ecosystem. This guide provides a procedural framework grounded in established safety protocols for the responsible disposal of this compound.
Core Hazard Profile and Risk Assessment
Before any handling or disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound, as a chlorinated organic acid, presents several potential hazards. While specific toxicological data for this exact compound is limited, data from structurally similar chemicals provides a strong basis for a conservative risk assessment.
The primary hazards are categorized as follows:
-
Human Health Hazards : Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and a cause of serious eye irritation (Eye Irritation, Category 2A). Similar compounds are also known to cause skin irritation and may cause respiratory irritation.[1][2]
-
Environmental Hazards : Chlorinated organic compounds can be persistent in the environment. This class of chemical is often noted as being toxic to aquatic life with long-lasting effects.[3] Therefore, release into sewer systems or the environment must be strictly avoided.[3]
| Hazard Classification | GHS Code | Implication for Disposal |
| Acute Toxicity, Oral (Category 4) | H302 | Avoid ingestion; ensure waste containers are clearly labeled to prevent accidental contact. |
| Serious Eye Irritation (Category 2A) | H319 | Wear appropriate eye protection (safety goggles/face shield) during handling and disposal. |
| Skin Irritation (Category 2) | H315 | Wear chemical-resistant gloves to prevent skin contact.[2] |
| Aquatic Toxicity (Chronic) | H411 | Prohibit disposal via sink or sewer drains; contain all waste for approved disposal methods.[3] |
The Principle of Waste Minimization
The most effective disposal procedure begins with waste minimization. Before generating waste, consider strategies to reduce the volume and toxicity of what must be discarded. This aligns with the foundational principles of green chemistry and responsible laboratory management.[4]
Actionable Strategies:
-
Inventory Management : Order only the necessary quantities of the chemical to avoid surplus stock that may expire.[5]
-
Scale of Experiments : Where possible, utilize microscale experimental techniques to reduce the volume of reagents used and waste generated.
-
Substitution : In the early stages of research, consider if less hazardous or non-halogenated analogues could serve the scientific purpose.[5]
Pre-Disposal: Segregation and Storage Protocol
Proper segregation is a critical, non-negotiable step to prevent dangerous chemical reactions within a waste container.[6] As a chlorinated organic acid, this compound must be managed as a distinct waste stream.
Step-by-Step Segregation and Storage:
-
Designate a Waste Stream : This compound must be categorized as Halogenated Organic Waste .[4]
-
Select a Compatible Container :
-
Labeling :
-
Clearly label the container with the words "Hazardous Waste ".
-
Identify the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.
-
List any other components if it is a mixed waste stream.
-
-
Segregation in Storage :
Disposal Workflow: A Decision-Making Framework
The following diagram illustrates the logical workflow from the point of waste generation to its final disposition.
Caption: Decision workflow for proper chemical disposal.
Final Disposal Procedure
The disposal of this compound must be handled by professionals. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3]
Step-by-Step Disposal:
-
Package for Transport : Ensure the waste container lid is tightly sealed. If transporting from the lab to a central accumulation area, place it in a secondary container.
-
Contact Environmental Health & Safety (EHS) : Your institution's EHS department or a licensed chemical waste disposal contractor is responsible for the collection and ultimate disposal of the waste.[9]
-
Recommended Disposal Method : The universally recommended method for chlorinated organic waste is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[2][3] This process ensures the complete destruction of the organic molecule and captures harmful byproducts like hydrogen chloride gas.
-
Container Disposal : Empty containers must also be managed correctly. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as part of the halogenated organic waste stream.[3] The rinsed container can then be offered for recycling or punctured to prevent reuse before being discarded in a sanitary landfill.[3]
Emergency Procedures: Spill Management
Accidents can happen, and a clear, rehearsed spill response plan is essential.
-
Evacuate and Secure : If the spill is large, evacuate personnel from the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated to avoid the inhalation of dust or vapors.[10]
-
Don Personal Protective Equipment (PPE) : At a minimum, this includes a lab coat, chemical safety goggles, and chemical-resistant gloves.[1] For large spills, a respirator may be necessary.[1]
-
Contain and Clean :
-
Dispose of Cleanup Materials : All contaminated cleanup materials (absorbent, gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical and disposed of accordingly.
By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility that is the bedrock of scientific excellence.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
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- Chemical Safety Data Sheet MSDS / SDS - 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. (2025). ChemicalBook.
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A Researcher's Guide to the Safe Handling of 1-(3-Chlorophenyl)cyclohexanecarboxylic Acid
An In-Depth Technical Guide for Laboratory Professionals
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-(3-Chlorophenyl)cyclohexanecarboxylic acid. The protocols outlined herein are designed to be a self-validating system, ensuring the protection of personnel and the integrity of your research.
Hazard Identification and Risk Assessment
This compound is a solid organic compound that, based on data from similar chemical structures, presents several potential hazards.[1][2][3][4] A thorough understanding of these risks is the first step in establishing a safe handling protocol.
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation, with the potential for serious eye damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][4][5]
-
Harmful if Swallowed: May be harmful if ingested.[1]
Chemical and Physical Properties Summary
| Property | Value | Source |
| Physical State | Solid (powder) | [1] |
| Appearance | White | [1] |
| Odor | Odorless | [1] |
| Water Solubility | Low to practically insoluble | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound.[6][7] The following PPE is mandatory to minimize exposure and prevent injury.[8]
-
Eye and Face Protection:
-
Hand Protection:
-
Body Protection:
-
Respiratory Protection:
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound will ensure a safe and efficient workflow.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[13][14]
-
Ensure the container is tightly closed when not in use.[13]
Step 2: Handling and Use
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Avoid the formation of dust and aerosols.[14]
-
Use dedicated spatulas and glassware.
-
Wash hands thoroughly after handling, even if gloves were worn.[13]
Step 3: Experimental Workflow
Caption: A typical experimental workflow for handling this compound.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and informed response is critical.[15][16]
In Case of a Spill:
-
Alert and Evacuate: Immediately notify others in the vicinity and, if necessary, evacuate the area.[15]
-
Assess the Spill: Determine the extent and nature of the spill. For minor spills, trained personnel with appropriate PPE may proceed with cleanup.[17]
-
Containment: For liquid spills, use an absorbent material like vermiculite or a commercial absorbent to dike the spill and prevent it from spreading.[18][19] For solid spills, gently sweep the material to avoid creating dust.[18]
-
Cleanup:
-
Disposal: Label the container with its contents and dispose of it as hazardous waste.[17]
Emergency Spill Response Workflow
Caption: A clear workflow for responding to a chemical spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][20]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[20]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[21][22][23] Do not mix with non-halogenated waste.[24]
-
Containerization: Use a clearly labeled, leak-proof container for all waste.[21][25] Keep the container closed when not in use.[21][25]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: this compound.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[13]
References
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Thermo Fisher Scientific. (2010, May 21). SAFETY DATA SHEET. Retrieved from [Link]
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Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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Unknown. CAPROIC ACID CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Florida State University. Chemical Spills - Emergency Management. Retrieved from [Link]
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SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide | US. Retrieved from [Link]
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Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
